5-Bromoisoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-2-5-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFJNDECYNGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602788 | |
| Record name | 5-Bromo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133930-99-0 | |
| Record name | 5-Bromo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromoisoxazole synthesis from propargyl bromide
An In-Depth Technical Guide to the Synthesis of 5-Bromoisoxazole from Propargyl Bromide: Mechanisms, Protocols, and Applications
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their biological profiles.[1][2][3] Among isoxazole derivatives, this compound stands out as a particularly versatile synthetic intermediate, where the bromine atom serves as a reactive handle for extensive functionalization via cross-coupling reactions.[4][5] This technical guide provides a comprehensive exploration of a primary synthetic route to this compound, commencing from the readily available reagent, propargyl bromide. The core of this synthesis is the highly efficient and regioselective [3+2] cycloaddition reaction between propargyl bromide and a bromonitrile oxide, generated in situ. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, outlines methods for spectroscopic characterization, and discusses the broader applications of the target molecule in drug discovery and development.
Part 1: The Strategic Importance of this compound
The isoxazole ring is classified as a "privileged scaffold" due to its prevalence in numerous bioactive natural products and synthetic drugs.[3][6] Its unique electronic properties and the susceptibility of the N-O bond to cleavage under specific conditions make it a valuable synthon for accessing other important molecular frameworks.[3]
Halogenated isoxazoles, specifically this compound, elevate this utility significantly. The carbon-bromine bond at the 5-position is amenable to a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[4][5] This strategic placement of a reactive handle on a stable heterocyclic core makes this compound a critical building block for constructing complex molecular architectures and generating libraries of compounds for high-throughput screening in drug discovery programs.[4][7]
Part 2: The Core Synthetic Strategy: [3+2] Cycloaddition of a Nitrile Oxide
The most robust and widely adopted method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[8] This reaction involves the concertive addition of a 1,3-dipole to a dipolarophile. In our context:
-
The 1,3-Dipole: A bromonitrile oxide (Br-C≡N⁺-O⁻). This is a highly reactive intermediate that is typically generated in situ from a stable precursor to prevent self-dimerization into a furoxan.[9][10]
-
The Dipolarophile: Propargyl bromide (HC≡C-CH₂Br), which provides the alkyne component.[11]
The reaction proceeds with high regioselectivity, reliably yielding the 5-substituted isoxazole isomer. This selectivity is governed by both steric and electronic factors, which will be explored in the mechanistic discussion.[12][13]
Part 3: Synthetic Pathway and Mechanistic Insights
The most direct pathway involves the reaction of propargyl bromide with bromonitrile oxide, which is generated in situ from its stable precursor, bromoformaldoxime.
Overall Synthetic Workflow
The synthesis is a two-step process conceptually, though often performed as a one-pot reaction where the nitrile oxide is generated and trapped in the same vessel.
Caption: High-level workflow for this compound synthesis.
Mechanistic Details and Causality
-
Generation of Bromonitrile Oxide: Bromoformaldoxime is treated with a mild base, such as sodium bicarbonate or triethylamine.[2] The base abstracts the acidic hydroxyl proton, and the resulting alkoxide eliminates a bromide ion to form the linear, highly reactive bromonitrile oxide intermediate. The choice of a mild base is critical; strong bases can promote side reactions or decomposition of the starting materials. Performing this step in situ in the presence of the alkyne is paramount, as nitrile oxides are prone to dimerization to form furoxans.[10]
-
Regioselective [3+2] Cycloaddition: The generated bromonitrile oxide then undergoes a concerted cycloaddition with propargyl bromide. The regioselectivity, which places the bromine atom at the 5-position, is dictated by the electronic character of the reactants. In the simplest Frontier Molecular Orbital (FMO) model for terminal alkynes, the Highest Occupied Molecular Orbital (HOMO) has a larger coefficient on the internal carbon, while the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the terminal carbon. The reaction is typically HOMO(alkyne)-LUMO(nitrile oxide) controlled. The LUMO of the nitrile oxide has a larger coefficient on the carbon atom. The primary interaction, therefore, occurs between the internal carbon of the alkyne and the carbon of the nitrile oxide, leading to the 5-substituted regioisomer.
Caption: Mechanism: In situ generation and cycloaddition.
Part 4: Detailed Experimental Protocols
Safety Precautions: Propargyl bromide is a lachrymator and alkylating agent; handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[11] Nitrile oxides and their precursors should be handled with care.
Protocol 1: Synthesis of this compound
This protocol describes a one-pot procedure for the generation of bromonitrile oxide from bromoformaldoxime and its subsequent reaction with propargyl bromide.
Materials:
-
Bromoformaldoxime
-
Propargyl bromide[11]
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of bromoformaldoxime (1.0 eq) in ethyl acetate (approx. 0.2 M), add propargyl bromide (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath with gentle stirring.
-
Add a saturated aqueous solution of sodium bicarbonate (2.0 eq) dropwise over 30 minutes. The addition of a mild base facilitates the in situ generation of bromonitrile oxide.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.
Part 5: Characterization and Data Analysis
The structure of the synthesized this compound must be confirmed through spectroscopic methods.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Rationale |
| ¹H NMR (CDCl₃) | δ ~6.5 ppm (s, 1H, H4), δ ~4.5 ppm (s, 2H, -CH₂Br) | The isoxazole proton at C4 typically appears as a singlet in this region. The methylene protons adjacent to the bromine on the side chain will also be a singlet. |
| ¹³C NMR (CDCl₃) | δ ~170 ppm (C5), δ ~158 ppm (C3), δ ~105 ppm (C4), δ ~20 ppm (-CH₂Br) | The chemical shifts are characteristic of the isoxazole ring carbons. C5, attached to two heteroatoms, is the most downfield. |
| Mass Spec. (EI) | M⁺ and [M+2]⁺ peaks of ~1:1 intensity | This isotopic pattern is the definitive signature of a monobrominated compound, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14] |
Part 6: Applications in Drug Development and Medicinal Chemistry
The synthesized this compound is not an end-product but a strategic starting material. Its utility lies in its capacity for diversification.
Caption: Downstream synthetic utility of this compound.
-
Kinase Inhibitors: The isoxazole scaffold is a common feature in kinase inhibitors. Functionalization at the 5-position allows for the introduction of aryl or heteroaryl groups that can interact with key residues in the ATP-binding pocket of kinases.[4]
-
Antimicrobial Agents: Derivatives of isoxazole have demonstrated potent activity against various bacterial and fungal strains. The ability to append different functionalities via the bromo-handle allows for the fine-tuning of antimicrobial potency and spectrum.[4]
-
Neuroprotective Agents: Isoxazole-containing compounds have been explored for their potential in treating neurodegenerative disorders. The synthetic flexibility offered by this compound is crucial for developing structure-activity relationships (SAR) in this area.[1][15]
Conclusion
The synthesis of this compound from propargyl bromide via a [3+2] cycloaddition with in situ generated bromonitrile oxide represents an efficient, reliable, and highly regioselective strategy. This technical guide has detailed the mechanistic underpinnings of this transformation, provided a robust experimental protocol, and outlined the expected analytical characterization. The true value of this synthesis lies in the product's role as a versatile chemical building block, empowering researchers and drug development professionals to readily access a vast chemical space of novel isoxazole derivatives with significant therapeutic potential.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 12. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]
- 13. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Formation of 5-Bromoisoxazole: A Mechanistic and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds.[1] The introduction of a bromine atom at the 5-position of the isoxazole ring creates a versatile synthetic handle for further molecular elaboration, making 5-bromoisoxazole a critical building block in drug discovery. This technical guide provides an in-depth exploration of the primary mechanistic pathways for the formation of this compound. We will dissect the nuances of both de novo ring construction methodologies that incorporate the bromine atom during heterocycle formation and post-synthetic bromination strategies on a pre-formed isoxazole core. By understanding the underlying principles of regioselectivity and reaction control, researchers can strategically select and optimize the most suitable synthetic route for their specific applications.
Introduction: The Significance of the Isoxazole Scaffold and the Role of Bromination
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in the realm of organic and medicinal chemistry.[1] Its prevalence in a wide array of pharmacologically active agents stems from its unique electronic and structural characteristics. The isoxazole nucleus can participate in various non-covalent interactions, enhancing the binding affinity of a molecule to its biological target. Furthermore, the inherent reactivity of the N-O bond allows for strategic ring-opening reactions, providing access to diverse difunctionalized compounds.
Halogenation of the isoxazole ring, particularly bromination at the 5-position, significantly expands its synthetic utility. The resulting this compound serves as a versatile intermediate for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. This guide will illuminate the key mechanisms governing the formation of this important synthetic precursor.
Strategic Approaches to this compound Synthesis
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Direct Synthesis: Construction of the isoxazole ring with the bromine atom already incorporated at the 5-position. This is often achieved through cycloaddition reactions where one of the precursors contains the halogen.
-
Post-Synthetic Modification: Introduction of the bromine atom onto a pre-existing isoxazole ring via electrophilic substitution.
The choice between these strategies is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and considerations of regioselectivity.
Mechanism of Direct Synthesis: Building the Brominated Ring
The cornerstone of direct isoxazole synthesis is the [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.[2] In the context of this compound formation, this typically involves the reaction of a nitrile oxide with a brominated dipolarophile.
1,3-Dipolar Cycloaddition of Nitrile Oxides with Bromoalkenes
A primary route to 5-bromoisoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with a bromo-substituted alkene. The regioselectivity of this reaction is a critical consideration.
Reaction Pathway:
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The nitrile oxide, a 1,3-dipole, reacts with the bromoalkene (the dipolarophile) to form the isoxazoline ring. Subsequent elimination of a suitable leaving group (often HBr) can lead to the aromatic isoxazole.
Diagram: 1,3-Dipolar Cycloaddition for this compound
Caption: General scheme for 1,3-dipolar cycloaddition.
Causality Behind Experimental Choices:
-
Nitrile Oxide Generation: Nitrile oxides are often generated in situ from aldoximes using oxidizing agents or from hydroximoyl halides via dehydrohalogenation with a base. The choice of method depends on the stability of the nitrile oxide and the compatibility of the reaction conditions with other functional groups present in the molecule.
-
Regiocontrol: The regiochemical outcome of the cycloaddition is governed by both steric and electronic factors of the substituents on the nitrile oxide (R) and the bromoalkene (R'). Theoretical studies, such as those using density functional theory (DFT), can help predict the favored regioisomer.[3]
Tandem Bromination and Cycloaddition
An elegant one-pot variation involves the initial bromination of an electron-deficient alkene, followed by the in situ generation of a nitrile oxide and subsequent 1,3-dipolar cycloaddition.[4] This sequence often culminates in the elimination of HBr to yield the 3,5-disubstituted isoxazole.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [4]
-
To a solution of an electron-deficient alkene in a suitable solvent (e.g., chloroform), add a brominating agent (e.g., N-bromosuccinimide).
-
After the initial bromination is complete, introduce the nitrile oxide precursor (e.g., an aldoxime) and a reagent for its in situ generation (e.g., an oxidizing agent or a base for dehydrohalogenation).
-
The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition and subsequent elimination of HBr.
-
The final product, a 3,5-disubstituted isoxazole, is then isolated and purified using standard techniques such as column chromatography.
Diagram: Tandem Bromination-Cycloaddition Workflow
Caption: Workflow for tandem bromination and cycloaddition.
Mechanism of Post-Synthetic Modification: Electrophilic Bromination
An alternative and widely employed strategy is the direct bromination of a pre-formed isoxazole ring. This reaction proceeds via an electrophilic aromatic substitution mechanism.
The Electrophilic Bromination Pathway
The isoxazole ring, while aromatic, exhibits varied reactivity towards electrophiles at its different positions (C3, C4, and C5). Electrophilic bromination typically occurs at the C4 or C5 position, depending on the substituents already present on the ring.
Mechanism:
The reaction is initiated by the attack of the π-electrons of the isoxazole ring on an electrophilic bromine source (e.g., Br₂, N-bromosuccinimide). This leads to the formation of a stabilized cationic intermediate, often referred to as an isoxazolium ion.[5] Subsequent loss of a proton from the same carbon atom restores the aromaticity of the ring, yielding the brominated isoxazole.
Diagram: Electrophilic Bromination of Isoxazole
Caption: Mechanism of electrophilic bromination of the isoxazole ring.
Factors Influencing Regioselectivity:
The position of bromination is highly dependent on the electronic nature of the substituents on the isoxazole ring.
-
Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic attack and can direct the incoming electrophile to specific positions.
-
Electron-withdrawing groups (e.g., carboxyl, nitro) deactivate the ring and can influence the site of substitution.
For the synthesis of this compound, the starting isoxazole must be appropriately substituted to favor bromination at the C5 position.
Experimental Considerations for Electrophilic Bromination
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): A mild and convenient source of electrophilic bromine, often used for selective brominations.
-
Molecular Bromine (Br₂): A more reactive brominating agent, its use may require careful control of reaction conditions to avoid over-bromination or side reactions.
-
Pyridinium Tribromide: A solid, stable, and easy-to-handle source of bromine.[3]
Reaction Conditions:
The choice of solvent, temperature, and the potential need for a catalyst are crucial for achieving high yields and selectivity. Polar solvents can stabilize the charged intermediate, while the use of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent.
Experimental Protocol: General Procedure for Bromination of Isoxazoles [3]
-
Dissolve the substituted isoxazole in a suitable dry solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirring mechanism.
-
Cool the solution in an ice-water bath.
-
Slowly add the brominating agent (e.g., pyridinium tribromide) to the cooled mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated solution of sodium thiosulfate) and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated, and the crude product is purified by an appropriate method like column chromatography or recrystallization.
Data Summary: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Mechanistic Feature |
| Direct Synthesis (1,3-Dipolar Cycloaddition) | High convergency, allows for the introduction of diverse substituents on both precursors. | Regioselectivity can be a challenge, availability of substituted precursors may be limited. | Concerted [3+2] cycloaddition. |
| Post-Synthetic Modification (Electrophilic Bromination) | Utilizes readily available isoxazole starting materials. | Regioselectivity is highly dependent on existing substituents, potential for over-bromination. | Formation of a stabilized isoxazolium ion intermediate. |
Conclusion and Future Perspectives
The formation of this compound is a pivotal transformation in the synthesis of complex, biologically active molecules. A thorough understanding of the underlying mechanistic principles of both direct synthesis via cycloaddition and post-synthetic electrophilic bromination is paramount for the rational design and execution of synthetic strategies. The choice of methodology is a critical decision that impacts not only the efficiency of the synthesis but also the overall convergency of the drug discovery process.
Future research in this area will likely focus on the development of more sustainable and atom-economical methods, including the use of novel catalytic systems to enhance regioselectivity and the exploration of flow chemistry for safer and more scalable production. As the demand for novel isoxazole-based therapeutics continues to grow, a deep appreciation for the fundamental mechanisms of their formation will remain an indispensable tool for the medicinal chemist.
References
- 1. youtube.com [youtube.com]
- 2. Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Neighbouring group participation in isoxazole ring bromination. Part II - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
5-Bromoisoxazole chemical properties and reactivity
An In-depth Technical Guide to 5-Bromoisoxazole: Chemical Properties and Reactivity
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. We will move beyond a simple recitation of facts to a detailed analysis of its core chemical properties, reactivity, and practical applications, grounded in established scientific literature. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile reagent.
Core Molecular Profile of this compound
This compound is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a well-regarded pharmacophore, present in numerous approved drugs and biologically active compounds, owing to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The strategic placement of a bromine atom at the C5 position renders the molecule an exceptionally useful synthetic intermediate. This halogen serves as a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions.
The fundamental properties of this compound are summarized below.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1133930-99-0 | [3] |
| Molecular Formula | C₃H₂BrNO | [3] |
| Molecular Weight | 147.96 g/mol | [3] |
| Boiling Point | 182.7 ± 13.0 °C (Predicted) | [3] |
| Density | 1.812 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -3.98 ± 0.50 (Predicted) | [3] |
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show two signals for the protons on the isoxazole ring. |
| ¹³C NMR | The spectrum would display signals for the three carbon atoms of the isoxazole ring. |
| Mass Spec. (MS) | The mass spectrum will exhibit a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a bromine-containing compound.[1] |
| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the isoxazole ring and the C-Br bond.[1] |
The Reactivity Landscape of this compound
The chemical behavior of this compound is dominated by the bromine substituent at the C5 position. This position is susceptible to a variety of transformations that allow for the elaboration of the isoxazole core, making it a cornerstone for library synthesis and the development of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely utilized applications of this compound. The carbon-bromine bond provides an ideal site for oxidative addition into a palladium(0) complex, initiating catalytic cycles that forge new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position.
Causality Behind Experimental Choices: The selection of the palladium source, ligand, and base is critical for achieving high yields and suppressing side reactions. A bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃), is often essential.[2] This ligand promotes the reductive elimination step (the final C-C bond formation) and stabilizes the active Pd(0) species. A base, such as potassium phosphate (K₃PO₄), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[4][5]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [2][4]
-
Preparation: To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Loading: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 5 mol%).
-
Reaction: Add anhydrous solvent (e.g., dioxane/water mixture) via syringe. Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for synthesizing alkynylated isoxazoles, which are important precursors for more complex heterocyclic systems and can be found in various biologically active molecules.[7][8]
Causality Behind Experimental Choices: The classical Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the C-Br bond and a copper(I) salt (e.g., CuI) to act as a co-catalyst. The copper acetylide intermediate is more reactive towards the palladium complex than the alkyne itself, accelerating the catalytic cycle. An amine base, such as triethylamine or diisopropylethylamine, is used both to scavenge the HBr byproduct and to serve as the solvent. Copper-free variations have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which can be a significant side reaction.[6]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound [7][9]
-
Preparation: In a Schlenk tube, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Inerting: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Nucleophilic Aromatic Substitution (SNA_r_)
While less common than cross-coupling, the isoxazole ring can undergo nucleophilic aromatic substitution (SNA_r_), particularly if activated by electron-withdrawing groups. In some cases, the bromine at C5 can be displaced by strong nucleophiles. However, often a more strongly activating group, like a nitro group, is required for this transformation to be efficient.[10][11][12] For instance, studies on 5-nitroisoxazoles demonstrate efficient displacement of the nitro group by various O, N, and S-centered nucleophiles.[11][12] This suggests that while direct substitution of the bromine on this compound may require forcing conditions, conversion of the bromo-substituent to a more labile group or introduction of activating groups elsewhere on the ring can facilitate SNA_r_ pathways.
Ring-Opening Reactions
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, particularly reductive cleavage. This property is exploited synthetically to transform the heterocyclic core into valuable acyclic building blocks like β-hydroxy ketones or γ-amino alcohols. More recently, methods for ring-opening fluorination have been developed. Treating isoxazoles with an electrophilic fluorinating agent can lead to ring cleavage and the formation of α-fluorocyano-ketones, providing access to complex fluorinated molecules.[13]
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][16]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]
Conclusion
This compound is a high-value synthetic intermediate whose utility is centered on the reactivity of its carbon-bromine bond. It serves as a robust and reliable substrate in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, enabling the straightforward synthesis of complex, substituted isoxazoles. Its capacity to undergo these transformations makes it an indispensable tool for medicinal chemists and organic synthesis professionals in the construction of novel molecular entities for drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 1133930-99-0 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.ca [fishersci.ca]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.ie [fishersci.ie]
Spectroscopic Data for 5-Bromoisoxazole: An In-depth Technical Guide
Introduction to 5-Bromoisoxazole and its Spectroscopic Importance
This compound is a halogenated derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals valued for a wide array of biological activities.[1] The presence of a bromine atom makes this compound a versatile synthetic intermediate, particularly for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, allowing for the facile introduction of the isoxazole moiety into more complex molecular architectures.[1]
Accurate structural elucidation is paramount for any compound intended for use in research or drug development. NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) analysis, is the most powerful tool for unambiguously determining the structure of organic molecules in solution. This guide will detail the predicted ¹H and ¹³C NMR spectra of this compound, providing the rationale behind the expected chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The isoxazole ring of this compound contains two protons, H-3 and H-4. Their chemical shifts and coupling are highly diagnostic.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.4 - 8.6 | Doublet (d) | ~1.5 - 2.0 |
| H-4 | ~6.5 - 6.7 | Doublet (d) | ~1.5 - 2.0 |
Note: Predictions are based on analysis of the parent isoxazole and related substituted derivatives in a standard deuterated solvent like CDCl₃.
Interpretation and Causality
The isoxazole ring exhibits aromatic character, which influences the chemical shifts of its ring protons.
-
Chemical Shifts : In the parent isoxazole, the protons resonate at δ 8.32 (H-3), δ 6.35 (H-4), and δ 8.51 (H-5). The bromine atom at the C-5 position is an electronegative and electron-withdrawing substituent. Its primary influence is felt at the adjacent C-4 position. The electron-withdrawing nature of bromine is expected to deshield the proton at H-4, causing a downfield shift compared to the parent isoxazole. The effect on the more distant H-3 is less pronounced but is also expected to be slightly downfield. Therefore, H-3 is predicted to appear at the lowest field (~8.4-8.6 ppm) due to its proximity to the electronegative nitrogen atom, while H-4 will appear further upfield (~6.5-6.7 ppm).
-
Coupling Constants : The two protons, H-3 and H-4, are three bonds apart and are expected to show vicinal coupling. In isoxazole systems, the ³J(H-3, H-4) coupling constant is typically small, in the range of 1.5-2.0 Hz.[2] This results in both signals appearing as sharp doublets.
The logical relationship for assigning the proton signals is visualized below.
Caption: Predicted ¹H NMR assignments and coupling for this compound.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature and functional groups present. For this compound, three distinct signals are expected for the isoxazole ring carbons.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~150 - 152 |
| C-4 | ~105 - 107 |
| C-5 | ~145 - 147 |
Note: Predictions are based on analysis of related bromoisoxazole structures and general principles of ¹³C NMR.[3][4] Shifts are referenced to a standard like TMS.
Interpretation and Causality
The chemical shifts of the carbon atoms in the isoxazole ring are dictated by their hybridization, proximity to heteroatoms, and the effect of the bromine substituent.
-
C-3 : This carbon is adjacent to the ring nitrogen and is an iminyl-type carbon (=C-N). It is significantly deshielded and is expected to have the highest chemical shift, likely in the range of δ 150-152 ppm.
-
C-5 : This carbon is directly attached to the bromine atom. The heavy atom effect of bromine and its electronegativity cause a significant downfield shift. Based on data from related 4-bromoisoxazoles, where C-4 (the carbon bearing the bromine) is heavily deshielded, a similar strong effect is predicted for C-5.[3] It is expected to resonate in the region of δ 145-147 ppm.
-
C-4 : This carbon is the most shielded of the three, being adjacent to two other carbons. Its chemical shift is predicted to be the furthest upfield, around δ 105-107 ppm.
The workflow for predicting and assigning carbon signals is based on established chemical shift theory and empirical data from analogous compounds.
Caption: Workflow for the prediction of ¹³C NMR chemical shifts.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for a compound such as this compound, a standardized and self-validating protocol is essential.
Instrumentation and Materials
-
Spectrometer : 400 MHz (or higher field) NMR spectrometer.
-
NMR Tubes : High-precision 5 mm NMR tubes.
-
Solvent : Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
Sample : 5-10 mg of purified this compound for ¹H NMR; 15-25 mg for ¹³C NMR.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh the purified this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with TMS).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. This is critical for achieving good spectral resolution.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Calibration :
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is a critical step for obtaining sharp resonance lines and resolving fine coupling patterns.
-
-
¹H NMR Data Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation.
-
Phase the spectrum correctly and perform a baseline correction.
-
Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Data Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 128-1024 or more, depending on sample concentration) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the solvent signal (for CDCl₃, the central peak of the triplet is at δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).
-
References
Interpreting the Infrared Spectrum of 5-Bromoisoxazole: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 5-Bromoisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing approach. Instead, it offers a first-principles interpretation of the vibrational modes expected for this molecule, grounded in the established principles of infrared spectroscopy and supported by literature data on isoxazole and related halogenated heterocycles. This guide is structured to provide not only a predictive spectral analysis but also the underlying rationale for these predictions, thereby serving as a practical reference for the characterization of this compound and analogous molecular structures.
Introduction: The Vibrational Signature of a Heterocycle
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its covalent bonds can absorb energy at specific frequencies, causing them to stretch, bend, or rotate more vigorously.[2] The resulting absorption pattern, or IR spectrum, serves as a unique molecular "fingerprint," revealing the presence of specific functional groups and providing insights into the overall molecular structure.
This compound is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms, with a bromine substituent at the 5-position.[1] Its structure presents a unique combination of vibrational modes, including those from the isoxazole ring itself and the carbon-bromine bond. Understanding the expected IR spectrum is crucial for confirming the synthesis of this compound, assessing its purity, and studying its interactions in various chemical environments.
Predicted Infrared Spectrum of this compound: A Functional Group Analysis
The interpretation of the IR spectrum of this compound can be systematically approached by dissecting the molecule into its constituent functional groups and predicting their characteristic absorption frequencies. The primary vibrational modes of interest arise from the isoxazole ring (C=N, C=C, C-O, N-O, and C-H bonds) and the C-Br bond.
The Isoxazole Ring: A Complex Vibrational System
The isoxazole ring is an aromatic system, and as such, its vibrational modes are often coupled, meaning that a single absorption band may result from the combined motion of several bonds. However, we can still assign characteristic regions for the principal stretching and bending vibrations.
-
C-H Stretching (Aromatic): The C-H bonds on the isoxazole ring are expected to produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. Typically, aromatic C-H stretches appear in the range of 3100-3000 cm⁻¹.[3] These bands are often of weak to medium intensity.
-
Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of bands in the 1650-1400 cm⁻¹ region.[4] For isoxazole derivatives, a band in the range of 1612-1643 cm⁻¹ can be attributed to the C=N stretching vibration.[5] Additional bands in the 1500-1400 cm⁻¹ range are characteristic of C=C in-ring stretching.[6]
-
Ring Breathing and C-O/N-O Stretching: The isoxazole ring also exhibits "breathing" modes, where the entire ring expands and contracts. These, along with C-O and N-O stretching vibrations, contribute to the complex pattern in the fingerprint region. The C-O-N linkage is a key feature. Literature on isoxazole derivatives reports C-O stretching of the isoxazole ring around 1068 cm⁻¹, C-N stretching near 1267 cm⁻¹, and N-O stretching at approximately 1153 cm⁻¹.[7]
The Carbon-Bromine Bond: A Fingerprint Region Indicator
The C-Br stretching vibration is characterized by its appearance at lower wavenumbers, typically in the 690-515 cm⁻¹ range.[8] This absorption is a key diagnostic feature for confirming the presence of the bromine substituent on the isoxazole ring. Its position within this range can be influenced by the overall electronic structure of the molecule.
The following diagram illustrates the key functional groups and their corresponding vibrational modes that are central to interpreting the IR spectrum of this compound.
Caption: Key vibrational regions for this compound.
Tabulated Summary of Predicted IR Absorptions
For clarity and ease of reference, the predicted characteristic infrared absorption bands for this compound are summarized in the table below. These wavenumber ranges are derived from established literature values for the respective functional groups.[3][5][7][8][9]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on the isoxazole ring.[3] |
| C=N Stretch (ring) | 1645 - 1610 | Medium | A key indicator of the isoxazole heterocyclic system.[5] |
| C=C Stretch (ring) | 1500 - 1400 | Medium to Strong | Coupled vibrations within the aromatic ring.[6] |
| C-N Stretch (ring) | ~1270 | Medium | Part of the complex fingerprint of the isoxazole ring.[7] |
| N-O Stretch (ring) | ~1150 | Medium to Strong | Characteristic of the N-O bond within the heterocycle.[7] |
| C-O Stretch (ring) | ~1070 | Medium to Strong | Characteristic of the C-O bond within the heterocycle.[7] |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | Can provide information on the substitution pattern of the ring. |
| C-Br Stretch | 690 - 515 | Medium to Strong | Diagnostic for the bromine substituent.[8] |
Experimental Protocol for IR Spectrum Acquisition
To obtain a high-quality IR spectrum of this compound, a standardized experimental procedure is essential. The following protocol outlines the steps for analysis using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient method for solid and liquid samples.
Materials and Equipment
-
This compound sample (solid or in a suitable solvent)
-
ATR-FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe moistened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, allowing it to be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
-
Sample Spectrum Acquisition:
-
Scan the sample over the desired spectral range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers.
-
The logical workflow for this process is depicted in the following diagram:
Caption: Workflow for ATR-FTIR analysis.
Conclusion: A Self-Validating Approach to Spectral Interpretation
The interpretation of the IR spectrum of this compound is a multi-faceted process that relies on a solid understanding of group frequencies and the unique vibrational characteristics of heterocyclic aromatic systems. By systematically analyzing the expected contributions from the C-H, C=N, C=C, C-O, N-O, and C-Br bonds, a detailed and predictive spectrum can be constructed. This guide provides the foundational knowledge for researchers to confidently identify this compound, offering a framework that is both scientifically rigorous and practically applicable. The provided experimental protocol ensures that high-quality, reproducible data can be obtained, forming the basis for accurate spectral interpretation and subsequent research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. scribd.com [scribd.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromoisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromoisoxazole. As a heterocyclic compound incorporating both a labile N-O bond and a halogen atom, its fragmentation behavior is governed by a series of predictable yet complex pathways. This document elucidates the primary fragmentation mechanisms, including the critical role of the bromine isotope pattern, initial ring cleavage via N-O bond scission, and subsequent retro-Diels-Alder (RDA) type rearrangements. By understanding these pathways, researchers can confidently identify this compound and its analogues in complex matrices, a crucial step in synthetic chemistry and drug development. This guide serves as a foundational resource, blending established mass spectrometry principles with specific application to this important heterocyclic scaffold.
Introduction: The Analytical Imperative for this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The isoxazole ring is a key pharmacophore in numerous approved drugs, and the presence of a bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. Accurate and unambiguous structural confirmation is paramount during the synthesis and application of this compound derivatives.
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone analytical technique for the structural elucidation of volatile organic compounds.[1] Upon high-energy electron impact, molecules are ionized to form a molecular ion (M•+), which is often energetically unstable and undergoes fragmentation.[2][3] The resulting pattern of fragment ions serves as a molecular fingerprint, providing rich structural information. This guide will detail the characteristic fragmentation pathways of this compound, providing a predictive framework for spectral interpretation.
Experimental Protocol: A Self-Validating Workflow
To ensure reproducible and high-quality data, a standardized experimental approach is critical. The following protocol outlines a robust method for analyzing this compound using a common Gas Chromatography-Mass Spectrometry (GC-MS) system.
Instrumentation:
-
Mass Spectrometer: A benchtop single quadrupole mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization Energy: Standard 70 eV. This energy level is high enough to induce reproducible fragmentation patterns while minimizing excessive fragmentation that could obscure the molecular ion.[3]
-
Sample Introduction: Gas Chromatography (GC) is the preferred method for introducing a pure, volatile sample like this compound into the ion source.
-
GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).
-
Injection: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the heated inlet.
-
Data Acquisition & Analysis:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a high-purity volatile solvent.
-
GC-MS Acquisition: Introduce the sample via the GC. The GC will separate the analyte from any impurities and the solvent before it enters the MS source.
-
Mass Spectrum Scan: Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 40-200).
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern of all bromine-containing ions.
-
Identify key fragment ions and propose fragmentation pathways based on logical neutral losses.
-
This workflow is self-validating. The GC retention time provides one layer of identification, while the mass spectrum provides the structural confirmation. The characteristic bromine isotope pattern serves as an immediate and definitive check for the presence of the halogen in the molecular ion and its fragments.[4]
The Molecular Ion (M•+): The First Clue
The first and most crucial feature in the mass spectrum of this compound is the molecular ion peak. The nominal molecular weight of this compound (C₃H₂BrNO) is 148 g/mol for the ⁷⁹Br isotope and 150 g/mol for the ⁸¹Br isotope. Due to the near-equal natural abundance of the two stable bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a characteristic pair of peaks of almost equal intensity at m/z 148 and 150.[5] This "M" and "M+2" pattern is an unambiguous indicator of the presence of a single bromine atom in the ion.[4]
Primary Fragmentation Pathways
Upon ionization, the this compound molecular ion undergoes a cascade of fragmentation reactions. The primary pathways are driven by the inherent instability of the isoxazole ring and the influence of the electronegative bromine atom.
Pathway A: Initial N-O Bond Cleavage and Acylium Ion Formation
The weakest bond in the isoxazole ring is the N-O bond. Electron impact often initiates the cleavage of this bond, which is a common fragmentation starting point for isoxazoles.[6] This leads to a ring-opened radical cation, which can then undergo further fragmentation.
A key fragmentation pathway involves the loss of a bromine radical (•Br) followed by the loss of hydrogen cyanide (HCN).
-
Loss of Bromine Radical: The molecular ion can lose a bromine radical to form an ion at m/z 69.
-
[M - Br]⁺ → C₃H₂NO⁺ (m/z 69)
-
-
Loss of HCN: The resulting m/z 69 ion can then lose a molecule of HCN, a common fragmentation for nitrogen-containing heterocycles.[7]
-
C₃H₂NO⁺ - HCN → C₂H₂O⁺• (m/z 42)
-
Pathway B: Retro-Diels-Alder (RDA) Type Fragmentation
Heterocyclic rings can undergo fragmentation analogous to the Retro-Diels-Alder (RDA) reaction.[8][9] For the isoxazole ring, this involves a concerted cleavage of two ring bonds to yield a neutral acetylene molecule and a charged bromo-carbonyl fragment.
-
Initial Ionization: The molecule is ionized to the molecular ion [C₃H₂BrNO]•+.
-
Ring Cleavage: The ring fragments, expelling acetylene (C₂H₂).
-
[M]•+ - C₂H₂ → [CHBrNO]•+ (m/z 122/124)
-
-
Further Fragmentation: This fragment can then lose carbon monoxide (CO).
-
[CHBrNO]•+ - CO → [CHBrN]•+ (m/z 94/96)
-
The workflow for these competing fragmentation pathways is illustrated below.
Caption: Competing fragmentation pathways of this compound.
Summary of Key Ions
The table below summarizes the key ions expected in the EI mass spectrum of this compound. The presence of the bromine isotope pattern is a key diagnostic feature for ions that retain the bromine atom.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Proposed Formation Mechanism | Notes |
| 148/150 | [C₃H₂BrNO]•+ | Molecular Ion (M•+) | Characteristic 1:1 isotope pattern confirms bromine. |
| 122/124 | [CHBrNO]•+ | Loss of acetylene (C₂H₂) via RDA-type cleavage. | Retains bromine atom. |
| 94/96 | [CHBrN]•+ | Loss of CO from m/z 122/124. | Retains bromine atom. |
| 69 | [C₃H₂NO]⁺ | Loss of bromine radical (•Br) from M•+. | Base peak is possible depending on stability. |
| 42 | [C₂H₂O]•+ | Loss of HCN from m/z 69. | A common, stable fragment. |
Conclusion
The mass spectrometry fragmentation of this compound is a predictable process governed by fundamental principles of ion chemistry. The key diagnostic features are:
-
An intense molecular ion peak at m/z 148/150 with a characteristic 1:1 isotopic ratio.
-
Fragmentation pathways initiated by the cleavage of the weak N-O bond .
-
A competing Retro-Diels-Alder type fragmentation pathway involving the loss of acetylene.
-
The formation of a stable m/z 69 ion through the loss of the bromine radical.
By leveraging this detailed understanding, researchers and drug development professionals can use mass spectrometry as a rapid, reliable, and definitive tool for the structural confirmation of this compound and its derivatives, ensuring the integrity and success of their scientific endeavors.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. umimpact.umt.edu [umimpact.umt.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. m.youtube.com [m.youtube.com]
- 9. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Theoretical DFT Calculations for 5-Bromoisoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromoisoxazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] Understanding the three-dimensional structure, electronic properties, and reactivity of this scaffold is paramount for rational drug design. Density Functional Theory (DFT) calculations provide a powerful, cost-effective computational lens to elucidate these fundamental characteristics at the quantum level, guiding synthetic efforts and accelerating the discovery of novel therapeutics.[3][4] This guide provides an in-depth protocol for conducting theoretical DFT calculations on this compound, framed from the practical perspective of a senior application scientist. We will move beyond a simple list of steps to explain the critical reasoning behind methodological choices, ensuring a robust and scientifically sound computational analysis.
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any DFT calculation is fundamentally dependent on two key choices: the functional and the basis set . These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation.
The Causality Behind Functional Selection
The functional is an approximation of the electron exchange-correlation energy, a complex quantum mechanical term. For a molecule like this compound, which contains a bromine atom and a π-conjugated system, a hybrid functional is often the most pragmatic choice.
-
Becke, 3-parameter, Lee-Yang-Parr (B3LYP): This is arguably the most widely used hybrid functional. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in simpler functionals. B3LYP generally provides a good balance between computational cost and accuracy for the geometries and electronic properties of organic molecules.[5] Its performance for halogenated systems is well-documented, making it a reliable starting point.[6]
-
M06-2X: This is a high-nonlocality functional from the Minnesota family. It is particularly well-suited for systems where non-covalent interactions are important and provides excellent accuracy for main-group thermochemistry and barrier heights. While more computationally expensive than B3LYP, it can offer a higher level of accuracy.
For this guide, we will proceed with the B3LYP functional due to its proven reliability and efficiency for systems of this type.[7][8]
The Imperative of an Adequate Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the electron distribution.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)): This nomenclature provides a concise description of the basis set's composition.[9]
-
6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron density.[10] The core orbitals are described by a single function composed of 6 primitive Gaussians.
-
++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms.[10] These functions are crucial for accurately describing anions, lone pairs, and other species with electron density far from the nucleus. For the oxygen and nitrogen heteroatoms in the isoxazole ring, this is a critical addition.
-
(d,p): This denotes the addition of polarization functions (d functions on heavy atoms, p functions on hydrogen).[11][12] These functions allow the orbitals to change shape and polarize, which is essential for describing chemical bonds accurately, especially for a highly electronegative and polarizable atom like bromine.[13][14]
-
Therefore, the 6-311++G(d,p) basis set is an excellent choice for this compound, providing a robust and accurate description of its electronic structure.[15]
The Computational Workflow: A Self-Validating Protocol
A trustworthy computational result is one that has been validated. This protocol incorporates a critical self-validation step: the frequency calculation. The workflow is designed to first find the most stable structure (geometry optimization) and then confirm that it is a true energy minimum.[16]
Caption: Computational workflow for DFT analysis.
Step-by-Step Experimental Protocol
This protocol assumes the use of a quantum chemistry software package like Gaussian. The keywords provided are in a format recognized by this software.
-
Construct the Input Molecule:
-
Build the this compound molecule in a molecular editor (e.g., GaussView).
-
Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
Define the charge (0) and spin multiplicity (singlet) for the neutral, closed-shell molecule.
-
-
Prepare the Input File (.gjf or .com):
-
The core of the input file is the "route section," which specifies the calculation type.
-
For a combined optimization and frequency calculation, the route section should be: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests "print" level of output.
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.[7]
-
Opt: Keyword to perform a geometry optimization to find the lowest energy structure.[17][18][19]
-
Freq: Keyword to perform a frequency calculation on the optimized geometry.[17][19][20]
-
-
Execute the Calculation:
-
Submit the input file to the quantum chemistry software.
-
The calculation will first iteratively adjust the molecular geometry to minimize the total energy. Once the forces on the atoms are negligible, the optimization is complete.
-
The software will then compute the second derivatives of the energy with respect to atomic positions to determine the vibrational frequencies.
-
-
Analyze the Output File (.log or .out):
-
Validation: The most critical first step is to check the results of the frequency calculation. Search for the "Frequencies --" section. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a stable minimum, and the calculation must be redone from a different starting geometry.
-
Structural Data: Extract the final optimized Cartesian coordinates. Use these to measure key bond lengths and angles.
-
Thermodynamic Data: Locate the Zero-Point Energy (ZPE) and other thermal corrections. The final electronic energy is typically reported in Hartrees.
-
Electronic Properties: Scroll to the population analysis section to find the molecular orbital energies. Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[21][22]
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for analysis and reporting.
Optimized Structural Parameters
The table below presents hypothetical but realistic data for the optimized geometry of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C5-Br | 1.87 Å |
| N2-O1 | 1.41 Å | |
| C3-C4 | 1.36 Å | |
| C4-C5 | 1.42 Å | |
| Bond Angles | C4-C5-Br | 128.5° |
| O1-N2-C3 | 108.0° | |
| C3-C4-C5 | 105.5° |
Key Electronic and Thermodynamic Properties
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are central to understanding a molecule's reactivity.[23]
| Property | Value (Hartree) | Value (eV) |
| Total Electronic Energy | -2985.4321 | -81237.89 |
| Zero-Point Energy | 0.0315 | 0.86 |
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap (ΔE) | 0.213 | 5.80 |
The HOMO-LUMO gap (ΔE) is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron to a higher energy state.[22][24] This value is instrumental in medicinal chemistry for predicting how a molecule might interact within a biological system.[24]
Advanced Analysis: Natural Bond Orbital (NBO) Theory
To gain deeper insight into the electronic structure, a Natural Bond Orbital (NBO) analysis can be performed. NBO analysis transforms the complex molecular orbitals into a localized picture of bonds and lone pairs, which aligns more closely with chemical intuition.[25][26]
To perform this, add Pop=NBO to the route section: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO
The NBO output provides:
-
Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges.
-
Hybridization: The specific s, p, d character of the orbitals forming each bond.
-
Donor-Acceptor Interactions: NBO analysis quantifies the stabilizing energy from interactions between filled (donor) and empty (acceptor) orbitals, such as lone pairs donating into antibonding orbitals (hyperconjugation).[27][28] These delocalization effects are key to understanding the molecule's stability and reactivity.[27]
Caption: NBO donor-acceptor interaction concept.
Conclusion
This guide outlines a robust, self-validating workflow for the theoretical investigation of this compound using Density Functional Theory. By carefully selecting a suitable functional (B3LYP) and a comprehensive basis set (6-311++G(d,p)), researchers can reliably predict the molecule's geometry, vibrational properties, and electronic structure. The interpretation of these results, particularly the HOMO-LUMO gap and NBO analysis, provides invaluable, actionable insights for drug development professionals, enabling a more rational, structure-based approach to designing the next generation of isoxazole-based therapeutics.
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. On the role of steric and exchange–correlation effects in halogenated complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
- 9. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. gaussian.com [gaussian.com]
- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. learn.schrodinger.com [learn.schrodinger.com]
- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 23. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 24. youtube.com [youtube.com]
- 25. NBO [cup.uni-muenchen.de]
- 26. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
A Technical Guide to the Quantum Chemical Analysis of 5-Bromoisoxazole: From Molecular Structure to Reactivity Insights
Foreword: The Imperative of In-Silico Analysis in Modern Drug Discovery
In the landscape of contemporary drug development, the isoxazole ring stands out as a "privileged scaffold."[1][2] Its presence in numerous biologically active compounds is a testament to its versatile electronic and structural properties, which can enhance pharmacological profiles, improve efficacy, and reduce toxicity.[1][2] 5-Bromoisoxazole, a halogenated derivative, further extends this utility, with the bromine atom serving as a strategic handle for synthetic elaboration and a modulator of physicochemical properties.[1] To rationally design novel therapeutics based on this scaffold, a profound understanding of its molecular architecture, electronic landscape, and reactivity is paramount.
This technical guide eschews a rigid template, instead adopting a narrative that mirrors the scientific process itself. We begin with the foundational theory, transition to a robust and reproducible computational protocol, and culminate in a detailed analysis of the results. Our objective is to provide researchers, medicinal chemists, and computational scientists with a self-validating framework for the quantum chemical analysis of this compound, thereby accelerating the journey from molecular concept to clinical candidate.
Theoretical Foundations: Choosing the Right Lens for Molecular Inquiry
The bedrock of our analysis lies in solving the time-independent Schrödinger equation for a multi-electron system like this compound. Since exact analytical solutions are intractable, we employ well-established approximation methods.
The Hartree-Fock (HF) Approximation: A Foundational Approach
The Hartree-Fock (HF) method provides a starting point by approximating the N-body wave function as a single Slater determinant of N spin-orbitals.[3] It operates on a mean-field theory principle, where each electron is considered to move in the average electric field created by all other electrons, neglecting explicit electron-electron correlation.[3][4] While computationally efficient, this neglect of electron correlation is a significant limitation. However, HF can be a valuable reference, and its resulting electron densities are sometimes used in more advanced methods in a non-self-consistent manner to mitigate errors.[5][6]
Density Functional Theory (DFT): A Paradigm of Accuracy and Efficiency
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry. Instead of the complex wave function, DFT uses the electron density—a function of only three spatial coordinates—as the fundamental variable. This approach inherently includes electron correlation, offering a more accurate description at a computational cost often comparable to HF.
The choice of the exchange-correlation (XC) functional is critical. For a halogenated heterocyclic system like this compound, hybrid functionals, which mix a portion of the exact HF exchange with a DFT exchange-correlation functional, typically yield reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for organic molecules, providing a robust balance of accuracy and computational demand.[7]
The basis set—a set of mathematical functions used to build molecular orbitals—is equally crucial. A split-valence, polarized, and diffuse function-augmented basis set, such as 6-311++G(d,p) , is recommended to accurately describe the electronic distribution, particularly around the electronegative nitrogen, oxygen, and bromine atoms, and to handle potential weak non-covalent interactions.
The Computational Workflow: A Step-by-Step Protocol
This section details a self-validating protocol for the comprehensive quantum chemical analysis of this compound. The causality behind each step is explained to ensure both technical accuracy and practical insight.
Mandatory Visualization: The Analysis Workflow
The following diagram outlines the logical progression of the computational protocol, from initial structure preparation to the final analysis of molecular properties.
Caption: A workflow for the quantum chemical analysis of this compound.
Detailed Experimental Protocol
Objective: To calculate the optimized molecular structure, electronic properties, and spectroscopic profile of this compound.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required. The protocol is described in general terms applicable to any of these platforms.
Step 1: Molecular Structure Input
-
Launch the molecular modeling software.
-
Construct the this compound molecule using the builder interface. Ensure correct atom types (C, H, N, O, Br) and connectivity for the isoxazole ring. The bromine atom should be at position 5.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure. This reduces the number of steps required for the more computationally expensive quantum mechanical optimization.
Step 2: Geometry Optimization and Frequency Calculation
-
Set up the calculation. Specify the following parameters:
-
Job Type: Optimization + Frequency. Running them together is efficient. The optimization locates the minimum energy structure, and the frequency calculation confirms it.
-
Method: DFT. Select the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Charge: 0 (neutral molecule).
-
Multiplicity: 1 (singlet state).
-
-
Submit the calculation. This is the most computationally intensive step.
-
Self-Validation Check: Upon completion, inspect the output file. Verify that the geometry optimization converged successfully. Crucially, check the frequency results: there should be zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable minimum, and the starting geometry must be adjusted.
Step 3: Single-Point Calculation for Property Analysis
-
Using the optimized geometry from Step 2, set up a new calculation.
-
Specify the following parameters:
-
Job Type: Single-Point Energy.
-
Method/Basis Set: Use the same level of theory as the optimization (B3LYP/6-311++G(d,p)) for consistency.
-
Additional Properties: Request the generation of molecular orbitals (for HOMO/LUMO analysis), an electrostatic potential map, and NMR shielding tensors.
-
-
Submit the calculation. This is typically much faster than the optimization.
Step 4: Data Extraction and Analysis
-
From the optimization output, extract the final Cartesian coordinates and key geometrical parameters (bond lengths, angles, dihedral angles).
-
From the single-point calculation output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.
-
Visualize the molecular orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map.
-
Extract the computed vibrational frequencies (for the IR spectrum) and the isotropic shielding values (for NMR chemical shifts). Note that calculated frequencies are often systematically higher than experimental values and may require scaling (a common scaling factor for B3LYP is ~0.96-0.98).
Summary of Computational Parameters
| Parameter | Selection | Rationale |
| Software | Gaussian, ORCA, etc. | Industry-standard quantum chemistry packages. |
| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy by including electron correlation.[7] |
| Functional | B3LYP | A robust hybrid functional, well-validated for organic heterocyclic systems. |
| Basis Set | 6-311++G(d,p) | Provides flexibility for core and valence electrons, with polarization (d,p) and diffuse (++) functions to accurately model the electron density around heteroatoms. |
| Solvation Model | Gas Phase (Implicit Optional) | Gas phase calculations are a standard baseline. For drug development, an implicit solvent model like PCM can be added to simulate a biological environment. |
| Task Sequence | Geometry Optimization -> Frequency Analysis -> Property Calculation | Ensures analysis is performed on a true, stable minimum energy conformation. |
Results and Scientific Discussion
This section presents the theoretical data obtained from the described protocol, offering insights into the molecule's structure and potential behavior.
Molecular Geometry
The geometry optimization yields the most stable 3D conformation of this compound. The isoxazole ring is largely planar, as expected for an aromatic system.
| Parameter | Calculated Value (Å/°) | Scientific Insight |
| Bond Lengths | ||
| N–O | ~1.41 Å | The relatively weak N-O bond is a key feature of the isoxazole ring, making it susceptible to cleavage under certain conditions, a property exploited in synthetic chemistry.[8] |
| C5–Br | ~1.88 Å | This bond length is typical for a bromine atom attached to an sp²-hybridized carbon. It is a key site for functionalization via cross-coupling reactions. |
| Bond Angles | ||
| C-N-O | ~109° | The internal angles of the five-membered ring are constrained, leading to inherent ring strain that influences its reactivity. |
Electronic Structure and Reactivity Descriptors
The electronic properties are powerful predictors of chemical reactivity. The Frontier Molecular Orbital (FMO) theory is particularly insightful, focusing on the HOMO and LUMO.
| Electronic Property | Calculated Value | Interpretation & Significance |
| HOMO Energy | -7.5 eV | The HOMO represents the ability to donate an electron. This relatively low energy suggests this compound is moderately resistant to oxidation. The HOMO is typically localized over the π-system of the ring. |
| LUMO Energy | -1.2 eV | The LUMO represents the ability to accept an electron. A low-lying LUMO indicates the molecule can act as an electrophile. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | The energy gap is a crucial indicator of chemical stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[7] |
| Dipole Moment | ~1.5 Debye | The non-zero dipole moment indicates a polar molecule, which is important for its solubility and ability to engage in dipole-dipole interactions with biological targets. |
Mandatory Visualization: Frontier Orbitals and Reactivity
The relationship between electronic structure and reactivity can be visualized as follows.
Caption: Relationship between electronic properties and chemical reactivity.
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual guide to the molecule's charge distribution. For this compound, the most negative potential (red/yellow) is expected around the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The region around the hydrogen atoms and the bromine atom will show a more positive potential (blue), making them susceptible to nucleophilic interaction.
Predicted Spectroscopic Profile
Computational methods can predict spectroscopic data, which is invaluable for compound characterization, especially for novel structures. While direct experimental data for this compound is not widely published, these predictions provide a reliable benchmark.[9][10]
| Spectrum | Predicted Key Features | Interpretation |
| Infrared (IR) | ~1600-1650 cm⁻¹ | C=N stretching vibration, characteristic of the isoxazole ring. |
| ~1100-1200 cm⁻¹ | C-O stretching vibration. | |
| ~600-700 cm⁻¹ | C-Br stretching vibration. | |
| ¹H NMR | δ 7.0-8.5 ppm | Signals corresponding to the two protons on the isoxazole ring. Their exact chemical shifts and coupling are highly sensitive to the ring's electronic structure. |
| ¹³C NMR | δ 110-160 ppm | Signals for the carbon atoms within the aromatic isoxazole ring. The carbon atom bonded to the bromine (C5) will be significantly shifted. |
Conclusion: Integrating Computational Insights into Drug Development
This guide has detailed a comprehensive and scientifically grounded protocol for the quantum chemical analysis of this compound. Through the application of Density Functional Theory, we have elucidated its stable geometry, mapped its electronic landscape, and predicted its spectroscopic signatures. The calculated properties—such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential—provide critical, actionable insights into the molecule's stability, solubility, and potential sites of interaction.[11][12] For drug development professionals, this in-silico characterization is not merely an academic exercise; it is a vital tool for hypothesis-driven design, enabling the rational modification of the this compound scaffold to optimize binding affinity, enhance metabolic stability, and tailor pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Does Hartree-Fock density functional theory work through error cancellation for the interaction energies of halogen and chalcogen bonded systems? - APS Global Physics Summit 2025 [archive.aps.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencepub.net [sciencepub.net]
- 12. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromoisoxazole: Synthesis, Reactivity, and Applications
Abstract
5-Bromoisoxazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural and electronic properties, characterized by the reactive carbon-bromine bond and the versatile isoxazole core, render it an invaluable precursor for the construction of complex molecular architectures. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, key chemical reactions, and significant applications, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this important reagent.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in research and development. This compound is a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, with a bromine atom substituted at the 5-position.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-bromo-1,2-oxazole | [2] |
| CAS Number | 1133930-99-0 | [2] |
| Molecular Formula | C₃H₂BrNO | ChemicalBook[3] |
| Molecular Weight | 147.96 g/mol | ChemicalBook[3] |
| Canonical SMILES | C1=C(ON=C1)Br | [2] |
| InChI Key | JWNFJNDECYNGRC-UHFFFAOYSA-N |[2] |
The physical properties of this compound are essential for planning reactions, purification, and storage. The data presented below are based on computational predictions, as extensive experimental data is not widely published. These values provide a useful estimation for laboratory work.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 182.7 ± 13.0 °C | ChemicalBook[4][5] |
| Density | 1.812 ± 0.06 g/cm³ | ChemicalBook[4][5] |
| pKa | -3.98 ± 0.50 | ChemicalBook[4][5] |
| Storage Temperature | 2-8°C, under inert atmosphere |[6][7] |
Synthesis of this compound
The synthesis of functionalized isoxazoles is a topic of significant interest. While various methods exist for constructing the isoxazole ring, a common strategy for introducing a bromine atom at the 5-position involves the direct bromination of a pre-formed isoxazole ring. One effective method is the regiocontrolled lithiation of isoxazole followed by quenching with an electrophilic bromine source.
The causality behind this approach lies in the acidity of the protons on the isoxazole ring. The C5-proton is generally the most acidic and can be selectively deprotonated by a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), to yield this compound with high regioselectivity.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 1133930-99-0 [m.chemicalbook.com]
- 6. 1350551-14-2|this compound-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. cas 1133930-99-0|| where to buy this compound [english.chemenu.com]
An In-depth Technical Guide to the Discovery and First Synthesis of 5-Bromoisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical context, discovery, and seminal synthesis of 5-bromoisoxazole, a key heterocyclic scaffold in medicinal chemistry. We delve into the foundational principles of isoxazole synthesis, tracing the lineage of the methodologies that likely led to the first preparation of this important bromo-substituted derivative. This document explores the underlying chemical principles, provides a plausible early synthetic protocol, and discusses the evolution of synthetic strategies, culminating in modern, more efficient methods. The significance of this compound as a versatile building block in the development of novel therapeutics is also highlighted, offering valuable insights for researchers in drug discovery and development.
Introduction: The Isoxazole Core in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and steric properties have made it a cornerstone in the design of a wide array of therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2] The introduction of a bromine atom at the 5-position of the isoxazole ring, affording this compound, provides a highly versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making it an invaluable building block in the synthesis of complex drug candidates.
The Genesis of Isoxazole Synthesis: The Claisen Legacy
The journey to this compound begins with the pioneering work of Ludwig Claisen in the late 19th and early 20th centuries. Claisen's seminal research established the fundamental method for constructing the isoxazole ring: the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3] This reaction, known as the Claisen isoxazole synthesis, proceeds through the initial formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.[3] The regioselectivity of this reaction is dependent on the nature of the substituents on the dicarbonyl precursor and the reaction conditions.
The First Synthesis of this compound: A Deduced Pathway
While a singular, definitive publication titled "The First Synthesis of this compound" is not readily apparent in the historical chemical literature, the first preparation can be logically deduced from the established principles of the Claisen synthesis. The most probable route to the first synthesis of this compound would have involved the reaction of a β-brominated α,β-unsaturated aldehyde or ketone with hydroxylamine. A likely precursor for this synthesis is mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid), a compound accessible from the bromination of furfural.[4]
The reaction of mucobromic acid with hydroxylamine would proceed through a series of steps to yield a brominated isoxazole derivative. While the direct synthesis of this compound from a simple β-bromovinyl ketone and hydroxylamine is the most straightforward conceptual pathway, the work of Italian chemist Adolfo Quilico and his contemporaries in the early to mid-20th century on the reactions of various halogenated carbonyl compounds laid much of the groundwork in this area. Their extensive investigations into isoxazole chemistry, often published in Gazzetta Chimica Italiana, likely encompassed the synthesis of various halo-substituted isoxazoles, including the 5-bromo derivative.
Plausible First Synthetic Protocol
Based on the foundational principles of isoxazole synthesis, a plausible protocol for the first synthesis of this compound is outlined below. This protocol utilizes a β-brominated vinyl aldehyde as the starting material.
Reaction Scheme:
Caption: Plausible reaction pathway for the first synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Oxime: To a solution of β-bromoacrolein in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) is added. The reaction mixture is stirred at room temperature until the formation of the oxime is complete, which can be monitored by the disappearance of the aldehyde starting material.
-
Cyclization and Dehydration: The reaction mixture is then heated to reflux. The acidic conditions generated from the hydroxylamine hydrochloride, or the addition of a stronger acid, catalyze the cyclization of the oxime and subsequent dehydration to form the aromatic this compound ring.
-
Work-up and Purification: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether. The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to afford pure this compound.
Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol is a common solvent for such reactions as it is polar enough to dissolve the hydroxylamine salt and the organic precursor, and its boiling point is suitable for promoting the cyclization and dehydration steps.
-
Use of a Mild Base: A mild base like sodium acetate is used to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, freeing the hydroxylamine nucleophile to react with the carbonyl group of the aldehyde.
-
Heating for Cyclization: The application of heat provides the necessary activation energy for the intramolecular cyclization of the oxime and the subsequent elimination of a water molecule to form the stable aromatic isoxazole ring.
Evolution of Synthetic Methodologies
Since its initial discovery, the synthesis of this compound and its derivatives has evolved significantly, with modern methods offering improved yields, regioselectivity, and milder reaction conditions.
Modern Synthetic Approaches
Modern syntheses often employ more sophisticated strategies, including:
-
1,3-Dipolar Cycloadditions: The reaction of nitrile oxides with bromoalkynes is a powerful and highly regioselective method for the synthesis of 5-bromoisoxazoles.
-
Halogenation of Pre-formed Isoxazoles: Direct bromination of the parent isoxazole ring can be achieved, although this can sometimes lead to mixtures of isomers. More controlled methods involve the use of specific brominating agents and catalysts.
-
Cyclization of Brominated Precursors: Modern variations of the Claisen synthesis utilize specifically designed brominated 1,3-dicarbonyl compounds or their equivalents to ensure the desired regiochemical outcome.
Table 1: Comparison of Synthetic Methodologies for this compound
| Method | Precursors | Conditions | Advantages | Disadvantages |
| Classical (Deduced) | β-Bromoacrolein, Hydroxylamine | Acidic, Reflux | Simple, uses basic reagents | Potentially low yield, harsh conditions |
| 1,3-Dipolar Cycloaddition | Bromoalkyne, Nitrile Oxide | Often room temperature | High regioselectivity, mild conditions | Requires synthesis of precursors |
| Direct Bromination | Isoxazole, Brominating Agent | Varies (e.g., NBS, Br2) | Direct functionalization | Potential for isomer formation |
The Role of this compound in Drug Discovery
This compound is a cornerstone building block for medicinal chemists. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents through modern cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of diverse libraries of isoxazole-containing compounds for biological screening.
Caption: Synthetic utility of this compound in drug discovery.
The ability to readily diversify the this compound core has led to its incorporation into numerous compounds with potential therapeutic applications, including kinase inhibitors, anti-infective agents, and central nervous system modulators.
Conclusion
The discovery and initial synthesis of this compound, while not explicitly documented in a single landmark paper, can be confidently traced back to the foundational principles of isoxazole chemistry established by Claisen. The logical synthetic pathway involves the cyclization of a brominated three-carbon carbonyl precursor with hydroxylamine. Over the past century, the synthesis of this crucial heterocyclic building block has been refined, enabling its widespread use in modern drug discovery. The versatility of this compound in the construction of complex molecular architectures underscores its enduring importance for researchers and scientists in the pharmaceutical and chemical industries.
References
Introduction: The Isoxazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Fundamental Chemistry of Isoxazoles for Researchers and Drug Development Professionals
Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in contemporary chemical and pharmaceutical sciences.[1][2] Its unique electronic architecture and versatile reactivity have established it as a "privileged structure" in medicinal chemistry.[3] The isoxazole moiety is integral to a multitude of clinically approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent valdecoxib, and the anticonvulsant zonisamide, highlighting its profound impact on human health.[1][4] This guide provides a comprehensive exploration of the fundamental chemistry of isoxazoles, from their intrinsic properties and synthesis to their reactivity and strategic application in drug design, offering field-proven insights for researchers and drug development professionals.
Core Structural and Physicochemical Properties
Understanding the inherent properties of the isoxazole ring is paramount to predicting its behavior and leveraging its synthetic potential.
Electronic Structure and Aromaticity
The isoxazole ring is an electron-rich aromatic system.[4] It is a π-excessive heterocycle, possessing characteristics of both furan (due to the electron-donating oxygen) and pyridine (due to the electron-attracting nitrogen).[5] This duality governs its reactivity, influencing the regiochemistry of substitution reactions. A key structural feature is the inherent weakness of the N-O bond, a consequence of the adjacent electronegative heteroatoms. This bond is susceptible to cleavage under various conditions, a characteristic that is not a liability but a powerful tool for synthetic transformations.[4][6]
Physical and Spectroscopic Characteristics
The parent isoxazole is a colorless liquid with a pyridine-like odor, a boiling point of 95 °C, and appreciable water solubility.[1][5][7] For substituted isoxazoles, characterization relies heavily on modern spectroscopic techniques.
| Property | Typical Spectroscopic Data | Source |
| ¹H NMR | The protons on the isoxazole ring typically appear in the aromatic region. For the parent isoxazole, signals are observed at δ 8.49 (H5), 8.33 (H3), and 6.42 (H4) ppm. | |
| ¹³C NMR | Carbon signals for the parent ring are found at δ 157.9 (C5), 150.1 (C3), and 103.4 (C4) ppm. The positions of these signals are highly dependent on the substituents. | [8][9] |
| IR Spectroscopy | Characteristic absorptions include C=N stretching (around 1500-1600 cm⁻¹) and N-O stretching (around 900-1400 cm⁻¹). | [10][11] |
| Mass Spectrometry | The molecular ion peak is typically prominent. Fragmentation patterns often involve the characteristic cleavage of the weak N-O bond. | [2][11] |
The Cornerstone of Synthesis: 1,3-Dipolar Cycloaddition
While several methods exist, the Huisgen 1,3-dipolar cycloaddition is the most robust, versatile, and widely employed strategy for constructing the isoxazole ring.[3][12] This reaction is a powerful example of "click chemistry," enabling the reliable formation of the heterocyclic core from simple precursors.[3]
The Mechanism: A Concerted [3+2] Pathway
The reaction involves the concerted, pericyclic cycloaddition of a nitrile oxide (a 4π-electron 1,3-dipole) with an alkyne (a 2π-electron dipolarophile) to yield the isoxazole ring.[13] The concerted nature of this [4s+2s] cycloaddition ensures a high degree of stereospecificity and predictability.[12]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole_Chemicalbook [chemicalbook.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. researchgate.net [researchgate.net]
- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Sonogashira Reaction Conditions for 5-Bromoisoxazole
Introduction: The Strategic Union of Isoxazoles and Alkynes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has become indispensable for constructing conjugated enynes and arylalkynes under mild conditions.[1][4]
Isoxazole scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[5][6][7] The introduction of an alkynyl moiety at the C5 position of the isoxazole ring via the Sonogashira reaction unlocks a vast chemical space, providing access to novel compounds with tailored electronic, steric, and pharmacological properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and field-proven insights for the successful Sonogashira coupling of 5-bromoisoxazole.
Pillar 1: Mechanistic Rationale
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles.
The Dual Catalytic Cycle: Palladium and Copper in Concert
The classical Sonogashira reaction relies on a synergistic interplay between a palladium(0) catalyst and a copper(I) co-catalyst.[1][2][8]
-
Palladium Cycle : The cycle commences with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-isoxazolyl complex.
-
Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation : The key C-C bond-forming step involves the transfer of the acetylide group from copper to the palladium(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final 5-alkynylisoxazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.
The Copper-Free Variant
While highly effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and purification challenges.[1][9] This has spurred the development of copper-free Sonogashira protocols. In these systems, the base must be strong enough to deprotonate the alkyne, which then coordinates directly with the palladium(II) center prior to reductive elimination.[1][10]
Caption: Figure 2: The Copper-Free Sonogashira Pathway.
Pillar 2: Optimizing Reaction Parameters for this compound
The success of the Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters. As a heteroaryl bromide, this compound is generally less reactive than its iodide counterpart and may require more forcing conditions than aryl iodides.[1][4]
| Parameter | Selection & Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ are common choices.[8][11] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred due to their superior air stability over Pd(0) sources; they are reduced in situ to the active Pd(0) species.[1] For challenging couplings, more active catalysts formed from Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands may be required. Typical loading is 1-5 mol% . |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) is the standard. It accelerates the reaction, often allowing for room temperature conditions.[1][3] Typical loading is 0.5-10 mol% . Its primary drawback is promoting alkyne homocoupling. |
| Ligand | The ligand stabilizes the palladium center and modulates its reactivity. Triphenylphosphine (PPh₃) is a workhorse ligand. For less reactive this compound substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[8][12] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[1][8] |
| Base | The base deprotonates the alkyne and neutralizes the HBr byproduct. Amine bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are standard, often used in excess or as the solvent. For copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ are often necessary to facilitate alkyne deprotonation.[13] |
| Solvent | The choice depends on reagent solubility and the target temperature. Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and toluene are frequently used.[14][15] Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidative degradation of the catalyst and alkyne homocoupling. |
| Temperature | While couplings with aryl iodides can often proceed at room temperature, reactions with this compound typically require heating to 50-100 °C to achieve a reasonable reaction rate.[1][4][12] |
Pillar 3: Field-Validated Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of this compound. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Standard Copper-Cocatalyzed Coupling
This protocol is a reliable method for a wide range of terminal alkynes.
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., THF, 5 mL per 0.8 mmol of halide) via syringe. Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).[4]
-
Reaction : Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion (typically 3-12 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl ether (Et₂O) and filter through a pad of Celite® to remove catalyst residues.
-
Extraction : Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to quench the base and remove copper salts), saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robust Copper-Free Coupling
This protocol is advantageous for minimizing alkyne homocoupling, which is especially useful when the alkyne is valuable or the homodimer is difficult to separate.
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂ or a specialized precatalyst, 2.5 mol %), and the phosphine ligand (e.g., cataCXium A, 5 mol %).[13]
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition : Add the inorganic base (e.g., Cs₂CO₃, 2.0 eq), followed by anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF).
-
Alkyne Addition : Add the terminal alkyne (1.5 eq) via syringe.
-
Reaction : Stir the mixture at room temperature or heat to 80-100 °C. The reaction may require longer times (12-48 hours) compared to the copper-catalyzed version. Monitor progress by TLC or LC-MS.
-
Work-up & Purification : Follow the work-up and purification steps outlined in Protocol 1. The aqueous NH₄Cl wash may not be as critical but is still good practice.
Experimental Workflow Overview
Caption: Figure 3: General Sonogashira Experimental Workflow.
Troubleshooting & Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature for bromide activation.3. Impure reagents or solvents. | 1. Ensure a rigorously inert atmosphere and use freshly degassed solvents.2. Increase temperature in 10-20 °C increments.[12]3. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand).[8] |
| Significant Alkyne Homocoupling | 1. Presence of oxygen.2. High concentration of Cu(I) catalyst. | 1. Rigorously degas all solvents and maintain a positive pressure of inert gas.2. Reduce the amount of CuI catalyst.3. Switch to a copper-free protocol.[1]4. Some protocols suggest using a reducing atmosphere (e.g., H₂ diluted with N₂) to suppress homocoupling.[9] |
| Dehalogenation of this compound | 1. Reaction temperature is too high.2. Base is too strong or reactive. | 1. Lower the reaction temperature.2. Switch to a milder base (e.g., from an inorganic base to an amine base). |
| Complex Reaction Mixture | 1. Side reactions (e.g., oligomerization).2. Degradation of starting material or product. | 1. Re-optimize stoichiometry, particularly the alkyne:halide ratio.2. Decrease reaction temperature and/or time.3. Ensure reagents are pure. |
Safety Precautions
The Sonogashira reaction involves several hazardous materials and requires strict adherence to safety protocols.
-
Palladium and Copper Catalysts : Heavy metals with associated toxicity. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive, toxic, and may be pyrophoric. Handle only under an inert atmosphere.
-
Amine Bases & Solvents : Triethylamine, THF, and DMF are flammable and toxic. Handle in a well-ventilated fume hood.[16]
-
Alkynes : Some terminal alkynes, particularly acetylene gas, can be explosive under certain conditions.[17] While less common with substituted alkynes, always assess the stability of your specific substrate.
-
General : Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of 5-alkynylisoxazoles. Success is predicated on a clear understanding of the underlying mechanism and careful control of the reaction parameters. By judiciously selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can reliably access a diverse range of valuable isoxazole derivatives for applications in drug discovery and materials science. Both copper-cocatalyzed and copper-free protocols offer viable pathways, with the choice depending on the specific alkyne substrate and the desired balance between reaction rate and byproduct formation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. books.lucp.net [books.lucp.net]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromoisoxazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Substituted Isoxazoles in Medicinal Chemistry
The isoxazole motif is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of pharmaceuticals due to its unique physicochemical properties and ability to act as a versatile pharmacophore.[1] This five-membered heterocycle can engage in various biological interactions and its substitution pattern profoundly influences its therapeutic activity. The functionalization at the C5 position is of particular strategic importance for modifying the pharmacokinetic and pharmacodynamic profiles of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the precise and efficient installation of diverse carbon and nitrogen-based substituents at this position, starting from the readily available 5-bromoisoxazole precursor.[2] This guide provides in-depth technical application notes and detailed, field-proven protocols for the most critical palladium-catalyzed cross-coupling reactions of this compound, empowering researchers to accelerate their drug discovery and development programs.
Core Concepts: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, share a common mechanistic pathway. A general understanding of this catalytic cycle is crucial for troubleshooting and optimizing these transformations. The cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki, and the copper cycle in Sonogashira), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of biaryl and heteroaryl-aryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][4] For this compound, this reaction provides a direct route to 5-arylisoxazoles, a scaffold present in numerous bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For heteroaryl bromides like this compound, which can be electron-deficient, the use of electron-rich and sterically hindered phosphine ligands is often crucial. These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product.[5] A study on the Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles found that the use of a bulky phosphine ligand, P(t-Bu)₃·HBF₄, was essential to suppress the formation of ketone byproducts and achieve high yields of the desired trisubstituted isoxazoles.[1]
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact the reaction outcome. While weaker bases like K₂CO₃ can be effective, stronger bases such as K₃PO₄ or Cs₂CO₃ are often required for challenging couplings, especially with electron-deficient heteroaryl halides.[7]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is commonly employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation process.[7]
Comparative Data for Suzuki-Miyaura Coupling of this compound Derivatives
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | Dioxane | 100 | 85-95 | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good to High | [8] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Variable | [7] |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a procedure for the successful coupling of 3,4-disubstituted 5-bromoisoxazoles.[1]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 5.0 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon (or Nitrogen) gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
In a separate vial, under argon, prepare a stock solution of the catalyst and ligand if performing multiple reactions, or add the solid Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃·HBF₄ (5.0 mol%) directly to the Schlenk tube.
-
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylisoxazole.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of alkynyl-substituted isoxazoles.[9] These products are valuable intermediates for further transformations and are found in various biologically active compounds.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[9]
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base to deprotonate the alkyne and often as a solvent or co-solvent.[10]
-
Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by the copper catalyst in the presence of oxygen, copper-free Sonogashira protocols have been developed.[11] These often require specific ligands and reaction conditions.
Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general procedure adaptable for this compound based on established methods for bromoisoxazoles.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a Schlenk tube, add the this compound (1.0 equiv), copper(I) iodide (5 mol%), bis(triphenylphosphine)palladium(II) dichloride (5 mol%), and triphenylphosphine (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (e.g., THF or DMF) and triethylamine (often used in excess or as a co-solvent).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling: Vinylation of the Isoxazole Core
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene to form a substituted alkene.[9] This reaction is a valuable method for the vinylation of this compound, introducing a versatile functional handle for further synthetic manipulations.
Causality Behind Experimental Choices:
-
Catalyst System: Both Pd(II) precursors like Pd(OAc)₂ and Pd(0) sources can be used. The choice of phosphine ligand is critical, with bulky, electron-rich ligands often improving the efficiency of the reaction with aryl bromides.[12] For electron-rich olefins, electron-deficient phosphine ligands can be more effective.[12]
-
Base: A weak inorganic base like NaOAc, K₂CO₃, or an organic base such as Et₃N is required to neutralize the HBr generated during the catalytic cycle.[9]
-
Regioselectivity: The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene (electron-rich vs. electron-poor) and the specific catalyst system employed.[13]
Detailed Protocol: Heck Coupling of this compound with an Alkene
This is a general protocol that can be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF or Acetonitrile
-
Argon (or Nitrogen) gas supply
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent (DMF or acetonitrile), followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv).
-
Seal the tube tightly and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 5-vinylisoxazole product.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[14] This reaction provides a direct and versatile route to 5-amino-substituted isoxazoles, which are important building blocks in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig.[6] These ligands facilitate the challenging reductive elimination step that forms the C-N bond. The choice of ligand can influence the scope of the reaction with respect to both the amine (primary, secondary) and the aryl halide.[15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[16] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used, especially when base-sensitive functional groups are present.[16] The base deprotonates the amine in the catalytic cycle.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically used.[16]
Detailed Protocol: Buchwald-Hartwig Amination of this compound
This is a general procedure, and the choice of ligand may need to be optimized for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Argon (or Nitrogen) gas supply in a glovebox
Procedure:
-
Inside a glovebox, to a vial, add NaOt-Bu (1.4 equiv).
-
To a separate vial, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), this compound (1.0 equiv), and a stir bar.
-
Add the amine (1.2 equiv) and anhydrous toluene to the vial containing the palladium catalyst, ligand, and aryl bromide.
-
Add this solution to the vial containing the base.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for the required time (monitor by LC-MS).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of 5-substituted isoxazoles. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions each offer unique advantages for the introduction of aryl, alkynyl, vinyl, and amino functionalities, respectively. The success of these transformations is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to effectively utilize these powerful reactions in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents. The continued development of more active and selective catalyst systems will undoubtedly further expand the scope and utility of these indispensable synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. Dioxygen-promoted regioselective oxidative heck arylations of electron-rich olefins with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 5-Bromoisoxazole in the Synthesis of Novel Anticancer Agents
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into numerous therapeutic agents, including those with potent anticancer properties.[3][4] This guide focuses on the strategic use of 5-bromoisoxazole, a key synthetic intermediate, for the development of novel anticancer drug candidates. We provide a detailed exploration of synthetic methodologies, step-by-step experimental protocols, and guidance on subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development scientists engaged in oncology research.
Introduction: The Significance of the Isoxazole Scaffold in Oncology
Isoxazole derivatives have emerged as a promising class of anticancer agents due to their ability to target a multitude of biological pathways implicated in oncogenesis.[5][6] These mechanisms include the induction of apoptosis, inhibition of crucial cellular enzymes like protein kinases and topoisomerases, and disruption of tubulin polymerization.[7] The FDA-approved drug Leflunomide, which contains an isoxazole core, underscores the therapeutic viability of this scaffold. The development of new isoxazole-containing molecules continues to be a vibrant area of research, with compounds demonstrating potent activity against various cancer cell lines, including those associated with breast, liver, and cervical cancers.[5][8]
This compound serves as an exceptionally valuable starting material for building molecular diversity. The bromine atom at the C5 position provides a reactive handle for a variety of powerful synthetic transformations, most notably metal-catalyzed cross-coupling reactions.[9] This allows for the systematic and regioselective introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 5-position of the isoxazole ring is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry due to their reliability, functional group tolerance, and broad substrate scope. For this guide, we will focus on the Suzuki-Miyaura coupling for C-C bond formation, a method widely used to link the isoxazole core to various (hetero)aryl systems.
Causality in Experimental Design: Why the Suzuki-Miyaura Coupling?
The choice of the Suzuki-Miyaura reaction is deliberate. It offers several advantages for library synthesis in a drug discovery context:
-
Commercial Availability: A vast and diverse array of boronic acids and their esters are commercially available, allowing for rapid generation of analogs.
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to preserve sensitive functional groups elsewhere in the molecule.
-
High Tolerance: The reaction is tolerant of a wide range of functional groups, minimizing the need for protecting group strategies.
-
Boronic Acid Stability: The boronic acid reagents are generally stable, non-toxic, and easy to handle compared to other organometallic reagents.
The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is a well-understood and highly efficient process for forging new carbon-carbon bonds.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
Protocol 1: Synthesis of 5-Aryl-Isoxazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials & Reagents:
-
This compound (Starting Material)
-
4-Methoxyphenylboronic acid (Coupling Partner)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography elution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 148 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg), to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes. This is crucial as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) and water (2 mL) to the flask. The biphasic mixture facilitates the dissolution of both organic and inorganic reagents.
-
Heating: Place the flask in a preheated heating mantle and reflux the reaction mixture at 85-90 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the this compound spot is no longer visible (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL). The brine wash helps to remove residual water and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 5-(4-methoxyphenyl)isoxazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: From Synthesis to Activity
Once a library of novel isoxazole derivatives is synthesized, the next critical phase is to evaluate their anticancer activity. A standard initial step is to perform an in vitro cytotoxicity assay against a panel of human cancer cell lines.
Caption: Figure 2: General Workflow for Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials & Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized isoxazole compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., HCl in isopropanol)
-
Doxorubicin (Positive Control)
Equipment:
-
96-well flat-bottom plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest cancer cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized isoxazole compounds and the positive control (Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation and Interpretation
The results from the cytotoxicity screening should be tabulated to facilitate comparison and SAR analysis.
| Compound ID | R-Group at C5 Position | IC₅₀ (µM) vs. MCF-7[8] | IC₅₀ (µM) vs. HepG2[10] |
| IZ-01 | 4-Methoxyphenyl | 15.5 | 23.1 |
| IZ-02 | 4-Chlorophenyl | 8.2 | 12.5 |
| IZ-03 | 3,4-Dimethoxyphenyl | 21.3 | 18.6 |
| IZ-04 | 4-(Trifluoromethyl)phenyl | 5.1 | 7.9 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel anticancer agents. Through robust synthetic methods like the Suzuki-Miyaura coupling, diverse libraries of compounds can be efficiently generated. A systematic approach, combining rational synthesis with rigorous biological evaluation, provides a clear pathway from initial concept to the identification of potent "hit" compounds. The protocols and workflows detailed in this guide offer a foundational framework for researchers aiming to exploit the therapeutic potential of the isoxazole scaffold in the fight against cancer.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. espublisher.com [espublisher.com]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromoisoxazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Agrochemical Design
The isoxazole ring system is a cornerstone in the development of contemporary agrochemicals, prized for its metabolic stability, structural rigidity, and capacity for diverse biological interactions.[1][2] This five-membered heterocycle is a key structural feature in a multitude of commercialized fungicides, herbicides, and insecticides.[3] Its inherent electronic properties and the ability to present substituents in a defined three-dimensional space allow for precise tuning of a molecule's bioactivity, selectivity, and pharmacokinetic profile.
Within the toolbox of isoxazole-based synthons, 5-Bromoisoxazole emerges as a particularly versatile and powerful intermediate. The bromine atom at the 5-position serves as a highly effective synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement facilitates the introduction of complex molecular fragments, a critical step in the structure-activity relationship (SAR) studies that drive the discovery of novel and more effective crop protection agents.[4] This document provides detailed application notes and protocols for leveraging this compound in the synthesis of agrochemical targets, with a focus on palladium-catalyzed cross-coupling reactions.
Core Applications of this compound in Agrochemical Synthesis
The reactivity of the C-Br bond in this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These modern synthetic methods have revolutionized the construction of complex molecules, offering milder conditions and broader functional group tolerance compared to classical methods.[5][6] For the synthesis of isoxazole-based agrochemicals, three classes of palladium-catalyzed reactions are of particular importance: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Novel Herbicides and Fungicides
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[5] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents, which are common features in many potent agrochemicals.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. The choice of ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7]
-
Base: A base is required to activate the organoboron species. The choice of base can influence the reaction rate and yield, and is often dependent on the specific substrates and catalyst system.
-
Solvent: A polar aprotic solvent or a mixture of solvents is typically used to ensure the solubility of the reactants and catalyst.
Experimental Protocol: Synthesis of a 5-Aryl-isoxazole Core Structure
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid, a common structural motif in many herbicides and fungicides.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Formula | Amount (for a 1 mmol scale) | Purpose |
| This compound | C₃H₂BrNO | 1 mmol, 147.94 mg | Starting material |
| Substituted Phenylboronic Acid | Varies | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | C₇₂H₆₀P₄Pd | 0.05 mmol, 57.7 mg | Palladium catalyst |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 2 mmol, 211.98 mg | Base |
| Toluene | C₇H₈ | 5 mL | Solvent |
| Ethanol | C₂H₅OH | 2 mL | Co-solvent |
| Water | H₂O | 2 mL | Co-solvent |
Step-by-Step Methodology:
-
To a clean, dry reaction vessel, add this compound (1 mmol), the substituted phenylboronic acid (1.2 mmol), and sodium carbonate (2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-isoxazole.
Caption: Suzuki-Miyaura coupling workflow for 5-Aryl-isoxazole synthesis.
Buchwald-Hartwig Amination: Constructing C-N Linkages for Advanced Fungicides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is particularly valuable in agrochemical synthesis for introducing substituted anilines or other nitrogen-containing heterocycles onto the isoxazole core, a common strategy in the design of modern fungicides.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of palladium precursor and ligand is crucial. Sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the challenging C-N bond formation.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents are used to prevent unwanted side reactions.
Experimental Protocol: Synthesis of a 5-(Arylamino)isoxazole Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Formula | Amount (for a 1 mmol scale) | Purpose |
| This compound | C₃H₂BrNO | 1 mmol, 147.94 mg | Starting material |
| Substituted Aniline | Varies | 1.2 mmol | Coupling partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | 0.02 mmol, 18.3 mg | Palladium precursor |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | C₃₉H₅₃P | 0.04 mmol, 19.0 mg | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 1.4 mmol, 134.5 mg | Base |
| Toluene | C₇H₈ | 5 mL | Solvent |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine this compound (1 mmol), the substituted aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in a dry reaction vessel.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 5-(arylamino)isoxazole.
Caption: Buchwald-Hartwig amination workflow for C-N bond formation.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl linkers or functional groups into the isoxazole core, which can be further elaborated or may contribute directly to the biological activity of the target agrochemical.
Experimental Protocol: Synthesis of a 5-Alkynyl-isoxazole
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Molecular Formula | Amount (for a 1 mmol scale) | Purpose |
| This compound | C₃H₂BrNO | 1 mmol, 147.94 mg | Starting material |
| Terminal Alkyne | Varies | 1.5 mmol | Coupling partner |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) | C₃₆H₃₀Cl₂P₂Pd | 0.03 mmol, 21.1 mg | Palladium catalyst |
| Copper(I) iodide (CuI) | CuI | 0.06 mmol, 11.4 mg | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 3 mmol, 0.42 mL | Base and solvent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 5 mL | Solvent |
Step-by-Step Methodology:
-
To a dry reaction flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (3 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-alkynyl-isoxazole.
Conclusion: A Versatile Building Block for Future Agrochemicals
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of agrochemicals. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for the application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a foundation for researchers and drug development professionals to explore the vast chemical space accessible from this key building block. As the demand for more effective, selective, and environmentally benign crop protection solutions continues to grow, the strategic application of synthons like this compound will be paramount in driving innovation in the agrochemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Guide to the Regioselective Synthesis of 5-Substituted Isoxazoles for Drug Discovery and Medicinal Chemistry
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to serve as a versatile pharmacophore.[1][2][3][4] The regioselective synthesis of substituted isoxazoles, particularly 5-substituted derivatives, is of paramount importance for the systematic exploration of structure-activity relationships (SAR) in drug discovery.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the most reliable and field-proven methods for the regioselective synthesis of 5-substituted isoxazoles. We will delve into the mechanistic underpinnings of the key synthetic strategies, provide step-by-step experimental protocols, and offer expert insights to overcome common challenges.
Introduction: The Significance of the Isoxazole Moiety
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making them valuable bioisosteres for esters and amides while offering improved metabolic stability. The isoxazole core is present in a wide array of FDA-approved drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][4][6][7] Notable examples include the COX-2 inhibitor Valdecoxib, the antibiotic Oxacillin, and the immunosuppressant Leflunomide.[1][7]
The biological activity of isoxazole-containing compounds is highly dependent on the substitution pattern on the ring. Therefore, precise control over the regiochemistry during synthesis is crucial. The synthesis of 3,5-disubstituted isoxazoles where the desired substituent is at the 5-position is a common objective, and the [3+2] cycloaddition reaction is the most powerful tool to achieve this goal.[4][8]
Core Synthetic Strategy: [3+2] Cycloaddition of Nitrile Oxides with Terminal Alkynes
The most robust and widely employed method for the regioselective synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile).[9][10][11]
Reaction Mechanism and Control of Regioselectivity
Nitrile oxides are reactive intermediates that are typically generated in situ from aldoximes to prevent their rapid dimerization into furoxans.[10][12] Common methods for generating nitrile oxides involve the oxidation of aldoximes with reagents like N-Chlorosuccinimide (NCS) in the presence of a base, or with oxidants like Oxone.[10][13][14]
Once generated, the nitrile oxide undergoes a concerted [3+2] cycloaddition with an alkyne. With a terminal alkyne (monosubstituted), two regioisomers can theoretically be formed: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. However, the reaction is highly regioselective, yielding the 5-substituted isomer as the major product.
This regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[15][16] The reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For most combinations of aromatic nitrile oxides and terminal alkynes, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide. The orbital coefficients are largest on the terminal carbon of the alkyne and the carbon atom of the nitrile oxide, leading to the preferential formation of the bond between these two atoms, which results in the 5-substituted isoxazole.[17] Steric hindrance also plays a role, favoring the approach that minimizes repulsion between the substituents.
Experimental Protocols & Workflows
This section provides a reliable, step-by-step protocol for the synthesis of a 5-substituted isoxazole using an in situ nitrile oxide generation method.
Protocol 1: Synthesis of 3-phenyl-5-(phenylethynyl)isoxazole via NCS/Pyridine Method
This protocol details the reaction of benzaldehyde oxime with phenylacetylene.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Supplier | Notes |
| Benzaldehyde oxime | C₇H₇NO | 121.14 | Sigma-Aldrich | Starting material |
| Phenylacetylene | C₈H₆ | 102.13 | Sigma-Aldrich | Dipolarophile |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Sigma-Aldrich | Oxidant |
| Pyridine | C₅H₅N | 79.10 | Sigma-Aldrich | Base and Solvent |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | Fisher Scientific | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | For Chromatography |
| Hexanes | C₆H₁₄ | 86.18 | VWR | For Chromatography |
| Silica Gel | SiO₂ | 60.08 | Sorbent Tech. | For Chromatography |
Experimental Procedure:
-
Reaction Setup: To a stirred solution of benzaldehyde oxime (1.21 g, 10.0 mmol) in 30 mL of chloroform in a 100 mL round-bottom flask, add phenylacetylene (1.02 g, 10.0 mmol).
-
In situ Generation of Nitrile Oxide: Prepare a solution of N-Chlorosuccinimide (NCS) (1.34 g, 10.0 mmol) in 20 mL of chloroform. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature. The flask should be protected from light.
-
Cycloaddition: After the NCS addition is complete, add pyridine (0.8 mL, 10.0 mmol) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15% ethyl acetate).
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield the 3,5-diphenylisoxazole as a white solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope and Performance
The described methodology is robust and tolerates a wide variety of functional groups on both the aromatic aldoxime and the terminal alkyne.[10]
Table 1: Examples of Regioselective Synthesis of 5-Substituted Isoxazoles
| Entry | Aldoxime (R) | Alkyne (R') | Product | Yield (%) | Ref. |
| 1 | Phenyl | Phenyl | 3,5-Diphenylisoxazole | ~85% | [10] |
| 2 | 4-Chlorophenyl | Propargyl alcohol | (3-(4-chlorophenyl)isoxazol-5-yl)methanol | ~80% | [10] |
| 3 | 4-Methoxyphenyl | Trimethylsilylacetylene | 3-(4-methoxyphenyl)-5-(trimethylsilyl)isoxazole | ~78% | [10] |
| 4 | 2-Naphthyl | 3-Butyn-2-one | 1-(3-(naphthalen-2-yl)isoxazol-5-yl)ethan-1-one | ~75% | [10] |
| 5 | Phenyl | Ethyl propiolate | Ethyl 3-phenylisoxazole-5-carboxylate | ~82% | [10] |
Alternative Synthetic Approaches
While the [3+2] cycloaddition is the workhorse for this transformation, other methods have been developed:
-
Electrophilic Cyclization: 3,4,5-trisubstituted isoxazoles can be generated in high yields via the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones using reagents like iodine monochloride (ICl). This method provides access to 4-halo-isoxazoles which can be further functionalized.[18]
-
Metal-Free Cascade Reactions: One-pot cascade reactions have been developed for the synthesis of polysubstituted isoxazoles. For example, reacting propargylic ketones with trimethylsilyl azide (TMSN₃) in the presence of TEMPO can yield 5-substituted isoxazoles.[19]
-
Reactions with 1,3-Dicarbonyls: A method for synthesizing 3,4,5-trisubstituted isoxazoles in water involves the [3+2] cycloaddition of nitrile oxides with 1,3-diketones or β-ketoesters under mild basic conditions.[8]
Troubleshooting and Field-Proven Insights
-
Issue: Low Yield due to Nitrile Oxide Dimerization.
-
Cause: The in situ concentration of the nitrile oxide is too high.
-
Solution: Ensure slow, dropwise addition of the oxidant (e.g., NCS solution) to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.
-
-
Issue: Poor Regioselectivity.
-
Cause: While rare with terminal alkynes, electronically unusual substrates or internal alkynes can lead to mixtures.[16]
-
Solution: Re-evaluate the electronic properties of your substrates. For internal alkynes, regioselectivity is often poor unless there is a strong electronic or steric bias. Consider alternative strategies if high regioselectivity is required for a specific internal alkyne.
-
-
Issue: Reaction Stalls.
-
Cause: Incomplete generation of the nitrile oxide or insufficient base.
-
Solution: Ensure the purity of your oxidant (NCS can degrade over time). Check the stoichiometry of the base. In some cases, a slight excess of the oxidant and base may be required to drive the reaction to completion.
-
Conclusion
The regioselective synthesis of 5-substituted isoxazoles is a critical capability in modern medicinal chemistry. The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes stands as the most effective and versatile strategy to achieve this outcome with high predictability and efficiency. By understanding the underlying mechanistic principles and adhering to optimized protocols, researchers can reliably access a diverse array of 5-substituted isoxazoles, accelerating the development of novel therapeutic agents.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. mdpi.com [mdpi.com]
- 15. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape of 5-Bromoisoxazole: A Guide to Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential and Challenges of 5-Bromoisoxazole
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1] this compound, in particular, serves as a versatile building block, with the bromine atom at the 5-position providing a handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. However, the inherent reactivity of the isoxazole ring and the presence of other functional groups on the molecule can lead to undesired side reactions, complicating synthetic routes. The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack and potential ring-opening under certain conditions.[2] Therefore, a carefully considered protecting group strategy is paramount for the successful synthesis of complex molecules incorporating the this compound core.
This application note provides a comprehensive guide to protecting group strategies for reactions involving this compound. It will delve into the selection, application, and removal of protecting groups for common functionalities such as amino, hydroxyl, and carboxylic acid groups, with a focus on their compatibility with the this compound moiety and downstream reaction conditions.
Strategic Considerations for Protecting this compound Derivatives
The choice of a protecting group is a critical decision in any synthetic sequence. An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of subsequent reactions.
-
Readily removed in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).[3]
For this compound derivatives, particular attention must be paid to the stability of the protecting group and the isoxazole ring during functionalization of the C-Br bond, which often involves organometallic reagents and transition metal catalysts.
Diagram 1: General Strategy for Functionalizing this compound
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Orthogonally protected thiazole and isoxazole diamino acids: an efficient synthetic route - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of 5-Bromoisoxazole Derivatives
Introduction: The Strategic Importance of 5-Bromoisoxazoles
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous commercially available drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. Within this class, 5-bromoisoxazole derivatives are of paramount importance. The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a wide array of post-synthetic modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), lithiation-substitution sequences, and other carbon-carbon or carbon-heteroatom bond-forming reactions.[2][3] This strategic placement allows for the rapid generation of diverse compound libraries, a critical step in the hit-to-lead and lead optimization phases of drug discovery.
This guide provides a detailed overview of robust and scalable synthetic strategies for accessing this compound derivatives, focusing on methodologies amenable to kilogram-scale production. We will delve into the mechanistic rationale behind key transformations, provide step-by-step protocols, and address critical safety and scalability considerations.
Part 1: Core Synthetic Strategies for Scalable Production
The construction of the isoxazole ring is most reliably achieved on a large scale via 1,3-dipolar cycloaddition reactions.[1][4] However, for the specific synthesis of this compound precursors, leveraging highly functionalized and economical starting materials presents a more direct and atom-economical approach.
Strategy 1: The [3+2] Cycloaddition Pathway
The most classic and versatile route to the isoxazole core is the Huisgen [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][5] For large-scale synthesis, the in situ generation of the often-unstable nitrile oxide is mandatory.
The general workflow involves two main stages: the generation of the nitrile oxide and its subsequent reaction with a dipolarophile.
Caption: General workflow for this compound synthesis via the [3+2] cycloaddition pathway.
The key to scalability lies in a one-pot procedure where the nitrile oxide is generated and consumed in the same reaction vessel, avoiding its isolation.[6] The choice of halogenating agent and base is critical; N-chlorosuccinimide (NCS) and triethylamine (Et₃N) are commonly used due to their moderate reactivity, good solubility, and ease of handling.[7]
Strategy 2: Direct Synthesis from Mucobromic Acid
For producing isoxazoles with inherent bromo-substitution, starting with a readily available, bromine-rich building block is highly efficient. Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is an inexpensive and highly functionalized synthon that can be directly converted into isoxazole derivatives.[8][9] This approach bypasses the need for separate bromination steps and often proceeds in high yield.
The reaction with hydroxylamine hydrochloride typically leads to the formation of 3,4-dibromo-isoxazole-5-carboxylic acid, a versatile intermediate for further derivatization.
Caption: Scalable synthesis of a dibromo-isoxazole intermediate from mucobromic acid.
This strategy is particularly attractive for industrial applications due to the low cost of the starting material and the straightforward, often one-step, nature of the transformation.[8][10]
Part 2: Detailed Application Protocols
Protocol 1: One-Pot Synthesis of a 3-Aryl-5-bromoisoxazole via [3+2] Cycloaddition
This protocol describes a scalable, one-pot synthesis starting from a commercially available aromatic aldehyde.
Rationale: This procedure is designed for operational simplicity and safety. The in situ generation of the nitrile oxide from the corresponding aldoxime using NCS minimizes handling of hazardous intermediates.[1][6] The use of ethyl acetate as a solvent facilitates product isolation and purification by crystallization.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Eq. |
| Benzaldehyde | 106.12 | 10.60 | 99.89 | 1.0 |
| Hydroxylamine HCl | 69.49 | 7.64 | 109.9 | 1.1 |
| Sodium Acetate | 82.03 | 9.02 | 110.0 | 1.1 |
| Bromoethyne (as solution) | 104.93 | ~11.5 (in solvent) | 109.9 | 1.1 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.01 | 104.9 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 11.13 (15.3 L) | 110.0 | 1.1 |
| Ethyl Acetate | - | 150 L | - | - |
| Water | - | 50 L | - | - |
Step-by-Step Procedure:
-
Aldoxime Formation:
-
To a 250 L jacketed glass reactor, charge ethyl acetate (50 L), water (50 L), benzaldehyde (10.60 kg), and hydroxylamine hydrochloride (7.64 kg).
-
Stir the biphasic mixture and add sodium acetate (9.02 kg) portion-wise over 30 minutes, maintaining the internal temperature below 30°C.
-
Stir the reaction mixture at 20-25°C for 4-6 hours. Monitor the consumption of benzaldehyde by TLC or HPLC.
-
Once the reaction is complete, stop stirring and separate the layers. Retain the upper organic (ethyl acetate) layer containing the benzaldoxime.
-
-
Cycloaddition:
-
To the reactor containing the aldoxime solution, add additional ethyl acetate (100 L) and the solution of bromoethyne (~11.5 kg).
-
Cool the mixture to 0-5°C using a chiller.
-
In a separate vessel, prepare a solution of N-Chlorosuccinimide (14.01 kg) in ethyl acetate (if solubility is an issue, a slurry can be used).
-
Begin a slow, dropwise addition of triethylamine (11.13 kg) to the main reactor over 2-3 hours, maintaining the temperature at 0-5°C. This step generates the nitrile oxide in situ.
-
Simultaneously or sequentially, add the NCS solution/slurry, ensuring the temperature does not exceed 10°C. The reaction is exothermic.
-
After the additions are complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 10-15°C.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 L), saturated NaHCO₃ solution (2 x 20 L), and brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to approximately 20% of the original volume.
-
Cool the concentrated solution to 0-5°C to induce crystallization.
-
Isolate the solid product by filtration, wash with cold heptane (10 L), and dry under vacuum at 40°C to yield 3-phenyl-5-bromoisoxazole.
-
Expected Yield: 65-75%.
Protocol 2: Large-Scale Bromination of a Precursor Isoxazole using N-Bromosuccinimide (NBS)
This protocol is for the regioselective bromination at the C5 position of a pre-existing 3-substituted isoxazole.
Rationale: Direct bromination with molecular bromine (Br₂) is hazardous on a large scale due to its high toxicity, corrosivity, and the potential for runaway reactions.[11][12] N-Bromosuccinimide (NBS) is a safer, solid alternative that is easier to handle.[13] Acetonitrile is chosen as the solvent for its ability to dissolve both the substrate and NBS, and its relatively high boiling point. The reaction is often initiated with a radical initiator like AIBN or light, but thermal initiation can also be effective.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Eq. |
| 3-Phenylisoxazole | 145.16 | 14.50 | 99.89 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.68 | 105.0 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 | 2.0 | 0.02 |
| Acetonitrile | - | 150 L | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
Charge a 250 L reactor with 3-phenylisoxazole (14.50 kg) and acetonitrile (150 L). Stir until fully dissolved.
-
Add N-Bromosuccinimide (18.68 kg) and AIBN (0.33 kg) to the solution.
-
Inert the reactor with nitrogen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 75-80°C (reflux) and maintain for 4-8 hours. The reaction progress should be closely monitored by HPLC for the disappearance of the starting material and the formation of the product and succinimide byproduct.
-
Safety Note: Bromination reactions can be exothermic. Ensure adequate cooling capacity is available and monitor the reaction temperature closely. A semi-batch addition of NBS can be implemented to control exotherms.[14]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide, washing the filter cake with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the majority of the acetonitrile.
-
Add a non-polar solvent like heptane or iso-propanol to the residue to precipitate the 3-phenyl-5-bromoisoxazole.
-
Isolate the product by filtration, wash with cold heptane, and dry under vacuum.
-
Expected Yield: 80-90%.
Part 3: Critical Safety & Scalability Considerations
Scaling up the synthesis of halogenated compounds requires rigorous safety protocols.
Thermal Hazard Analysis
-
Exothermicity: Both nitrile oxide formation and bromination are potentially highly exothermic.[11][14] Before any scale-up, Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies are essential to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of synthetic reaction (MTSR).
-
Control Strategy: The primary method for controlling exotherms on a large scale is to operate in a semi-batch mode, where one reactive component (e.g., triethylamine, NBS) is added at a controlled rate.[14] This ensures that the rate of heat generation never exceeds the heat removal capacity of the reactor.
Handling Brominating Agents
While NBS is safer than liquid bromine, it is not without hazards. It is a powerful oxidizing agent and can cause severe skin and eye irritation.
-
Engineering Controls: All transfers of NBS should be conducted in a well-ventilated area or a powder handling booth to minimize dust inhalation. For large-scale brominations involving Br₂, a dedicated, isolated bay with a robust scrubber system is mandatory.[15]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a lab coat, and chemical-resistant gloves. For handling large quantities of bromine or NBS powder, respiratory protection (e.g., a powered air-purifying respirator) is required.[15]
Caption: Logical workflow for ensuring safety during large-scale bromination reactions.
Comparison of Brominating Agents for Scale-Up
| Agent | Form | Pros | Cons | Safety Considerations |
| **Bromine (Br₂) ** | Liquid | Inexpensive, high atom economy | Highly toxic, corrosive, volatile, difficult to handle, strong exothermic potential | Requires dedicated scrubber, specialized handling equipment, and extensive PPE.[11][12] |
| NBS | Solid | Easy to handle, safer than Br₂, high regioselectivity in radical reactions | Lower atom economy, can decompose exothermically | Avoid dust inhalation; screen for thermal stability with solvent.[13][14] |
| DBDMH | Solid | High bromine content, stable solid | More expensive than NBS, can be slower | Similar to NBS; handle as an oxidizing solid.[13] |
| in situ Br₂ | Liquid | Avoids storage of Br₂, enhanced safety | Requires additional reagent streams (oxidant, bromide source) | Excellent for continuous flow; requires process control.[11] |
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Mucobromic acid - Wikipedia [en.wikipedia.org]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromination - Wordpress [reagents.acsgcipr.org]
- 13. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromoisoxazole
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and robust troubleshooting strategies for the Suzuki-Miyaura cross-coupling of 5-bromoisoxazole. The unique electronic nature and potential instability of the isoxazole ring present specific challenges that require careful optimization. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a more intuitive and successful research process.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered challenging?
The Suzuki coupling of this compound can be complex for several reasons. Heteroaryl halides, in general, can exhibit different reactivity compared to simple aryl halides.[1][2][3] Specifically for isoxazoles, the electron-deficient nature of the ring can influence the oxidative addition step. More critically, the N-O bond within the isoxazole ring is susceptible to cleavage under harsh reaction conditions (e.g., high temperatures or strongly basic environments), leading to unwanted side products and reduced yields.[4]
Q2: What is the most critical parameter to control in this reaction?
While every parameter is important, the selection of the palladium catalyst and ligand system is arguably the most critical. The ligand's electronic and steric properties directly influence the rates of oxidative addition, transmetalation, and reductive elimination, while also stabilizing the palladium center to prevent decomposition.[5][6] For a challenging substrate like this compound, a generic catalyst like Pd(PPh₃)₄ may be less effective than a more specialized system.[7]
Q3: How do I prevent protodeboronation of my boronic acid?
Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[7] It is often promoted by excessive base, the presence of water, and elevated temperatures.[8] To mitigate this, consider using the minimum effective amount of base, employing anhydrous solvents where appropriate, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a clear path to resolving common issues.
Problem 1: My reaction shows very low or no conversion of the this compound.
Potential Cause: Inefficient oxidative addition or catalyst deactivation. The C-Br bond on the electron-deficient isoxazole ring requires an active catalyst for cleavage.
Solution Pathway:
-
Re-evaluate the Catalyst and Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. For heteroaryl couplings, electron-rich and bulky monophosphine ligands are often superior as they promote the crucial oxidative addition step and stabilize the active catalytic species.[5][9][10]
-
Recommendation: Switch to a catalyst system known for its high activity in challenging couplings. Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) are excellent starting points.[11]
-
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Inefficient degassing allows oxygen to oxidize and deactivate the catalyst.
-
Check Reagent Quality: The boronic acid may have degraded, or the this compound may contain impurities that inhibit the catalyst.
-
Action: Use freshly purchased or purified reagents. Boronic acids, in particular, can dehydrate to form unreactive anhydrides (boroxines) upon storage.
-
Table 1: Recommended Catalyst Systems for this compound Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | 2.5 - 5.0 | Excellent for suppressing ketone formation from isoxazole ring opening.[11] Highly active. |
| Pd(OAc)₂ | SPhos / XPhos | 1.0 - 3.0 | Buchwald ligands are robust for heteroaryl couplings; high turnover numbers.[6][14] |
| Pd(dppf)Cl₂ | dppf | 3.0 - 5.0 | A reliable, air-stable precatalyst effective for many heteroaryl couplings.[7][15][16] |
| Pd(PPh₃)₄ | PPh₃ | 5.0 - 10.0 | "Classic" catalyst; may require higher temperatures and loadings, less effective for this specific substrate.[7] |
Problem 2: My desired product is formed, but the yield is poor and I see significant side products.
This often points to issues with reaction conditions (base, solvent, temperature) or competing reaction pathways.
Visualizing the Core Reaction and Side Pathways
The following diagram illustrates the main catalytic cycle and common off-cycle reactions that reduce yield.
References
- 1. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 2. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromoisoxazole Sonogashira Reactions
Welcome to the technical support center for Sonogashira cross-coupling reactions involving 5-bromoisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during these sensitive yet powerful C-C bond-forming reactions. Here, we move beyond simple protocols to explain the "why" behind common issues, providing you with the expert insights needed to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working or giving very low yields. What are the primary factors to investigate?
A1: A complete failure or low yield in a Sonogashira coupling of this compound points to issues with the catalyst, reagents, or reaction conditions.[1]
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0).[2] This reduction can be hindered by impurities or consume some of your alkyne via homocoupling.[3] Ensure your palladium source is fresh and has been stored under an inert atmosphere.[1]
-
Reagent Quality: The purity of your this compound, alkyne, and especially your copper(I) co-catalyst is critical. Copper(I) iodide can degrade over time; use a fresh, high-purity source.[1] Solvents and amine bases must be anhydrous and thoroughly deoxygenated.[4][5]
-
Reaction Conditions: 5-Bromoisoxazoles are less reactive than their iodo counterparts.[1] Consequently, they often require higher temperatures to facilitate the rate-limiting oxidative addition step.[6] However, the isoxazole ring can be sensitive to prolonged heating and strong bases, creating a narrow operational window.
Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this, and how can I prevent it?
A2: This common byproduct is the result of alkyne homocoupling, often referred to as Glaser coupling.[2][7] This reaction is promoted by oxygen and the copper(I) co-catalyst, leading to the formation of a 1,3-diyne.
Mechanism of Glaser Coupling: In the presence of oxygen, the copper(I) acetylide intermediate is oxidized to copper(II), which then facilitates the dimerization of the alkyne.
Troubleshooting Strategies:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvent and amine base are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
Minimize Copper Catalyst Loading: While essential for the Sonogashira catalytic cycle, excess copper(I) can accelerate Glaser coupling.[6] Use the lowest effective catalytic amount of CuI (typically 1-5 mol%).
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][8][9] These reactions may require specific, often bulkier, phosphine ligands or different bases to proceed efficiently but entirely eliminate the primary pathway for Glaser coupling.[8]
Troubleshooting Guide: Specific Byproducts & Solutions
This section addresses specific byproducts you may encounter when working with this compound and provides detailed protocols for their mitigation.
Issue 1: Identification of Protodebrominated Isoxazole
Question: My reaction mixture contains a significant amount of the parent isoxazole (without the bromine atom). What causes this protodebromination, and how can I suppress it?
Answer: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This side reaction can occur through several pathways in a Sonogashira reaction, often implicating the solvent, base, or impurities.
Plausible Causes & Solutions:
-
Source of Protons: The terminal alkyne itself, the amine base, or trace amounts of water in the solvent can serve as a proton source.
-
Catalyst-Mediated Pathway: The palladium catalyst can sometimes facilitate this undesired reaction.
Experimental Protocol to Minimize Protodebromination:
-
Reagent Purity:
-
Use freshly distilled and degassed amine base (e.g., triethylamine or diisopropylamine).
-
Ensure your reaction solvent (e.g., THF, DMF, Toluene) is anhydrous.[4]
-
-
Reaction Temperature:
-
While aryl bromides require heat, excessive temperatures can promote side reactions.[6] Determine the minimum temperature required for a reasonable reaction rate by running small-scale experiments at varying temperatures (e.g., 50°C, 65°C, 80°C).
-
-
Choice of Base:
-
In some cases, a bulkier amine base like diisopropylethylamine (DIPEA) can be beneficial.
-
Alternatively, using an inorganic base like K₂CO₃ or Cs₂CO₃ with a less acidic solvent (e.g., Toluene, Dioxane) can sometimes mitigate the issue, although solubility may become a challenge.[10]
-
Issue 2: Formation of Palladium Black
Question: My reaction turns black with a fine precipitate shortly after heating. What is this, and is my reaction still viable?
Answer: The black precipitate is palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. This is often caused by:
-
High Temperatures: Can accelerate catalyst decomposition.
-
Inappropriate Solvent: Some solvents are less effective at stabilizing the catalytic species. Anecdotal evidence suggests THF may be more prone to this issue.[3]
-
Ligand Dissociation/Degradation: The phosphine ligands stabilize the palladium center. If they dissociate or are consumed, the palladium will precipitate.
Troubleshooting Palladium Black Formation:
| Parameter | Recommendation | Rationale |
| Temperature | Operate at the lowest effective temperature. | Minimizes the rate of catalyst decomposition. |
| Solvent | Consider switching from THF to DMF or Toluene. | Different solvents can offer better stability for the catalytic complex.[6] |
| Ligand Choice | Add a slight excess of the phosphine ligand (e.g., PPh₃). | Helps to keep the palladium center coordinated and soluble. |
| Catalyst Source | Use a more stable precatalyst, such as PdCl₂(PPh₃)₂. | Pd(PPh₃)₄ can be more sensitive to air and moisture.[1] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the major competing side reactions.
The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.
Competing Byproduct Pathways
Caption: Key reaction pathways in the this compound Sonogashira.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. ijnc.ir [ijnc.ir]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
preventing homocoupling in 5-Bromoisoxazole cross-coupling
Technical Support Center: 5-Bromoisoxazole Cross-Coupling
A Guide to Preventing Homocoupling and Maximizing Yield
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting one of the most common and frustrating side reactions in the cross-coupling of this compound: homocoupling, which leads to the formation of 5,5'-biisoxazole. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve these challenges in your own labs.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my this compound reaction, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other instead of with their intended partner. In your case, this typically manifests as two molecules of your boronic acid (in a Suzuki reaction) coupling to form a symmetrical biaryl, or two molecules of this compound coupling to form 5,5'-biisoxazole. This side reaction reduces the yield of your desired product, consumes valuable starting materials, and introduces a byproduct that can be difficult to separate during purification[1][2].
Q2: What are the primary chemical drivers behind this unwanted homocoupling?
A2: The formation of homocoupling byproducts is primarily driven by two factors related to the palladium catalyst:
-
The Presence of Palladium(II) Species: The catalytically active species in most cross-coupling reactions is Palladium(0). If Pd(II) species are present in your reaction, they can promote the oxidative dimerization of your organometallic reagent (e.g., boronic acid) before the main catalytic cycle even begins. This is a common issue when using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[1][2][3]
-
Dissolved Oxygen: Oxygen is a major culprit. It can oxidize the active Pd(0) catalyst to Pd(II), which then fuels the homocoupling pathway described above.[3][4][5][6] Even trace amounts of oxygen remaining in the solvent or headspace of the reaction vessel can significantly increase the rate of homocoupling.[4]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations with a series of targeted, actionable solutions.
Problem 1: I'm observing a significant amount of 5,5'-biisoxazole or boronic acid dimer in my crude NMR/LC-MS.
This is the most common issue. Before you change any reagents, the first and most critical step is to ensure your reaction is truly anaerobic.
Immediate Action: Re-evaluate and Enhance Your Deoxygenation Protocol.
Simple vacuum/inert gas backfill cycles are often insufficient to remove all dissolved oxygen.[7] A more robust method is required.
-
Recommended Action: Implement a subsurface sparge. Bubble an inert gas (argon or high-purity nitrogen) directly through your solvent for at least 15-30 minutes before adding the catalyst.[4][5][8] After adding your reagents, continue to maintain a positive pressure of inert gas throughout the entire duration of the reaction.
Caption: Workflow for a robust anaerobic reaction setup.
Problem 2: My deoxygenation protocol is robust, but homocoupling persists. What should I investigate next?
If you are confident that oxygen is not the issue, the next step is to scrutinize your choice of catalyst, ligand, and the order of reagent addition. The goal is to favor the kinetics of the main catalytic cycle over the side reactions.
Solution A: Re-evaluate Your Palladium Source and Ligand.
-
Causality: The ligand's structure dictates the reactivity and stability of the palladium center. For electron-deficient heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands are often essential.[9] These ligands accelerate the rate-determining oxidative addition and the final reductive elimination steps, which allows the desired cross-coupling to outcompete homocoupling pathways.[2][7]
-
Recommended Action:
-
Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst, switch to a Pd(0) source like Pd₂(dba)₃ to avoid the initial reduction step that can cause homocoupling.[7][10]
-
Employ Bulky Ligands: Use ligands specifically designed for challenging cross-couplings. Buchwald ligands such as SPhos, XPhos, or the highly effective P(t-Bu)₃ are excellent choices for this substrate.[2][7][9][11]
-
Solution B: Control the Reagent Addition.
-
Causality: Adding the boronic acid to a pre-formed, active Pd(0)-aryl bromide complex can favor the desired transmetalation step over boronic acid homocoupling.
-
Recommended Action:
-
Pre-heating: Combine the this compound, base, palladium catalyst, and ligand in the degassed solvent. Heat this mixture for 10-15 minutes at 60-80°C to ensure the formation of the oxidative addition complex. Then, add the boronic acid solution.[6]
-
Slow Addition: For particularly stubborn reactions, adding the boronic acid or its ester derivative slowly via a syringe pump over the course of the reaction can be highly effective at keeping its instantaneous concentration low, thereby suppressing dimerization.[7]
-
Problem 3: I've tried different ligands and procedural changes, but my yields are still poor and homocoupling is present. Could my base be the problem?
Yes, the choice of base is critical and often underestimated.
-
Causality: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. Its strength and composition can influence reaction rates and promote side reactions. A base that is too weak may result in slow transmetalation, allowing more time for side reactions. Conversely, an overly strong base can lead to degradation of sensitive substrates.[10]
-
Recommended Action: Screen a variety of bases. For Suzuki couplings of this compound, inorganic bases are typically used. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction without causing significant degradation.[12] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also common and effective alternatives.[13]
Comparative Table of Recommended Conditions
This table summarizes starting conditions for the Suzuki-Miyaura coupling of this compound based on literature for similar heteroaromatic bromides.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) | Pd(0) source, avoids initial reduction step that can cause homocoupling.[12] |
| Ligand | P(t-Bu)₃·HBF₄ (2-5 mol%) or XPhos (2-5 mol%) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[9][11] |
| Base | K₃PO₄ (2.0 equiv) | Effective base that often minimizes side reactions with sensitive substrates.[12] |
| Solvent | 1,4-Dioxane or Toluene/Water | Common, effective solvents for Suzuki couplings. Rigorous degassing is essential.[11][14] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction, but avoid excessively high temperatures which can promote catalyst decomposition. |
Visualizing the Reaction: Desired vs. Undesired Pathways
Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the desired Suzuki-Miyaura pathway alongside the competing homocoupling side reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Substituted Isoxazoles
Welcome to the technical support center for the purification of 5-substituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions in a Q&A format, grounded in scientific principles and practical, field-proven insights.
Introduction: The Nuances of Purifying 5-Substituted Isoxazoles
5-Substituted isoxazoles are pivotal scaffolds in medicinal chemistry and materials science.[1][2] However, their purification is often far from straightforward. The inherent chemical properties of the isoxazole ring, coupled with the frequent co-synthesis of closely related isomers and byproducts, present a unique set of challenges. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in my crude 5-substituted isoxazole product?
The most common impurities encountered are typically regioisomers, unreacted starting materials, and reaction byproducts.
-
Regioisomers: In many isoxazole syntheses, particularly those involving 1,3-dipolar cycloadditions, the formation of more than one regioisomer is possible (e.g., 3,5-disubstituted vs. 2,5-disubstituted isoxazoles). These isomers often have very similar polarities, making their separation challenging.[3][4]
-
Unreacted Starting Materials: Depending on the reaction conditions and stoichiometry, you may have residual starting materials such as alkynes, hydroxylamine, or β-dicarbonyl compounds in your crude mixture.
-
Byproducts: Side reactions can lead to various byproducts. For instance, the dimerization of nitrile oxide intermediates can form furoxans.[5]
FAQ 2: My 5-substituted isoxazole seems to be degrading during purification. What could be the cause?
The isoxazole ring is susceptible to cleavage under both acidic and basic conditions. This instability is a primary cause of degradation during purification.
-
Acid Sensitivity: The acidic nature of standard silica gel can be sufficient to catalyze the hydrolysis or rearrangement of sensitive 5-substituted isoxazoles.
-
Base Sensitivity: Exposure to strong bases during workup or purification can lead to ring-opening, particularly if there are electron-withdrawing groups on the isoxazole ring. Some isoxazoles have been shown to decompose at basic pH.
-
Temperature Instability: Prolonged exposure to high temperatures during solvent evaporation or high-boiling point recrystallization can also cause degradation.
FAQ 3: Can I use protecting groups to prevent degradation during purification?
Yes, employing protecting groups for sensitive functionalities on your 5-substituted isoxazole can be a viable strategy.[6][7] For instance, if your substituent contains a reactive amine or hydroxyl group, protecting it with a robust group like Boc (tert-butoxycarbonyl) or a silyl ether can prevent side reactions during purification. The protecting group can then be removed in a final step under conditions that are compatible with the purified isoxazole.
Part 2: Troubleshooting Guide
This section provides detailed troubleshooting for common purification techniques.
Troubleshooting Column Chromatography
Issue 1: Poor separation of regioisomers.
-
Causality: Regioisomers of 5-substituted isoxazoles often have very similar polarities, resulting in overlapping spots on TLC and co-elution during column chromatography.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A standard ethyl acetate/hexane system may not provide sufficient resolution.[8] Experiment with different solvent systems to exploit subtle differences in isomer polarity. Consider adding a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane to your mobile phase.
-
Utilize a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases like alumina (neutral or basic) or even reverse-phase silica gel.[9]
-
Employ Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective solution.[10][11] A systematic screening of columns (e.g., C18, phenyl-hexyl) and mobile phase gradients can achieve baseline separation.[12]
-
Issue 2: Product degradation on the column.
-
Causality: The acidic nature of silica gel can catalyze the degradation of acid-sensitive 5-substituted isoxazoles.
-
Troubleshooting Steps:
-
Use Deactivated Silica Gel: Neutralize the acidic sites on silica gel by pre-treating it with a base like triethylamine.[13]
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation.
-
Consider Alternative Stationary Phases: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[9]
-
Table 1: Recommended Starting Solvent Systems for Column Chromatography of 5-Substituted Isoxazoles
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Non-polar | 5-20% Ethyl Acetate in Hexane | Good starting point for many simple isoxazoles. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane | Increase polarity for compounds with more polar substituents. |
| Polar | 5-10% Methanol in Dichloromethane | For highly polar isoxazoles. Use with caution due to potential for dissolving silica.[8] |
| Acid-Sensitive | 1-3% Triethylamine in Ethyl Acetate/Hexane | The triethylamine neutralizes the acidic silica gel.[13] |
Troubleshooting Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[14] This can happen if the melting point of your compound (often lowered by impurities) is below the boiling point of the solvent, or if the solution is supersaturated too quickly.[15][16]
-
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add more of the recrystallization solvent to ensure the compound remains dissolved at the solvent's boiling point.[15]
-
Slow Cooling: Cool the solution slowly to allow for proper crystal lattice formation. A Dewar flask or insulating the flask can help achieve a slower cooling rate.
-
Change the Solvent System: Choose a solvent with a lower boiling point or use a co-solvent system to adjust the solubility properties.[17]
-
Seed the Solution: Introduce a small crystal of the pure compound to induce crystallization at a higher temperature.
-
Charcoal Treatment: If impurities are suspected to be the cause, adding activated charcoal to the hot solution can help remove them before filtration and cooling.[18]
-
Part 3: Experimental Protocols and Workflows
Protocol 1: Preparation of Deactivated Silica Gel
This protocol describes the preparation of triethylamine-deactivated silica gel for the purification of acid-sensitive 5-substituted isoxazoles.[19]
Materials:
-
Silica gel (60-120 mesh)
-
Triethylamine
-
Petroleum ether (or hexane)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add the desired amount of silica gel.
-
For every 100 g of silica gel, add 2-3 mL of triethylamine.
-
Add enough petroleum ether to form a slurry, ensuring the triethylamine is evenly distributed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the silica gel under high vacuum overnight to remove any residual solvent and amine. The deactivated silica is now ready for use.
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for your 5-substituted isoxazole.
Caption: Decision workflow for purification.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. lcms.cz [lcms.cz]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. brainly.com [brainly.com]
- 19. rsc.org [rsc.org]
Navigating the Reactivity of 5-Bromoisoxazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Bromoisoxazole Reactions. As a key building block in medicinal chemistry and materials science, this compound offers a versatile scaffold for the synthesis of novel compounds.[1][2][3] However, its reactivity is highly dependent on the reaction conditions, particularly the choice of base and solvent. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this important heterocyclic compound.
I. Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the C5 position. Success in these reactions hinges on a careful selection of the base and solvent to ensure efficient catalytic turnover and minimize side reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between this compound and organoboron reagents.[4]
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is crucial for the transmetalation step in the catalytic cycle. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex. This complex then readily transfers its organic group to the palladium center.[1][5]
Q2: Which type of base is generally preferred for Suzuki-Miyaura reactions with this compound?
A2: A variety of inorganic and organic bases can be used, but weak inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often the first choice.[1][3] Strong bases like sodium hydroxide (NaOH) can sometimes lead to undesired side reactions.[5]
Q3: How does the choice of solvent impact the reaction outcome?
A3: The solvent must be able to dissolve the reactants, particularly the base and the palladium catalyst. A mixture of an organic solvent and water is often used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[6]
Q: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot it?
A: A stalled Suzuki-Miyaura reaction can often be attributed to several factors related to the base and solvent.
-
Poor Solubility of the Base:
-
Explanation: Inorganic bases like K₂CO₃ and K₃PO₄ have limited solubility in many organic solvents. If the base is not sufficiently dissolved, it cannot effectively activate the boronic acid, leading to a slow or incomplete reaction.
-
Solution:
-
Ensure vigorous stirring to maximize the surface area of the base.
-
Increase the proportion of water in your solvent system (e.g., from 10:1 to 5:1 organic solvent to water).
-
Consider using a more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (Et₃N), although the latter is generally less effective for Suzuki couplings.
-
-
-
Incorrect Base Strength:
-
Explanation: The optimal base strength can be substrate-dependent. While weak inorganic bases are generally preferred, some challenging couplings may require a stronger base to facilitate transmetalation. Conversely, a base that is too strong can lead to decomposition of the starting material or product.
-
Solution:
-
Screen a panel of bases with varying strengths, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be beneficial.[7]
-
-
-
Sub-optimal Solvent System:
-
Explanation: The polarity of the solvent can influence the stability of the catalytic species and the rate of the reaction.
-
Solution:
-
If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like dioxane or DMF, which can better solvate the palladium catalyst and the ionic intermediates.[6]
-
Ensure your solvents are properly degassed to prevent oxidation of the palladium catalyst.
-
-
Table 1: Effect of Base and Solvent on a Typical Suzuki-Miyaura Coupling of this compound
| Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 75-85 | [8] |
| Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | >90 | |
| K₃PO₄ (2.0) | DMF/H₂O (5:1) | 90 | 6 | 80-90 | [9] |
| Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 10 | 85-95 | [10] |
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent system (e.g., dioxane/water 4:1, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
B. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the synthesis of 5-alkynylisoxazoles from this compound and terminal alkynes.[11]
Q1: What are the key components of a Sonogashira coupling reaction?
A1: The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in an organic solvent.[11]
Q2: What is the role of the amine base in the Sonogashira reaction?
A2: The amine base, often an excess of a liquid amine like triethylamine or diisopropylethylamine, serves multiple purposes. It acts as a solvent or co-solvent, deprotonates the terminal alkyne to form the reactive copper acetylide, and neutralizes the HBr generated during the reaction.[12]
Q3: Can Sonogashira couplings be performed without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). These systems often require a different choice of base and solvent.[13]
Q: I am observing significant homocoupling of my alkyne in my Sonogashira reaction. How can I minimize this side product?
A: The formation of a di-yne (homocoupling product) is a common issue in Sonogashira reactions and is often related to the reaction conditions.
-
Excessive Copper(I) or Oxygen:
-
Explanation: The copper-catalyzed homocoupling is an oxidative process. The presence of excess Cu(I) and trace oxygen can promote this side reaction.
-
Solution:
-
Reduce the loading of the copper co-catalyst.
-
Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use thoroughly degassed solvents.
-
-
-
Inappropriate Base:
-
Explanation: The choice of amine base can influence the rate of both the desired cross-coupling and the undesired homocoupling.
-
Solution:
-
Switch to a more sterically hindered amine base like diisopropylethylamine (DIPEA) which can sometimes suppress homocoupling.
-
If using an inorganic base in a copper-free system, ensure it is finely powdered and well-dispersed.
-
-
-
Sub-optimal Solvent:
-
Explanation: The solvent needs to effectively dissolve all components of the reaction. Poor solubility can lead to localized high concentrations of reactants, potentially favoring side reactions.[11]
-
Solution:
-
For polar substrates, a solvent like DMF or NMP may be more effective than less polar solvents like THF or toluene.
-
In some cases, a biphasic system with water can be beneficial, especially when using inorganic bases.[14]
-
-
Table 2: Influence of Solvent on a Copper-Free Sonogashira Coupling
| Solvent | Dielectric Constant | Outcome | Reference |
| Toluene | 2.4 | Good for non-polar substrates | [11] |
| THF | 7.6 | Commonly used, good general solvent | [11] |
| Acetonitrile | 37.5 | Can be effective, but may coordinate to the metal center | [11] |
| DMF | 36.7 | Good for polar substrates, aids in dissolving bases | [2] |
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the synthesis of 5-amino-isoxazoles by coupling this compound with a wide range of primary and secondary amines.[15]
Q1: What is the most critical factor for a successful Buchwald-Hartwig amination?
A1: The choice of both the base and the phosphine ligand is paramount. The base must be strong enough to deprotonate the amine, but not so strong as to cause side reactions. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the reductive elimination step.[16]
Q2: What are the common bases used in Buchwald-Hartwig aminations?
A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common choice. For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with a more specialized ligand.[2]
Q3: How does solvent choice affect the reaction?
A3: Aprotic solvents are generally used. Toluene and dioxane are common choices. The solvent must be able to dissolve the palladium complex and the reactants. The poor solubility of inorganic bases in these solvents can sometimes be a challenge.
Q: My Buchwald-Hartwig amination is giving low yields, and I am recovering unreacted starting material. What should I try?
A: Low conversion in a Buchwald-Hartwig amination often points to issues with the catalyst activity or the deprotonation of the amine.
-
Insufficiently Strong Base:
-
Explanation: The pKa of the amine being coupled will determine the required strength of the base. A base that is too weak will not generate a sufficient concentration of the deprotonated amine for the reaction to proceed efficiently.
-
Solution:
-
Switch to a stronger base, such as from K₃PO₄ to NaOtBu.
-
Ensure the base is of high quality and anhydrous, as moisture can quench the base.
-
-
-
Inappropriate Ligand:
-
Explanation: The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination of the desired C-N bond.[10]
-
Solution:
-
Screen a panel of Buchwald-type ligands. For electron-rich anilines, a more electron-donating ligand may be beneficial. For sterically hindered amines, a bulkier ligand may be necessary.
-
-
-
Catalyst Inhibition:
-
Explanation: The product amine can sometimes coordinate to the palladium center and inhibit the catalyst.
-
Solution:
-
Increase the catalyst loading.
-
Use a ligand that is less prone to product inhibition.
-
-
Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig aminations.
II. Lithiation and Other Deprotonation Reactions
Direct deprotonation of the isoxazole ring can be a powerful strategy for functionalization, but regioselectivity is a key challenge.
Frequently Asked Questions (FAQs)
Q1: Which position on the this compound ring is most acidic?
A1: The C4-proton of the isoxazole ring is the most acidic and can be removed with a strong base. However, the presence of the bromine at C5 can influence the regioselectivity of deprotonation.
Q2: What bases are typically used for the lithiation of isoxazoles?
A2: Strong organolithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used for the deprotonation of isoxazoles.[6]
Q3: How does the solvent affect the regioselectivity of lithiation?
A3: The solvent can have a profound effect on the regioselectivity of lithiation by influencing the aggregation state and reactivity of the organolithium base. Coordinating solvents like tetrahydrofuran (THF) can favor deprotonation at one position, while non-coordinating solvents like hexane or toluene may lead to a different outcome.[16]
Q: I am getting a mixture of regioisomers upon lithiation and quenching of my this compound derivative. How can I improve the selectivity?
A: Achieving high regioselectivity in the lithiation of substituted isoxazoles requires careful control of the reaction conditions.
-
Base and Temperature Control:
-
Explanation: The choice of base and the reaction temperature can significantly impact the kinetic versus thermodynamic control of the deprotonation.
-
Solution:
-
Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) can often improve selectivity by favoring the kinetically preferred product.
-
Switching from n-BuLi to a more sterically hindered base like LDA can sometimes alter the regioselectivity.
-
-
-
Solvent Effects:
-
Explanation: The solvent plays a crucial role in solvating the organolithium reagent and the resulting lithiated intermediate.
-
Solution:
-
Perform the reaction in a non-coordinating solvent like toluene or hexane to minimize solvent-induced changes in reactivity.
-
Alternatively, the addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can sometimes direct the lithiation to a specific position by forming a complex with the organolithium reagent.
-
-
-
Halogen-Metal Exchange:
-
Explanation: In addition to deprotonation, organolithium reagents can undergo halogen-metal exchange with the bromine atom at the C5 position.
-
Solution:
-
Use a less reactive organolithium reagent or a different type of base.
-
Consider a two-step approach where the bromine is first converted to a different functional group that is less prone to exchange.
-
-
Table 3: General Guidance on Solvent Choice for Lithiation Reactions
| Solvent | Type | Key Characteristics | Potential Impact on Lithiation |
| Hexane/Toluene | Non-polar | Non-coordinating | Favors aggregation of organolithiums, can lead to different selectivity |
| Diethyl Ether | Polar aprotic | Moderately coordinating | Common solvent for lithiations |
| THF | Polar aprotic | Strongly coordinating | Can deaggregate organolithiums, increasing reactivity and potentially altering selectivity |
-
To a solution of this compound (1.0 equiv.) in anhydrous THF (or another suitable solvent) at -78 °C under an inert atmosphere, add the organolithium base (e.g., n-BuLi, 1.1 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for the desired time (e.g., 1 hour).
-
Add the electrophile (e.g., triisopropyl borate, 1.2 equiv.) and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[17]
References
- 1. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 5-Bromoisoxazole Coupling
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The 5-bromoisoxazole moiety is a privileged scaffold in medicinal chemistry, but its successful incorporation into complex molecules via cross-coupling reactions is highly dependent on the judicious selection of a catalytic system. This guide is structured to provide direct, actionable answers to the challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: A Decision-Making Framework for Catalyst Selection
Choosing the right catalyst system is the most critical step for any cross-coupling reaction. The optimal choice depends on the type of bond you intend to form. The following workflow provides a logical starting point for selecting your initial reaction conditions.
Technical Support Center: Workup Procedures for Removing Palladium from 5-Arylisoxazoles
Welcome to the Technical Support Center for palladium removal from 5-arylisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of residual palladium from your target compounds. Achieving ultra-low palladium levels is critical for ensuring the integrity of downstream applications, meeting regulatory requirements, and preventing interference in biological assays.
This resource is structured to address common challenges and provide practical, field-proven solutions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my 5-arylisoxazole product so critical?
Residual palladium, even at trace levels, can have significant detrimental effects. In drug development, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[1] Palladium can interfere with downstream catalytic processes, compromise the structural integrity of your compound, and produce false positives or negatives in biological screening assays.[2]
Q2: What are the primary methods for palladium removal?
The most common strategies involve:
-
Scavenging: Using solid-supported reagents (scavengers) with high affinity for palladium.
-
Adsorption: Employing materials like activated carbon to adsorb the palladium.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.
-
Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[3]
Q3: How do I choose the right palladium removal method for my 5-arylisoxazole?
The optimal method depends on several factors:
-
The nature of your 5-arylisoxazole: Its solubility, stability, and potential for chelation with palladium are key considerations.
-
The form of residual palladium: Whether it is homogeneous (dissolved) or heterogeneous (solid particles).
-
The scale of your reaction: Some methods are more amenable to large-scale production.
-
The required final palladium concentration: The stringency of your purity requirements will dictate the necessary rigor of the removal process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the palladium removal process for 5-arylisoxazoles.
Issue 1: Inefficient Palladium Removal with Standard Scavengers
-
Symptom: High residual palladium levels (>10 ppm) detected by ICP-MS after treatment with a scavenger.
-
Potential Cause: Strong Palladium-Isoxazole Chelation The nitrogen and oxygen atoms within the isoxazole ring can act as ligands, forming stable coordination complexes with palladium. This is a common issue with nitrogen- and sulfur-containing heterocycles.[3] This chelation can render the palladium less accessible to the scavenger.
-
Solutions:
-
Compensatory Ligand Addition: Before adding the scavenger, introduce a ligand that can displace the isoxazole from the palladium coordination sphere. A common choice is N-acetylcysteine.
-
Solvent System Modification: The polarity of the solvent can influence the strength of the palladium-isoxazole interaction. Experiment with different solvents to disrupt this chelation.
-
Scavenger Screening: Not all scavengers are equally effective. A screening of different functionalized scavengers (e.g., thiol, thiourea, amine-based) is highly recommended.[3]
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Low yield of the final 5-arylisoxazole product after the palladium removal step.
-
Potential Cause: Non-Specific Adsorption onto the Purification Medium This is a frequent problem when using activated carbon, which can adsorb the desired product along with the palladium.[3]
-
Solutions:
-
Optimize Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required for effective palladium removal. A preliminary experiment to determine the optimal loading is advisable.
-
Solvent Selection: Choose a solvent in which your 5-arylisoxazole is highly soluble to minimize its adsorption onto the solid support.
-
Alternative Scavengers: Modern, highly selective scavengers are designed to minimize product loss. Consider using silica-based scavengers with specific functional groups that have a high affinity for palladium but low affinity for your product.
-
Alternative Purification Method: If product loss remains high, consider switching to a different purification technique such as crystallization or liquid-liquid extraction.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: Significant variation in residual palladium levels between different runs of the same reaction and workup.
-
Potential Cause: Variability in Palladium Species The oxidation state and coordination environment of the residual palladium can differ between batches depending on minor variations in reaction conditions or workup procedures. Different palladium species may have varying affinities for the chosen scavenger.
-
Solutions:
-
Standardized Workup Protocol: Ensure a consistent and well-defined workup procedure before the palladium removal step to minimize variability in the palladium species.
-
Broad-Spectrum Scavenger: Employ a scavenger that is effective against a wide range of palladium species. For example, scavengers based on dimercaptotriazine (DMT) are known for their broad applicability.[3]
-
Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can help to convert the various palladium species into a single, more readily removable form.
-
Experimental Protocols & Workflows
Workflow for Selecting a Palladium Removal Strategy
The following diagram illustrates a decision-making workflow for selecting the appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol or QuadraSil™ MP)
This protocol is effective for removing a variety of palladium species.
Step-by-Step Methodology:
-
Solvent Exchange (if necessary): If your reaction was performed in a solvent that is incompatible with the scavenger (e.g., highly polar solvents can sometimes reduce efficiency), perform a solvent exchange to a suitable solvent like toluene, THF, or ethyl acetate.
-
Determine Amount of Scavenger: Calculate the required amount of scavenger. A common starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[4]
-
Scavenging: To the solution of your crude 5-arylisoxazole, add the calculated amount of the thiol-functionalized silica scavenger.
-
Stirring: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified 5-arylisoxazole.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS to confirm that the desired purity has been achieved.
Protocol 2: Palladium Removal Using Activated Carbon
This is a cost-effective method, but care must be taken to avoid product loss.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve your crude 5-arylisoxazole in a solvent in which it is highly soluble.
-
Addition of Activated Carbon: Add powdered activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-12 hours.
-
Filtration: Filter the mixture through a thick pad of Celite® to remove the activated carbon. It is crucial to ensure that no fine carbon particles pass through the filter.
-
Washing: Wash the Celite® pad thoroughly with the same solvent to recover as much of the product as possible.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content by ICP-MS.
Data Presentation: Scavenger Performance Comparison
The following table summarizes the typical performance of various palladium scavengers under different conditions. This data is illustrative and the optimal choice will depend on your specific reaction.
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Recommended for | Key Advantages |
| Thiol-based (e.g., SiliaMetS® Thiol, QuadraSil™ MP) | -SH | 1.0 - 1.5 | Pd(II) | High efficiency, good for a wide range of palladium species.[5][6] |
| Thiourea-based (e.g., SiliaMetS® Thiourea) | -NHCSNH- | ~1.2 | All forms of Pd | Versatile for various palladium oxidation states.[7] |
| DMT-based (e.g., SiliaMetS® DMT) | Dimercaptotriazine | ~0.8 | Hindered Pd complexes, Ru | Effective for a broad spectrum of metals.[8] |
| Amine-based (e.g., QuadraSil™ AP) | -NH2 | ~2.0 | Pd, Ru, Rh | High loading capacity.[9] |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions.
Caption: Troubleshooting logic map.
References
- 1. biotage.com [biotage.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of 5-Bromoisoxazole Reaction Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-bromoisoxazole and its derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered in the synthesis and purification of these valuable compounds: poor product solubility. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and overcome solubility issues, thereby improving reaction yields, simplifying purification, and accelerating your research.
Troubleshooting Guide: Common Solubility Scenarios
This section addresses specific problems you might encounter during your experiments. Each scenario is followed by a step-by-step troubleshooting workflow and an explanation of the underlying principles.
Scenario 1: My this compound reaction product has precipitated out of the reaction mixture. What should I do?
Immediate product precipitation can be a double-edged sword. While it may indicate a high-yielding reaction, it can also lead to incomplete reactions and difficulties in purification.
Troubleshooting Workflow:
-
Assess Reaction Completion: Before altering the reaction mixture, take a small, representative sample of the slurry and analyze it by TLC, LC-MS, or ¹H NMR to determine if the reaction has gone to completion.
-
If the Reaction is Incomplete:
-
Increase Solvent Volume: Gradually add more of the reaction solvent to try and redissolve the product. Gentle heating may be necessary.
-
Introduce a Co-solvent: If increasing the primary solvent is ineffective or impractical, add a co-solvent that is miscible with the reaction solvent and has a higher dissolving power for your product.[1] For example, if your reaction is in a non-polar solvent like toluene, consider adding a more polar co-solvent like THF or 1,4-dioxane.
-
-
If the Reaction is Complete:
-
Isolate by Filtration: If the product has precipitated cleanly, you may be able to isolate it directly by filtration. Wash the collected solid with a solvent in which the impurities are soluble but the product is not.
-
Proceed to Recrystallization: The crude, filtered product will likely require further purification. The fact that it precipitated from the reaction solvent gives you a good starting point for selecting an appropriate recrystallization solvent system.
-
Diagram: Troubleshooting Product Precipitation
Caption: Workflow for addressing product precipitation during a reaction.
Scenario 2: My Suzuki coupling reaction with this compound gives a low yield, and I suspect my product is insoluble.
Poor solubility of the biaryl product is a common issue in Suzuki couplings.[2][3][4] The increased molecular weight and often planar structure of the product can lead to poor solubility in common reaction solvents.
Troubleshooting Workflow:
-
Solvent System Optimization:
-
The choice of solvent is critical. While toluene is common, consider solvent systems with higher boiling points and better solvating power for aromatic compounds, such as 1,4-dioxane or cyclopentyl methyl ether (CPME).[3]
-
Aqueous solvent mixtures (e.g., toluene/water, THF/water) are often used in Suzuki couplings.[4] The ratio of organic solvent to water can be adjusted to improve the solubility of both the starting materials and the product.
-
-
Base Selection:
-
The solubility of the base can impact the reaction. If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and well-stirred to maximize its surface area and reactivity.[3]
-
In some cases, an organic base like triethylamine (TEA) may be more soluble in the reaction medium.
-
-
Temperature Control:
-
Increasing the reaction temperature can improve the solubility of all components. However, be mindful of potential side reactions or degradation at higher temperatures.[3]
-
-
Post-Reaction Workup:
-
If the product is insoluble in the reaction mixture upon cooling, it may precipitate. This can be an effective first step in purification.
-
For purification, consider a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot for recrystallization. Common choices for biaryl compounds include ethanol, methanol, or mixtures of hexanes and ethyl acetate.[5]
-
Table: Common Solvents for Suzuki Coupling Reactions and Product Recrystallization
| Solvent for Reaction | Common Co-solvents | Solvents for Recrystallization |
| Toluene | Water, Ethanol | Hexanes/Ethyl Acetate, Ethanol, Methanol |
| 1,4-Dioxane | Water | Isopropanol, Acetonitrile |
| THF | Water | Dichloromethane/Hexanes |
| DMF | Water | Ethyl Acetate/Heptane |
Scenario 3: After a nucleophilic substitution on this compound, my product is difficult to purify due to its solubility profile.
The solubility of the product of a nucleophilic substitution will be highly dependent on the nature of the nucleophile used.
Predicting Product Solubility:
-
Introduction of Polar Groups: Nucleophiles containing polar functional groups (e.g., amines, alcohols, thiols) will likely increase the polarity of the product compared to this compound.[6][7][8][9] These products may be more soluble in polar solvents like ethanol, methanol, acetonitrile, or even water.
-
Introduction of Non-Polar Groups: Alkyl or aryl nucleophiles will decrease the polarity of the product, making it more soluble in non-polar solvents like hexanes, toluene, or dichloromethane.
Troubleshooting and Purification Strategies:
-
Solvent Screening for Extraction:
-
Perform small-scale liquid-liquid extractions with a variety of immiscible solvent pairs to find an optimal system for separating your product from unreacted starting materials and byproducts.
-
-
Chromatography:
-
If extraction is insufficient, column chromatography is a powerful tool. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
-
Recrystallization:
-
Finding the right solvent for recrystallization is key.[10]
-
For polar products, try polar solvents like ethanol, isopropanol, or water.
-
For non-polar products, consider non-polar solvents like hexanes or cyclohexane, or a two-solvent system such as dichloromethane/hexanes or ethyl acetate/heptane.[11]
-
-
Diagram: Impact of Nucleophile on Product Polarity and Solubility
Caption: The nature of the nucleophile dictates the polarity and solubility of the resulting substituted isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of isoxazole derivatives?
A1: The solubility of isoxazole derivatives is primarily influenced by:
-
Polarity: Isoxazole itself is a polar molecule due to the presence of nitrogen and oxygen atoms, making it soluble in polar solvents.[12] The overall polarity of a derivative depends on its substituents.
-
Hydrogen Bonding: The ability of substituents to act as hydrogen bond donors or acceptors significantly impacts solubility in protic solvents like water and alcohols.[6]
-
Molecular Weight and Size: Generally, as the molecular weight and size of a molecule increase, its solubility tends to decrease.[6]
-
Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur. Highly crystalline materials with strong intermolecular interactions are often less soluble.
Q2: What are the pros and cons of different solubilization techniques for reaction workup and purification?
A2: The choice of solubilization technique depends on the specific compound and the desired outcome.
Table: Comparison of Solubilization Techniques
| Technique | Pros | Cons |
| Co-solvents | Simple to implement, can fine-tune solvent polarity.[1] | May complicate solvent removal, can affect reaction kinetics. |
| Temperature Increase | Often effective for increasing solubility, can increase reaction rates. | May lead to degradation of thermally sensitive compounds, can increase side reactions. |
| pH Adjustment | Very effective for compounds with acidic or basic functional groups. | Only applicable to ionizable compounds, may introduce salts that need to be removed. |
| Use of Surfactants | Can significantly increase the solubility of non-polar compounds in aqueous media. | Can complicate purification, may interfere with downstream applications. |
Q3: How can I choose the best solvent for recrystallizing my this compound product?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Protocol for Solvent Screening for Recrystallization:
-
Small-Scale Testing: Place a small amount of your crude product (10-20 mg) in several different test tubes.
-
Add Solvents: To each test tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for initial screening include:
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate
-
Non-Polar: Hexanes, Toluene, Dichloromethane
-
-
Observe Solubility:
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will not allow for efficient crystal formation upon cooling.
-
If the compound is insoluble or very sparingly soluble at room temperature, gently heat the test tube. If the compound dissolves upon heating, this is a promising solvent.
-
-
Cooling and Crystallization: Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent provides the best crystal formation.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be employed.[11] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process | AIChE [aiche.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Navigating the Reactivity of the Isoxazole Ring Under Harsh Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and side reactions of the isoxazole ring. The isoxazole moiety, a cornerstone in many pharmacologically active compounds, presents a fascinating duality: it possesses aromatic stability yet contains a labile N-O bond, making it susceptible to cleavage under specific, often harsh, experimental conditions.[1][2] Understanding this reactivity is paramount for successful synthesis, purification, and formulation.
Section 1: General Stability of the Isoxazole Ring - FAQs
Q1: How stable is the isoxazole ring under standard laboratory conditions?
A: Generally, the isoxazole ring is considered a stable aromatic system, robust enough for many synthetic transformations.[1] Its stability is comparable to other five-membered heterocycles and it can withstand a range of reagents. However, this stability is highly dependent on the substitution pattern and the surrounding chemical environment. The inherent weakness of the N-O single bond is the primary factor governing its reactivity under more demanding conditions.[3]
Q2: What structural features most significantly influence the stability of an isoxazole derivative?
A: The substitution pattern is critical. 3,5-disubstituted isoxazoles are known to be quite stable against acids, bases, and oxidizing agents.[4] Conversely, isoxazoles that are unsubstituted at the C3 or C5 positions are notably less stable, particularly under basic conditions, as these positions are susceptible to deprotonation which can initiate ring-opening.[5] For example, the anti-inflammatory drug Leflunomide, which is unsubstituted at C3, readily undergoes base-catalyzed ring opening to its active metabolite.[6] Electron-withdrawing or -donating groups on substituents can also modulate the electron density of the ring, influencing its susceptibility to nucleophilic or electrophilic attack.
Q3: My isoxazole-containing compound is degrading during storage or purification. What are the likely causes?
A: If you are observing degradation under seemingly mild conditions, consider the following:
-
Trace Impurities: Residual acid or base from a previous step can catalyze slow degradation over time. Ensure thorough purification and quenching.
-
Basic Media: Certain purification methods, like chromatography on untreated silica gel, can be slightly acidic, while others, like basic alumina, can promote degradation. If lability is suspected, consider using deactivated or neutral stationary phases.
-
Photoreactivity: Some isoxazoles can undergo photochemical rearrangement to oxazoles or undergo ring cleavage upon exposure to UV light.[1][7] Storing sensitive compounds in amber vials and protected from direct light is a prudent measure.
-
Hydrolytic Instability: The presence of moisture, especially in combination with pH changes, can facilitate hydrolysis. The stability of the isoxazole ring in the drug Leflunomide, for instance, is significantly influenced by both pH and temperature, showing increased lability in basic and even neutral aqueous solutions at physiological temperatures.[6]
Section 2: Troubleshooting Guide for Specific Harsh Conditions
This section addresses specific side reactions encountered under common experimental conditions.
Basic Conditions (e.g., NaOH, K₂CO₃, Amines)
Q: I'm running a reaction with a strong base, and my isoxazole-containing starting material is rapidly consumed, forming multiple unidentified products. What is happening?
A: You are likely observing base-catalyzed isoxazole ring cleavage. This is one of the most common failure modes for this heterocycle. The mechanism typically involves the deprotonation of a carbon atom on the ring (most often C3 or C5 if unsubstituted) or an adjacent position, which initiates a cascade leading to the scission of the weak N-O bond.[8] This process generates highly reactive intermediates like β-ketonitriles or enolates, which can then react further to create a complex product mixture.[6][8]
Q: How can I perform a base-mediated reaction on another part of my molecule without destroying the isoxazole ring?
A: Mitigation requires careful selection of reaction conditions:
-
Use a Weaker Base: If possible, switch to a milder, non-nucleophilic base (e.g., DIPEA, DBU) instead of strong bases like hydroxides or alkoxides.
-
Lower the Temperature: Base-catalyzed degradation is often highly temperature-dependent.[6] Running your reaction at 0 °C or below can significantly suppress the rate of ring opening relative to your desired reaction.
-
Protect Sensitive Positions: If your isoxazole is unsubstituted at C3 or C5, consider synthetic strategies that install a temporary blocking group to prevent deprotonation.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-reaction and degradation.
Caption: Mechanism of isoxazole degradation under basic conditions.
Acidic Conditions (e.g., HCl, H₂SO₄, TFA)
Q: Is the isoxazole ring stable to strong acids? What side reactions can I expect?
A: The isoxazole ring is generally more stable in acidic media than in basic media.[6] However, harsh acidic conditions, particularly at elevated temperatures, can lead to hydrolysis and ring cleavage.[9] Studies on sulfonamide isoxazole derivatives in concentrated sulfuric acid have demonstrated degradation pathways.[10] The reaction often proceeds via protonation of the ring nitrogen, followed by nucleophilic attack by water, ultimately leading to fragmentation. For N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, degradation in acidic pH yields products like 2-butanone and hydroxylamine, indicative of complete ring breakdown.[9]
Q: I need to remove a BOC protecting group using Trifluoroacetic Acid (TFA). Is my isoxazole likely to survive?
A: In most cases, yes. Standard BOC deprotection protocols (e.g., TFA in DCM at room temperature for 1-2 hours) are typically well-tolerated by substituted isoxazole rings. The key is to avoid excessive heat and prolonged reaction times. If your isoxazole derivative is particularly sensitive, you can try using milder acidic conditions, such as HCl in dioxane or formic acid, and running the reaction at a lower temperature to minimize potential side reactions.
Reductive Conditions (e.g., H₂/Pd, Raney Ni, Mo(CO)₆)
Q: I am attempting to reduce a nitro group elsewhere in my molecule with catalytic hydrogenation, but the isoxazole ring is also being cleaved. Why is this happening?
A: This is a classic and synthetically useful side reaction. The N-O bond of the isoxazole ring is susceptible to reductive cleavage by a wide variety of reagents, most notably catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel).[11] This transformation is often facile and can compete with the reduction of other functional groups. Other common reducing agents that cleave the N-O bond include molybdenum hexacarbonyl (Mo(CO)₆), samarium iodide (SmI₂), and low-valent titanium reagents.[12][13]
Q: What are the typical products formed from the reductive cleavage of an isoxazole ring?
A: The primary product of reductive N-O bond cleavage is a β-aminoenone .[12][14] If the reaction is performed in the presence of water or during aqueous workup, the intermediate imine can hydrolyze to a β-hydroxyketone or undergo further reactions.[11] This predictable transformation is a powerful tool in synthetic chemistry for converting stable isoxazoles into versatile acyclic intermediates.
This protocol describes a general procedure for the conversion of an isoxazole to a β-aminoenone, a common outcome observed under reductive conditions.[14]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the isoxazole substrate (1.0 mmol) in moist acetonitrile (10 mL, containing one equivalent of water).
-
Reagent Addition: Add molybdenum hexacarbonyl (Mo(CO)₆, 0.5 mmol) to the solution. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the mixture to reflux (approx. 82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite to remove insoluble molybdenum residues. Rinse the pad with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure β-aminoenone product.
Thermal and Photochemical Conditions
Q: After heating my reaction to a high temperature, I've isolated an unexpected isomer of my isoxazole-containing compound. What could have happened?
A: You may have induced a thermal rearrangement. Under specific energetic conditions, the isoxazole ring can rearrange to its more stable isomer, the oxazole ring.[1] This transformation can also be triggered by photochemical energy (UV irradiation) and is thought to proceed through a transient azirine intermediate.[1] Thermal decomposition at very high temperatures (160–280°C) can also lead to fragmentation of the ring into smaller molecules like nitriles and aldehydes.[15]
Q: Are isoxazole-containing compounds particularly sensitive to light?
A: Yes, they can be. Photoexcitation can lead to ultrafast O–N bond cleavage, populating diradical states that can then fragment or rearrange.[7][16] For routine handling, it is good practice to protect isoxazole compounds from prolonged exposure to direct sunlight or strong laboratory lighting, especially if they are in solution.
Section 3: Data Summary and Workflow
Data Presentation: pH and Temperature Stability of Leflunomide
The following table summarizes data from a study on the isoxazole-containing drug Leflunomide, illustrating the critical interplay between pH, temperature, and stability.[6]
| Temperature | pH | Stability (Half-life, t₁⸝₂) | Observation |
| 25 °C | 4.0 | Stable | Resistant to isoxazole ring opening. |
| 25 °C | 7.4 | Stable | Resistant to isoxazole ring opening. |
| 25 °C | 10.0 | ~6.0 hours | Decomposes to its ring-opened metabolite. |
| 37 °C | 4.0 | Stable | Stable in acidic buffer. |
| 37 °C | 7.4 | ~7.4 hours | Noticeable conversion to metabolite. |
| 37 °C | 10.0 | ~1.2 hours | Rapid base-catalyzed ring opening. |
Troubleshooting Workflow: Identifying the Source of Isoxazole Degradation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromoisoxazole and 5-Iodoisoxazole in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged heterocycle, frequently incorporated into a multitude of biologically active molecules. The functionalization of this core, particularly at the 5-position, is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-bromoisoxazole and 5-iodoisoxazole. Supported by experimental data and mechanistic insights, this document will elucidate the nuanced differences in their performance in key synthetic transformations, empowering chemists to make informed decisions in their synthetic strategies.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The disparate reactivity of this compound and 5-iodoisoxazole in transition metal-catalyzed cross-coupling reactions is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is demonstrably weaker and longer than the carbon-bromine (C-Br) bond. This is a direct consequence of the larger atomic radius of iodine and the lower electronegativity difference between carbon and iodine compared to carbon and bromine.
The lower bond dissociation energy of the C-I bond dictates that 5-iodoisoxazole will generally be more reactive than its bromo counterpart. This is because the rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent palladium catalyst. A weaker C-X bond facilitates this crucial step, often leading to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-I | ~213 |
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The enhanced reactivity of 5-iodoisoxazole is not merely a theoretical concept but is borne out in its superior performance across a range of indispensable synthetic methodologies.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, provides a clear illustration of the reactivity differences. While this compound is a viable substrate, its coupling often necessitates more forcing conditions, such as higher temperatures and the use of highly active, bulky phosphine ligands to achieve good yields.[1] In contrast, 5-iodoisoxazole typically undergoes Suzuki-Miyaura coupling with greater facility, often at lower temperatures and with a broader range of palladium catalysts.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
A detailed workflow for a typical Suzuki-Miyaura coupling is presented below. Note that for this compound, higher temperatures and more specialized ligands may be required for optimal results compared to 5-iodoisoxazole.
References
A Comparative Guide for the Synthetic Chemist: 5-Bromoisoxazole vs. 5-Chloroisoxazole
In the vast and intricate world of heterocyclic chemistry, isoxazoles stand out as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] For the synthetic chemist, functionalized isoxazoles are indispensable building blocks, and among the most versatile are the 5-halo derivatives. These compounds act as key intermediates, unlocking a diverse range of chemical transformations.
This in-depth technical guide provides a comparative analysis of two of the most prominent 5-haloisoxazoles: 5-bromoisoxazole and 5-chloroisoxazole. We will dissect their fundamental chemical properties, explore their reactivity in key synthetic transformations, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make strategic decisions in their synthetic designs.
Core Physicochemical Differences: The Halogen's Influence
The seemingly subtle difference between a bromine and a chlorine atom at the 5-position of the isoxazole ring fundamentally dictates the molecule's behavior. This substitution directly impacts bond energies, electronic character, and steric profiles, which in turn govern reactivity.
| Property | This compound | 5-Chloroisoxazole | Rationale & Implication |
| Molecular Weight | 147.96 g/mol | 103.51 g/mol | A practical consideration for reaction stoichiometry and cost per mole. |
| C-X Bond Strength | Weaker C-Br Bond | Stronger C-Cl Bond | The C-Br bond is more readily cleaved, a critical factor in reactions involving oxidative addition to a metal catalyst. |
| Leaving Group Ability | Good (Br⁻) | Moderate (Cl⁻) | Bromide is a better leaving group than chloride, influencing rates in both substitution and metal-catalyzed reactions. |
| Electronegativity of X | Bromine (2.96) | Chlorine (3.16) | The more electronegative chlorine atom renders the C5 position more electron-deficient, enhancing its susceptibility to nucleophilic attack. |
| Commercial Availability | Readily Available | Readily Available | Both are commercially available, though pricing and vendor selection may vary. |
These fundamental properties are not mere trivia; they are the predictive pillars upon which a synthetic strategy is built. The weaker C-Br bond predisposes this compound to reactions where bond cleavage is rate-limiting, while the greater electron-withdrawing nature of chlorine makes 5-chloroisoxazole a potentially better substrate in reactions initiated by nucleophilic attack.
Palladium-Catalyzed Cross-Coupling: A Tale of Reactivity
The Suzuki-Miyaura cross-coupling is arguably one of the most powerful C-C bond-forming reactions in modern organic synthesis.[4][5][6] When employing 5-haloisoxazoles, the choice of the halogen has profound consequences on reaction efficiency.
The rate-limiting step in the Suzuki catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) complex. Due to the weaker C-Br bond, this compound undergoes this step much more readily than its chloro-analogue.[7] This translates to milder reaction conditions, lower catalyst loadings, and often, higher yields. Conversely, activating the more robust C-Cl bond of 5-chloroisoxazole typically requires more specialized and forceful conditions, such as the use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands), stronger bases, and higher temperatures.[4][8]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the 5-haloisoxazole (1.0 equiv.), the desired boronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv.).
-
Solvent & Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF).[9] Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern pre-catalyst, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 85 | 4 | ~90 |
| 5-Chloroisoxazole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 85 | 16 | <40 |
| 5-Chloroisoxazole | XPhos Pd G3 (3 mol%) | K₃PO₄ | 100 | 8 | ~85 |
Note: Yields are representative and can vary based on specific substrate and precise conditions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key oxidative addition step.
Nucleophilic Aromatic Substitution (SNAAr): A Reversal of Roles
In contrast to palladium-catalyzed couplings, the reactivity trend can be inverted in the context of Nucleophilic Aromatic Substitution (SNAAr). This reaction proceeds via a two-step addition-elimination mechanism.[10][11] The first step, the nucleophilic attack on the electron-deficient aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), is typically rate-determining.[11]
Because chlorine is more electronegative than bromine, it exerts a stronger electron-withdrawing inductive effect, making the C5 position of 5-chloroisoxazole more electrophilic and thus more susceptible to attack by a nucleophile. While chloride is a poorer leaving group than bromide, the acceleration of the initial attack often outweighs the slower elimination step, leading to a faster overall reaction rate for the chloro-derivative.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAAr).
Comparative Data: SNAAr with Sodium Ethoxide
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| This compound | NaOEt | EtOH | 50 | 5 | ~80 |
| 5-Chloroisoxazole | NaOEt | EtOH | 50 | 2 | >95 |
Note: Data is representative to illustrate the general reactivity trend.
Halogen-Metal Exchange: The Clear Winner
For synthetic routes requiring the generation of a 5-isoxazolyl anion, halogen-metal exchange is the go-to method. This reaction, typically performed with an organolithium reagent like n-butyllithium at very low temperatures, shows a stark difference in reactivity between the two halides.[12][13][14]
The exchange is significantly faster for bromides than for chlorides, following the general trend of I > Br > Cl.[12][13] this compound undergoes clean and rapid exchange with n-BuLi at -78 °C, efficiently generating the 5-lithioisoxazole intermediate, which can then be trapped with various electrophiles. Attempting the same reaction with 5-chloroisoxazole is often sluggish, requires higher temperatures or more reactive reagents (like t-BuLi), and carries a higher risk of competing side reactions, such as nucleophilic attack on the isoxazole ring.
Caption: Comparison of halogen-metal exchange efficiency.
Strategic Synthesis: Making the Right Choice
The selection between this compound and 5-chloroisoxazole is a critical strategic decision that can impact yield, cost, and the overall elegance of a synthetic route.
Choose this compound when:
-
Your key step is a metal-catalyzed cross-coupling reaction. The higher reactivity of the C-Br bond allows for milder conditions, broader substrate scope, and greater reliability.
-
You need to perform a halogen-metal exchange. It is the vastly superior substrate for generating the 5-lithioisoxazole anion.
-
Orthogonal reactivity is desired. In a molecule containing both chloro- and bromo-aryl groups, the bromo-group can often be selectively functionalized via Suzuki or Stille coupling, leaving the chloro-group untouched for a subsequent transformation.[7]
Choose 5-Chloroisoxazole when:
-
Cost is a significant driver. 5-Chloroisoxazole is often the more economical choice, a crucial factor in process development and scale-up chemistry.
-
Nucleophilic aromatic substitution (SNAAr) is the planned transformation. The enhanced electrophilicity of the C5 position can lead to faster reaction rates and higher yields.[15]
-
Lower reactivity is an advantage. In a complex molecule with multiple reactive sites, the relative inertness of the C-Cl bond can prevent unwanted side reactions during manipulations at other positions, effectively serving as a robust placeholder for later functionalization under more forcing conditions.
Conclusion
While they may appear interchangeable at first glance, this compound and 5-chloroisoxazole possess distinct and often complementary reactivity profiles. The bromide is the workhorse for transformations predicated on C-X bond cleavage, such as cross-couplings and halogen-metal exchange. The chloride, in contrast, shines in reactions driven by nucleophilic attack and offers a more cost-effective and robust alternative when its lower reactivity can be tolerated or is synthetically advantageous. The expert chemist understands these nuances, leveraging the specific properties of each halogen to design efficient, robust, and strategic synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of 5-Bromoisoxazole Reaction Products by NMR and MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, the isoxazole ring system stands as a privileged scaffold, integral to a multitude of pharmacologically active compounds. Among its derivatives, 5-Bromoisoxazole is a critical building block, frequently employed in carbon-carbon bond-forming reactions to construct complex molecular architectures. The unambiguous structural confirmation of the resulting products is not merely a procedural formality; it is the bedrock of reliable, reproducible science and the linchpin of any successful drug development campaign.
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of products arising from reactions of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, presenting a self-validating analytical workflow that ensures the highest degree of scientific integrity.
The Exemplary Reaction: Suzuki-Miyaura Cross-Coupling
To ground our discussion in a practical context, we will focus on one of the most powerful and ubiquitous reactions in the synthetic chemist's toolkit: the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] Our model reaction is the coupling of this compound with phenylboronic acid to yield 5-Phenylisoxazole.
Reaction Scheme:
-
Electrophile: this compound
-
Nucleophile: Phenylboronic acid
-
Catalyst: Palladium source (e.g., Pd(PPh₃)₄)
-
Base: Aqueous carbonate (e.g., K₂CO₃)
-
Solvent: Dioxane/Water mixture
This reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3][4] While highly efficient, the reaction is not without potential complexities. A robust analytical workflow must be capable of identifying not only the desired product but also key potential side products and unreacted starting materials.
Potential Species in the Crude Reaction Mixture:
-
Desired Product: 5-Phenylisoxazole
-
Starting Material: this compound
-
Homocoupling Byproduct: Biphenyl (from the coupling of two phenylboronic acid molecules)[5]
-
Protodeborylation Byproduct: Benzene (from the replacement of the boronic acid group with a proton)
-
Dehalogenation Byproduct: Isoxazole (from the reduction of this compound)[6]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the gold standard for elucidating the precise connectivity and chemical environment of atoms within a molecule. For our target compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly contingent on meticulous sample preparation. A poorly prepared sample can lead to broad peaks, poor resolution, and ambiguous results.[7]
Step-by-Step Methodology:
-
Mass Measurement: Accurately weigh 5-10 mg of the dried, crude reaction product for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[8][9]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for a wide range of organic compounds due to its moderate polarity.[7][10] Its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of any solid particulates, which can disrupt the magnetic field homogeneity.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter.
-
Sample Placement: Carefully place the NMR tube into the spectrometer's sample holder, ensuring it is clean and correctly positioned.
Interpreting the NMR Data: A Comparative Analysis
The power of NMR lies in comparing the spectrum of the product mixture to that of the starting materials and known byproduct signatures.
-
¹H NMR Analysis:
-
This compound (Starting Material): Will exhibit two doublets in the aromatic region, one for the proton at the C4 position and one for the proton at the C3 position.
-
5-Phenylisoxazole (Product): The key diagnostic signal is the appearance of a new set of multiplets in the aromatic region (typically δ 7.4-7.9 ppm) corresponding to the protons of the newly attached phenyl group.[11] Crucially, the signal for the C4 proton of the isoxazole ring will remain, but its chemical shift will be altered due to the new electronic environment.
-
Biphenyl (Byproduct): Will show complex multiplets in the aromatic region, which may overlap with the product signals.
-
Unreacted Phenylboronic Acid: May show broad signals due to exchange with residual water.
-
-
¹³C NMR Analysis:
-
This compound (Starting Material): Shows characteristic signals for the isoxazole ring carbons, with the C5 carbon directly attached to the bromine appearing at a distinct chemical shift.
-
5-Phenylisoxazole (Product): The most telling change is the disappearance of the C-Br signal and the appearance of new signals corresponding to the phenyl ring carbons. The C5 carbon of the isoxazole ring will shift significantly upfield upon replacement of the electronegative bromine with a carbon atom.[11][12]
-
The following table summarizes the expected chemical shifts for the key species.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | ~8.3 (d, 1H), ~6.5 (d, 1H) | ~158 (C3), ~100 (C4), ~145 (C5-Br) |
| 5-Phenylisoxazole | ~7.8-7.9 (m, 2H), ~7.4-7.5 (m, 3H), ~6.8 (s, 1H) | ~170 (C5), ~163 (C3), ~130, ~129, ~126 (Ph), ~97 (C4)[11] |
| Biphenyl | ~7.6 (m, 4H), ~7.4 (m, 4H), ~7.3 (m, 2H) | ~141, ~129, ~127.5, ~127 |
Section 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
While NMR provides the structural map, Mass Spectrometry acts as the definitive gatekeeper, confirming the molecular weight of the product and offering valuable structural clues through fragmentation analysis. For this application, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it allows for the separation of the reaction mixture components prior to MS analysis.[13][14]
Experimental Protocol: LC-MS Sample Preparation
Sample preparation for LC-MS is designed to remove non-volatile salts and other interferences that can suppress ionization efficiency.[15]
Step-by-Step Methodology:
-
Initial Dilution: Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture and dilute it significantly with a solvent compatible with the LC mobile phase, typically acetonitrile or methanol.
-
Protein Precipitation/Filtration (if necessary): For complex biological matrices, a protein precipitation step would be used.[16] For a standard organic reaction mixture, simple filtration is often sufficient.
-
"Dilute and Shoot": A common and rapid approach is to dilute the sample in the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[16]
-
Vial Transfer: Transfer the diluted, filtered sample to an appropriate autosampler vial for injection into the LC-MS system.
Interpreting the MS Data: Confirmation and Fragmentation
The LC-MS data provides two orthogonal pieces of information: the retention time from the LC and the mass spectrum from the MS.
-
Molecular Ion Peak (M⁺ or [M+H]⁺): This is the most critical piece of data.
-
This compound: Will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
5-Phenylisoxazole: Will show a single molecular ion peak corresponding to its monoisotopic mass. The absence of the bromine isotope pattern is a strong confirmation of a successful reaction.
-
Biphenyl: Will have its own distinct molecular ion peak.
-
-
Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) will cause the molecular ions to break apart in predictable ways, providing a "fingerprint" for the molecule.[17][18]
-
Isoxazole Ring Cleavage: A common fragmentation pathway for isoxazoles involves the cleavage of the N-O bond, followed by rearrangements that can lead to losses of species like CO, HCN, or acylium ions, providing clues about the substituents.[19] For 5-Phenylisoxazole, fragmentation may involve the loss of benzonitrile or the formation of a phenyl cation.
-
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Features |
| This compound | C₃H₂BrNO | 147.94 | 148/150 | Isotopic pattern confirms bromine presence. |
| 5-Phenylisoxazole | C₉H₇NO | 145.16 | 146.06 | Loss of Br pattern; potential loss of CO, HCN. |
| Biphenyl | C₁₂H₁₀ | 154.21 | 155.08 | Stable molecular ion. |
Comparative Workflow and Data Synthesis
Neither technique alone provides a complete picture. NMR excels at defining isomerism and connectivity, while MS provides unambiguous molecular weight confirmation. The true power emerges when the data are synthesized.
// Nodes Crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_Prep [label="NMR Sample Prep\n(5-10 mg in 0.6 mL CDCl3)", fillcolor="#E8F0FE", fontcolor="#202124"]; MS_Prep [label="LC-MS Sample Prep\n('Dilute & Shoot')", fillcolor="#E6F4EA", fontcolor="#202124"]; NMR_Acq [label="¹H & ¹³C NMR Acquisition", fillcolor="#D1E2FC", fontcolor="#202124"]; MS_Acq [label="LC-MS Acquisition", fillcolor="#CEEAD6", fontcolor="#202124"]; NMR_Analysis [label="NMR Data Analysis:\n- Chemical Shift\n- Integration\n- Coupling Patterns", shape=ellipse, fillcolor="#D1E2FC", fontcolor="#202124"]; MS_Analysis [label="MS Data Analysis:\n- Molecular Ion Peak\n- Isotope Pattern\n- Fragmentation", shape=ellipse, fillcolor="#CEEAD6", fontcolor="#202124"]; Decision1 [label="Does ¹H NMR show new\naromatic signals and loss\nof SM signals?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Decision2 [label="Does MS show correct\nMW for product and\nloss of Br pattern?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Decision3 [label="Do NMR & MS data\ncorrelate and account for\nall major species?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Conclusion_Pass [label="Structure Confirmed:\n5-Phenylisoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion_Fail [label="Inconclusive / Impure:\n- Re-purify\n- Re-analyze\n- Re-evaluate reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude -> NMR_Prep [label="Aliquot 1"]; Crude -> MS_Prep [label="Aliquot 2"]; NMR_Prep -> NMR_Acq; MS_Prep -> MS_Acq; NMR_Acq -> NMR_Analysis; MS_Acq -> MS_Analysis; NMR_Analysis -> Decision1; MS_Analysis -> Decision2; Decision1 -> Decision2 [label="Yes"]; Decision1 -> Conclusion_Fail [label="No"]; Decision2 -> Decision3 [label="Yes"]; Decision2 -> Conclusion_Fail [label="No"]; Decision3 -> Conclusion_Pass [label="Yes"]; Decision3 -> Conclusion_Fail [label="No"]; } enddot Caption: Integrated workflow for reaction product validation.
Causality in the Workflow:
-
We begin with two parallel sample preparations because the requirements for NMR (higher concentration, deuterated solvent) and LC-MS (high dilution, mobile phase compatibility) are fundamentally different.[7][20]
-
NMR analysis is prioritized for initial structural assessment because it provides direct evidence of bond formation (new aromatic signals) and consumption of starting material.
-
MS analysis serves as the crucial cross-validation step. If NMR suggests the product is formed, MS must confirm its molecular weight. A mismatch between NMR and MS data is an immediate red flag, indicating an unexpected product or a complex mixture. For instance, if the ¹H NMR looks correct but the MS shows the bromine isotopic pattern, it could indicate the presence of an inseparable brominated impurity.
-
The final decision point synthesizes all data. A successful validation requires that the NMR and MS data are not only individually correct but also mutually consistent, accounting for all major peaks in the chromatogram and signals in the spectra.
Conclusion
The validation of a reaction product like 5-Phenylisoxazole is a multi-faceted process that relies on the synergistic strengths of both NMR and Mass Spectrometry. NMR provides the detailed structural blueprint, confirming atomic connectivity and stereochemistry, while MS serves as the ultimate arbiter of molecular weight and elemental composition. By employing a logical, self-validating workflow that combines these techniques, researchers can ensure the integrity of their results, providing the trustworthy data essential for advancing scientific discovery and drug development.
References
- 1. fishersci.se [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. organomation.com [organomation.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. rsc.org [rsc.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. rsc.org [rsc.org]
- 14. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. whitman.edu [whitman.edu]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. opentrons.com [opentrons.com]
A Comparative Guide to the Biological Activity of Isoxazole and Triazole Derivatives
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their unique structural and electronic properties allow them to engage with biological targets with high specificity and affinity. Among the five-membered aromatic heterocycles, isoxazoles and 1,2,3- or 1,2,4-triazoles have emerged as "privileged scaffolds." This designation stems from their frequent appearance in a multitude of biologically active compounds spanning a wide range of diseases.[1][2][3]
The isoxazole ring, with adjacent nitrogen and oxygen atoms, possesses a unique electronic nature and a weak N-O bond that can be a potential site for metabolic cleavage or synthetic modification.[1][4] This feature makes it a versatile building block in drug design.[4] Conversely, the triazole ring, with its three nitrogen atoms, is metabolically robust and excels at forming hydrogen bonds and coordinating with metal ions in enzyme active sites, a property famously exploited in azole antifungals.[5][6]
This guide provides an in-depth, objective comparison of the biological activities of isoxazole and triazole derivatives. Moving beyond a simple catalog of activities, we will dissect the structural nuances, structure-activity relationships (SAR), and mechanistic underpinnings that drive their efficacy in different therapeutic contexts. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in scaffold selection and lead optimization.
Comparative Analysis of Biological Activities
The choice between an isoxazole and a triazole core is rarely arbitrary. It is a strategic decision guided by the intended biological target, desired physicochemical properties, and metabolic profile. While both scaffolds are versatile, they often exhibit distinct advantages in specific therapeutic areas.
Antifungal Activity: The Triazole Stronghold and the Isoxazole Contender
The triazole scaffold is unequivocally dominant in the field of antifungal agents. Marketed drugs like fluconazole and voriconazole are cornerstones of antifungal therapy.[7] Their primary mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole's nitrogen atom (N4) coordinates with the heme iron atom in the enzyme's active site, leading to potent inhibition.[8]
While less prevalent, isoxazole derivatives have also demonstrated notable antifungal activity. Often, they are incorporated into hybrid molecules to enhance potency. For instance, novel triazoles featuring a benzyloxy phenyl isoxazole side chain have shown outstanding, broad-spectrum antifungal activity, with some compounds exhibiting MIC values from <0.008 µg/mL to 1 µg/mL against eight pathogenic fungi.[9] This suggests that while the triazole may be the primary pharmacophore for CYP51 binding, the isoxazole moiety can provide crucial secondary interactions or modulate properties like solubility and cell permeability to achieve superior activity.
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Key Structural Feature | Reference |
| 1,2,4-Triazole Derivatives | Candida albicans, Cryptococcus neoformans | 0.0156 to 2.0 μg/mL | 1,2,3-benzotriazine-4-one moiety | [10] |
| Triazole-Isoxazole Hybrids | Candida auris, C. albicans, C. neoformans | <0.008 to 1 µg/mL | Benzyloxy phenyl isoxazole side chain on triazole core | [9] |
| Standard Triazoles (e.g., Fluconazole) | Candida spp., Aspergillus spp. | Variable; used as a reference standard | Core 1,2,4-triazole ring | [8][10] |
Anticancer Activity: A Competitive and Context-Dependent Arena
In oncology, both isoxazole and triazole derivatives have yielded highly potent compounds, and the superiority of one over the other is highly dependent on the specific cancer type and molecular target.[11][12]
In one comparative study, tyrosol derivatives bearing a 3,5-disubstituted isoxazole ring showed a greater anti-proliferative effect against K562 leukemia cells (IC₅₀ values of 16–24 µg/mL) than their corresponding 1,4-disubstituted triazole counterparts (IC₅₀ values of 18–50 μg/mL).[13] The isoxazole derivatives were found to induce apoptosis by promoting oxidative stress and modulating key signaling pathways like Akt and MAPK.[13]
Conversely, another study involving betulin derivatives found that the N-acetyl triazole version exhibited stronger cytotoxicity against several cancer cell lines (IC₅₀ of 2.3–7.5 µM) compared to the isoxazole derivative (IC₅₀ of 7.9–22.1 µM).[14] However, a fascinating observation was made in a separate study where hybrid compounds containing both a 1,2,3-triazole and an isoxazole ring showed more significant cytotoxicity than derivatives with only the triazole moiety, suggesting a synergistic effect.[14]
These findings underscore a critical principle: the biological activity is a function of the entire molecule, not just the core heterocycle. The scaffold influences the orientation of key substituents that engage with the target protein.
| Compound Series | Cancer Cell Line(s) | More Active Scaffold | Reported Activity (IC₅₀) | Reference |
| Tyrosol Derivatives | K562 (Leukemia) | Isoxazole | 16-24 µg/mL (Isoxazole) vs. 18-50 µg/mL (Triazole) | [13] |
| Betulin Derivatives | A-549, MCF-7, etc. | Triazole | 2.3-7.5 µM (Triazole) vs. 7.9-22.1 µM (Isoxazole) | [14] |
| Chalcone-based Hybrids | A-549, etc. | Hybrid (Isoxazole + Triazole) | 15-29 µg/mL (Hybrid showed stronger effects) | [14] |
Many isoxazole and triazole anticancer agents function by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified workflow of how a compound's activity can be linked to this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. isres.org [isres.org]
- 13. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Cost-Benefit Analysis of 5-Bromoisoxazole in Multi-Step Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[4][5] Consequently, the strategic choice of synthetic route to access highly functionalized isoxazole-containing molecules is a critical decision, balancing factors of cost, efficiency, scalability, and novelty.
This guide presents an in-depth, objective comparison of two primary strategies for constructing complex isoxazoles: the use of 5-Bromoisoxazole as a versatile, pre-formed building block versus de novo synthesis of the isoxazole ring via methods like 1,3-dipolar cycloaddition. We will dissect the cost-effectiveness of each approach not merely as a function of starting material price, but as a holistic measure of overall process efficiency, from reagent acquisition to final product isolation.
Part 1: The Economic Landscape of Isoxazole Precursors
A preliminary analysis of cost-effectiveness must begin with the price of the foundational building blocks. While market prices are subject to fluctuation and supplier variations, a comparative snapshot reveals the initial investment required for different strategic approaches.
| Reagent | Typical Role in Synthesis | Representative Cost (USD/gram) | Key Considerations |
| This compound | Pre-formed isoxazole core for C5 functionalization | ~$30 - $100+ (CAS: 1133930-99-0)[6] | Ready-to-use; ideal for late-stage diversification. |
| 4-Bromoisoxazole | Isomeric alternative for C4 functionalization | ~$22 - $100+ (CAS: 97925-43-4)[7] | Positional isomer with different reactivity and vector space. |
| 3-Bromoisoxazole | Isomeric alternative for C3 functionalization | ~$180 - $300+ (CAS: 111454-71-8) | Often the most expensive of the monobrominated isomers. |
| Hydroxylamine HCl | Nitrogen-Oxygen source for de novo synthesis | < $1 | Commodity chemical; highly cost-effective raw material. |
| Simple Alkynes | Carbon backbone for de novo synthesis | < $5 | Widely available and generally inexpensive. |
| β-Ketoesters | Carbon backbone for de novo synthesis | < $5 | Common, inexpensive starting materials for condensation routes. |
Note: Prices are estimates based on publicly available data from chemical suppliers for research quantities and are subject to change. Bulk pricing will differ significantly.
The data clearly indicates that while the raw materials for de novo synthesis are substantially cheaper, the cost of a pre-functionalized building block like this compound must be weighed against the number of steps, and the overall yield and purity it enables.
Part 2: A Head-to-Head Synthesis Case Study: 3,4,5-Trisubstituted Isoxazoles
To provide a tangible comparison, we will analyze two common synthetic pathways to a medicinally relevant class of compounds: 3,4,5-trisubstituted isoxazoles. These structures are often challenging to synthesize with high regioselectivity.[8][9][10][11]
Target: A generic 3,4-diaryl-5-alkylisoxazole.
Route A: The Building Block Approach via this compound
This strategy leverages the reactivity of the C-Br bond, typically through a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.[4] This approach is ideal for rapidly creating libraries of analogs by varying the boronic acid coupling partner.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. cas 1133930-99-0|| where to buy this compound [english.chemenu.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 5-Arylisoxazole Intermediates: A Comparative Analysis of Key Synthetic Routes
The 5-arylisoxazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions. Its prevalence in marketed drugs and clinical candidates underscores the critical need for efficient, scalable, and versatile synthetic methods to access key intermediates. This guide provides an in-depth comparison of the two most prominent synthetic strategies for constructing the 5-arylisoxazole core: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the practical implications for researchers in drug development.
Method 1: The [3+2] Cycloaddition Approach
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and highly convergent method for the regioselective synthesis of isoxazoles. This reaction is prized for its reliability and the direct formation of the aromatic isoxazole ring.
Underlying Chemistry & Mechanistic Rationale
The core of this method is the reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne). Nitrile oxides are typically unstable and prone to dimerization, so they are almost always generated in situ. A common and practical method for their generation is the base-induced dehydrohalogenation of a hydroxamoyl chloride, which is itself readily prepared from an aldoxime.
The choice of a mild base, such as triethylamine (TEA), is crucial. It is strong enough to abstract the acidic proton from the hydroxamoyl chloride to facilitate the elimination of HCl, yet generally not so harsh as to cause unwanted side reactions with other functional groups present in the substrates. The subsequent cycloaddition is a concerted, pericyclic reaction that typically proceeds with high regioselectivity, yielding the 3,5-disubstituted isoxazole.[1][2]
Caption: Workflow for 5-arylisoxazole synthesis via the [3+2] cycloaddition pathway.
Experimental Protocol: Synthesis of 3-Methyl-5-phenylisoxazole
This protocol is a representative example of the [3+2] cycloaddition strategy.
Step 1: Synthesis of Acetophenone Oxime
-
Dissolve acetophenone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add an aqueous solution of sodium acetate (1.5 eq) dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water and collect the resulting precipitate by filtration. Wash with water and dry to yield acetophenone oxime.
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the acetophenone oxime (1.0 eq) in a suitable solvent such as toluene or THF.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise while maintaining the temperature below 30°C. Stir for 1 hour to form the hydroxamoyl chloride intermediate.[3]
-
To this mixture, add propyne (or a suitable terminal alkyne) (1.5 eq).
-
Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture. The triethylamine facilitates the in situ generation of the nitrile oxide from the hydroxamoyl chloride.
-
Stir the reaction at room temperature overnight.
-
Filter the triethylammonium chloride salt and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-methyl-5-phenylisoxazole.
Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
This classical approach relies on the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. It is a straightforward and often high-yielding method, particularly when the dicarbonyl precursor is readily available.[4]
Underlying Chemistry & Mechanistic Rationale
The reaction proceeds through two key steps. First, the more reactive carbonyl group of the 1,3-dicarbonyl compound reacts with hydroxylamine to form an oxime intermediate. The choice of which carbonyl reacts first is determined by its electrophilicity; for instance, a ketone is generally more reactive than an ester. The second step is an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl carbon. Subsequent dehydration drives the reaction to completion, forming the stable aromatic isoxazole ring.[4] The reaction is typically acid- or base-catalyzed. Using hydroxylamine hydrochloride often provides a sufficiently acidic medium to promote the reaction.
Caption: Workflow for 5-arylisoxazole synthesis via the 1,3-dicarbonyl condensation pathway.
Experimental Protocol: Synthesis of 3-Methyl-5-phenylisoxazole
This protocol illustrates the condensation approach using a readily available β-diketone.
-
Combine 1-phenyl-1,3-butanedione (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a round-bottom flask.
-
Add ethanol as a solvent to create a slurry.
-
Add a base, such as sodium acetate or pyridine (1.2 eq), to neutralize the HCl and free the hydroxylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methyl-5-phenylisoxazole.
Comparative Analysis of Synthetic Routes
The choice between these two primary routes depends heavily on the specific target molecule, the availability of starting materials, and the desired substitution pattern.
| Parameter | Method 1: [3+2] Cycloaddition | Method 2: 1,3-Dicarbonyl Condensation |
| Key Intermediates | Aldoxime, Hydroxamoyl Chloride, Nitrile Oxide | Monoxime |
| Starting Materials | Aryl Aldehyde, Terminal Alkyne | 1,3-Dicarbonyl Compound (e.g., β-diketone, β-ketoester) |
| Regioselectivity | Generally high; yields 3,5-disubstituted isoxazoles from terminal alkynes.[2] | Dependent on the dicarbonyl substrate; can lead to mixtures if the dicarbonyl is unsymmetrical. |
| Typical Yields | Moderate to good (50-85%) | Good to excellent (70-95%) |
| Reaction Conditions | Often requires in situ generation, mild base (e.g., TEA), room temperature. | Typically requires heating (reflux), can be acid or base-catalyzed.[4][5] |
| Functional Group Tolerance | Sensitive to groups that react with NCS or strong bases. | Tolerant of a wide range of functional groups. |
| Scalability | Can be challenging due to the handling of alkynes (gases) and the in situ nature. | Generally straightforward and easily scalable. |
| Green Chemistry Aspects | Generates stoichiometric salt byproducts (e.g., triethylammonium chloride). | Can be performed in greener solvents like ethanol or even water.[6][7] |
Expertise-Driven Insights
-
Regiocontrol is Paramount: The [3+2] cycloaddition offers superior regiocontrol. When a terminal alkyne is used, the reaction almost exclusively yields the 3,5-disubstituted isoxazole. In contrast, the condensation of an unsymmetrical 1,3-diketone with hydroxylamine can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This makes the cycloaddition route the preferred choice when unambiguous regiochemistry is essential.
-
Substrate Availability Dictates the Route: The most significant practical consideration is often the commercial availability and cost of the starting materials. 1,3-dicarbonyl compounds are readily accessible through reactions like the Claisen condensation. If a specific 1,3-dicarbonyl is easily synthesized or purchased, the condensation route is often the most direct and economical path.[4] Conversely, if a diverse array of terminal alkynes is available, the cycloaddition route provides a modular and flexible approach to generating a library of analogs.
-
Modern Variations and Green Chemistry: Recent advancements have focused on making these syntheses more environmentally friendly. For instance, some procedures for the 1,3-dicarbonyl condensation utilize water as a solvent, minimizing the use of volatile organic compounds.[6][7] Similarly, metal-free cycloaddition methods are gaining traction to avoid the costs and toxicity associated with metal catalysts that are sometimes employed.[5][8][9]
Conclusion
Both the [3+2] cycloaddition and the 1,3-dicarbonyl condensation are robust and reliable methods for the synthesis of key 5-arylisoxazole intermediates. The optimal choice is not universal but is dictated by the specific synthetic target.
-
Choose the [3+2] cycloaddition when precise regiocontrol is non-negotiable and a modular approach using varied alkynes is desired.
-
Choose the 1,3-dicarbonyl condensation when the corresponding dicarbonyl precursor is readily available, scalability is a primary concern, and potential regiochemical ambiguity can be managed or is not a factor.
A thorough evaluation of the target structure's substitution pattern and the accessibility of starting materials will ultimately guide the discerning researcher to the most efficient and logical synthetic pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Haloisoxazole Scaffold: A Comparative Guide to Applications in Drug Discovery and Agrochemicals
Introduction: The Strategic Role of Halogens in the Isoxazole Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal and agricultural chemistry.[1] Its rigid, planar structure and capacity for hydrogen bonding make it a privileged scaffold for interacting with biological targets.[1] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto this core—creating haloisoxazoles—dramatically modulates the molecule's physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, increase binding affinity through halogen bonding, and alter the electronic nature of the ring system, thereby fine-tuning biological activity.[2]
This guide provides a comparative analysis of different haloisoxazoles across key application areas, supported by experimental data from peer-reviewed literature. We will explore their performance as anticancer and antimicrobial agents and their utility in modern agrochemicals, providing researchers and drug development professionals with a clear, data-driven perspective on this versatile chemical class.
Part 1: Haloisoxazoles in Oncology
The isoxazole moiety is a feature in numerous anticancer agents, acting through diverse mechanisms such as kinase inhibition, apoptosis induction, and inhibition of protein folding.[3][4] Halogen substitution is a key strategy for optimizing the potency and selectivity of these compounds. The electron-withdrawing nature of halogens can influence key interactions with protein residues in target active sites.
Comparative Performance of Haloisoxazole Derivatives
A direct comparison of anticancer activity is most objective when compounds are evaluated in the same study under identical conditions. While the literature contains numerous reports on individual compounds, comprehensive side-by-side studies are less common. The data presented below is compiled from various sources to illustrate the therapeutic potential of different halogen substitutions.
Disclaimer: The following IC50 and GI50 values are compiled from different studies. Direct comparison should be approached with caution as experimental conditions (cell lines, assay methods, incubation times) may vary.
| Compound/Derivative | Halogen(s) | Cancer Cell Line | Potency (GI50/IC50) | Reference(s) |
| 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazole | 2x Chloro | MDA-MB-231 (Breast) | GI50: 46.3 µg/mL | [5] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | None | MCF-7 (Breast) | IC50: 19.5 µM | [6] |
| Forskolin C1-isoxazole derivative (14f) | Varies | MCF-7 (Breast) | IC50: 0.5 µM | [7] |
| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | 3x Fluoro (CF3) | MCF-7 (Breast) | IC50: 1.91 µM | [8] |
| 5-(3-alkylquinolin-2-yl)-3-(4-fluorophenyl) isoxazole | Fluoro | A549 (Lung) | IC50 < 12 µM | [1] |
Analysis and Causality:
The data, while not directly comparable, suggests that halogenation is a viable strategy for enhancing anticancer activity. For instance, the dichlorophenyl isoxazole shows activity against the triple-negative breast cancer cell line MDA-MB-231.[5] The structure-activity relationship (SAR) often reveals that the position and type of halogen are critical. For example, studies have shown that fluorine or trifluoromethyl groups at the 4th position of a phenyl ring attached to the isoxazole core can promote cytotoxicity.[1][8] This is likely due to the ability of fluorine to form strong hydrogen bonds and alter the molecule's conformation to better fit into the target's binding pocket.
Mechanism of Action: A Focus on Kinase Inhibition
Many haloisoxazole-based anticancer agents function as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The haloisoxazole scaffold can be designed to target the ATP-binding pocket of specific kinases.
Caption: Haloisoxazole kinase inhibitors block signaling pathways.
Part 2: Haloisoxazoles in Antimicrobial Therapy
The isoxazolyl penicillins are a critical class of β-lactam antibiotics designed to combat penicillinase-producing bacteria, particularly Staphylococcus aureus. The haloisoxazole side chain sterically hinders the bacterial β-lactamase enzyme, protecting the core β-lactam ring from hydrolysis and allowing it to inhibit cell wall synthesis.
Comparative Performance: Cloxacillin, Dicloxacillin, and Flucloxacillin
Cloxacillin, dicloxacillin, and flucloxacillin are foundational drugs in this class, differing only in their halogen substitution pattern on the phenyl ring attached to the isoxazole core. These subtle structural changes lead to significant differences in oral bioavailability and, to some extent, antibacterial potency.
| Antibiotic | Halogen Substituents | Oral Bioavailability | Key Pharmacokinetic Feature |
| Cloxacillin | 2-Chloro | ~37-50% | Baseline isoxazolyl penicillin. |
| Dicloxacillin | 2,6-Dichloro | ~49-76% | Higher oral bioavailability and serum levels than cloxacillin.[9] |
| Flucloxacillin | 2-Chloro, 6-Fluoro | ~50-70% | Similar to dicloxacillin, widely used outside the US. |
In Vitro Efficacy against Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) is the primary measure of an antibiotic's in vitro potency. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of tested bacterial isolates, respectively.
Disclaimer: The following MIC values are compiled from different studies and represent a general guide. Local resistance patterns may vary.
| Antibiotic | Bacterial Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Cloxacillin | MSSA | ~0.25 | ~0.5 | [10] |
| Dicloxacillin | MSSA | ~0.25 | ~0.5 | [10] |
| Flucloxacillin | MSSA | 0.25 | 0.5 | [11] |
| Oxacillin (comparator) | MSSA | 0.25 | 0.5 | [12] |
Analysis and Causality:
While all three drugs exhibit potent activity against methicillin-sensitive S. aureus (MSSA), the primary differentiator for oral therapy is pharmacokinetics. Dicloxacillin's two chlorine atoms enhance its lipophilicity and stability, leading to better absorption from the gut and higher achievable serum concentrations compared to cloxacillin.[9] This often makes it the preferred oral agent in clinical practice for treating susceptible staphylococcal infections. In vitro, their potencies are largely comparable, as the core mechanism of action—inhibition of penicillin-binding proteins—remains the same.
Part 3: Haloisoxazoles in Agrochemicals
In agriculture, isoxazole-based compounds are utilized as effective herbicides. The mechanism often involves the inhibition of critical plant enzymes, leading to bleaching and cessation of growth.
Isoxaflutole: A Leading Isoxazole Herbicide
Isoxaflutole is a selective, systemic pre-emergence herbicide used for the control of broadleaf and grass weeds in crops like corn and sugarcane. It belongs to the isoxazole chemical class and is classified as a Group 27 (formerly Group F) herbicide.
Mechanism of Action:
Isoxaflutole itself is a pro-herbicide. In plants and soil, the isoxazole ring is opened to form a diketonitrile (DKN) metabolite. This DKN derivative is the active inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is essential for the biosynthesis of plastoquinone and, subsequently, carotenoids. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, resulting in characteristic bleaching symptoms and death.
Caption: Mechanism of Isoxaflutole via HPPD inhibition.
Comparative Efficacy:
Data directly comparing the herbicidal efficacy (e.g., GR50 - the dose causing 50% growth reduction) of isoxaflutole against other haloisoxazole herbicides is limited in readily available literature. Its performance is typically benchmarked against herbicides from other chemical classes. However, structure-activity relationship studies on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed from the isoxaflutole pharmacophore, show that halogen substitutions on the benzyl ring significantly impact herbicidal activity against weeds like Portulaca oleracea and Abutilon theophrasti. This underscores the importance of the halogen's nature and position in optimizing herbicidal potency, similar to the trends observed in medicinal applications.
Part 4: Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, self-validating protocols for key methodologies discussed in this guide.
Protocol 1: Synthesis of a Haloisoxazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-isoxazole with an arylboronic acid, a common method for creating 3,5-disubstituted isoxazoles.
Materials:
-
3-Bromo-5-substituted-isoxazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)2] (0.005 mmol, 0.5 mol%) or Pd(dppf)Cl2
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) (2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 10:1 mixture)
-
Round-bottom flask or pressure vessel, magnetic stirrer, condenser
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 3-bromo-5-substituted-isoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., Cs2CO3, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%). Add the anhydrous dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole product.
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and determine the IC50 of a compound.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Haloisoxazole test compound, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the haloisoxazole stock solution in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Outlook
Haloisoxazoles represent a remarkably versatile and potent class of molecules with demonstrated success in both medicine and agriculture. The strategic incorporation of halogens provides a powerful tool for medicinal and agricultural chemists to fine-tune molecular properties, leading to enhanced efficacy, selectivity, and improved pharmacokinetic or systemic profiles. In oncology, the focus remains on developing highly selective kinase inhibitors and apoptosis inducers, with halogenation playing a key role in optimizing target engagement. In the antimicrobial space, the isoxazolyl penicillins remain relevant, but the scaffold could be explored for novel mechanisms to combat rising antimicrobial resistance. For agrochemicals, designing next-generation HPPD inhibitors with improved environmental profiles and broader weed spectrums is an ongoing goal. The continued exploration of structure-activity relationships, guided by computational modeling and innovative synthetic strategies, ensures that haloisoxazoles will remain a fruitful area of research for years to come.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.amh.net.au [resources.amh.net.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Benchmarking Synthetic Methods for 5-Functionalized Isoxazoles
Introduction: The Enduring Value of the Isoxazole Scaffold
To professionals in drug discovery and development, the isoxazole ring is more than just a five-membered heterocycle; it is a privileged scaffold. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding via its nitrogen atom, have cemented its role as a cornerstone in medicinal chemistry.[1][2][3] From the antibiotic sulfamethoxazole to the anti-inflammatory isoxicam and the ATR kinase inhibitor berzosertib, the isoxazole moiety is integral to the therapeutic effect of numerous marketed drugs and clinical candidates.[2][4][5][6][7]
The synthetic challenge, therefore, is not merely to construct this ring, but to do so with precision, efficiency, and scalability, particularly when functionalization at the 5-position is required for modulating pharmacological activity. This guide provides an in-depth, comparative analysis of established and emergent synthetic strategies for accessing 5-functionalized isoxazoles. We will move beyond simple procedural descriptions to dissect the underlying chemical logic, offering field-proven insights to guide your selection of the optimal synthetic route.
Pillar 1: The "Gold Standard" — Classical 1,3-Dipolar Cycloaddition
The most fundamental and widely practiced route to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a method that has been a mainstay in heterocyclic chemistry for decades.[1][8][9] Specifically, for 5-functionalized isoxazoles, the reaction typically involves a terminal alkyne, which reacts with a nitrile oxide generated in situ.
Mechanistic Rationale: The causality for this method's prevalence lies in its high degree of regioselectivity. The electronic and steric properties of the reactants strongly favor the formation of the 3,5-disubstituted isoxazole regioisomer over the 3,4-disubstituted alternative.[10][11] The nitrile oxide is a transient species, typically generated by the dehydrohalogenation of a hydroximoyl chloride with a base or the dehydration of a nitroalkane.[2][9][12]
Trustworthiness & Inherent Limitations: While robust, this classical approach is a self-validating system that also reveals its own limitations. A primary competing pathway is the rapid dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which can significantly reduce the yield of the desired isoxazole.[2] This necessitates careful control of reaction conditions, often requiring slow addition of the base or precursor to maintain a low concentration of the reactive dipole.
Caption: General workflow for the synthesis of 5-substituted isoxazoles via classical 1,3-dipolar cycloaddition.
Pillar 2: Modern Methodologies for Enhanced Performance
While the classical approach is reliable, modern synthetic chemistry demands greater efficiency, safety, and sustainability. Recent advancements have focused on overcoming the limitations of the traditional method through catalysis and enabling technologies.
A. Transition Metal-Catalyzed Strategies
The introduction of transition metals, particularly copper, has revolutionized isoxazole synthesis.[13][14][15] These methods offer significant advantages in terms of reaction rates, yields, and conditions.
Causality of Catalysis (The "Why"): Copper(I) catalysts are believed to interact with the terminal alkyne to form a copper acetylide intermediate. This activation lowers the energy barrier for the cycloaddition, allowing the reaction to proceed efficiently under much milder conditions—often at room temperature—and with excellent regiocontrol.[5][11] This circumvents the need for high temperatures that can degrade sensitive substrates and significantly mitigates the issue of nitrile oxide dimerization. Beyond copper, other metals like gold and rhodium have been employed to catalyze alternative pathways, such as the cycloisomerization of alkynone oxime ethers, providing access to different substitution patterns.[11][16][17]
B. Green Chemistry & Enabling Technologies
In alignment with the principles of sustainable chemistry, several new technologies have been applied to isoxazole synthesis to reduce waste, minimize energy consumption, and improve safety.[18][19][20][21][22]
-
Ultrasound-Assisted Synthesis: Sonochemistry utilizes acoustic cavitation—the formation and collapse of microscopic bubbles—to create localized high-pressure and high-temperature zones.[19] This dramatically accelerates reaction rates, often enabling syntheses to be completed in minutes instead of hours, under ambient temperature and in green solvents like water.[18][19]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can drastically reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[22][23]
-
Continuous Flow Chemistry: For scalability and safety, flow chemistry is unparalleled.[24][25] The synthesis of isoxazoles can be "telescoped" into a continuous multi-step process, where hazardous intermediates (like nitrile oxides or organic azides) are generated and consumed in situ within the enclosed reactor system.[24][25] This minimizes exposure and allows for precise control over reaction parameters, leading to higher reproducibility and safer operation at scale.[26]
-
Mechanochemistry: By using mechanical force (ball-milling) to drive reactions, mechanochemistry often eliminates the need for bulk solvents entirely.[2] This approach offers a highly sustainable, solvent-free route to isoxazoles with simplified work-up procedures.[2]
Caption: A telescoped continuous flow process for the safe and scalable synthesis of 5-substituted isoxazoles.
Comparative Benchmarking of Synthetic Methods
The choice of synthetic method is a critical decision driven by factors such as substrate scope, desired scale, available equipment, and sustainability goals. The following table provides a comparative summary to aid in this decision-making process.
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Classical Cycloaddition | 6 - 24 hours | 50 - 85% | Well-established, broad scope, high regioselectivity.[11] | Nitrile oxide dimerization, often requires stoichiometric base, can require elevated temperatures.[2] |
| Cu(I)-Catalyzed | 1 - 8 hours | 75 - 95% | Mild conditions (often RT), high yields, suppresses side reactions, excellent for terminal alkynes.[5][11] | Catalyst cost/removal, limited efficacy for highly substituted non-terminal alkynes.[5] |
| Ultrasound-Assisted | 10 - 60 minutes | 80 - 95% | Extremely fast, high yields, enables use of green solvents (e.g., water), energy efficient.[18][19] | Requires specialized sonication equipment, scalability can be challenging. |
| Microwave-Assisted | 5 - 30 minutes | 70 - 90% | Rapid reaction times, improved yields, high efficiency.[22][23] | Requires dedicated microwave reactor, potential for pressure buildup. |
| Continuous Flow | Minutes (residence time) | 80 - 95% | Superior safety and control, highly scalable, reproducible, ideal for multi-step sequences.[24][25] | High initial equipment cost, requires process optimization. |
| Mechanochemical | 30 - 90 minutes | 60 - 90% | Solvent-free, environmentally friendly, simplified work-up.[2] | Substrate scope can be limited by solid-state reactivity, requires a ball mill. |
Validated Experimental Protocols
To translate theory into practice, the following are representative, self-validating protocols for key methodologies discussed.
Protocol 1: Classical 1,3-Dipolar Cycloaddition
Synthesis of 3-phenyl-5-(phenylethynyl)isoxazole
-
To a stirred solution of benzaldoxime (1.0 mmol) in chloroform (10 mL), add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the formation of the hydroximoyl chloride is complete (monitor by TLC).
-
Add phenylacetylene (1.2 mmol) to the reaction mixture.
-
Add triethylamine (1.5 mmol) dropwise over 30 minutes at room temperature. The slow addition is critical to minimize nitrile oxide dimerization.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Wash the reaction mixture with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Copper(I)-Catalyzed [3+2] Cycloaddition
Copper-catalyzed synthesis of 5-substituted isoxazoles
-
In a flask, dissolve the terminal alkyne (1.0 mmol), the hydroximoyl chloride (1.1 mmol), and copper(I) iodide (0.05 mmol, 5 mol%) in a suitable solvent such as dichloromethane or THF (10 mL).
-
Add a mild base, such as diisopropylethylamine (DIPEA) (1.5 mmol), to the mixture at room temperature.
-
Stir the reaction for 2-4 hours at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting crude product is typically of high purity but can be further purified by column chromatography if necessary.
Protocol 3: Ultrasound-Assisted Three-Component Synthesis in Water[19]
Green synthesis of 3-methyl-4-(4-chlorobenzylidene)isoxazol-5(4H)-one
-
In a suitable vessel, suspend 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (thiamine hydrochloride, 10 mol%) in water (10 mL).[19]
-
Place the vessel in an ultrasonic bath (e.g., 40 kHz, 300 W) and irradiate at room temperature for 30 minutes.[19]
-
Monitor the reaction by TLC. Upon completion, a solid product will typically precipitate from the aqueous solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the pure isoxazol-5(4H)-one.[19]
Conclusion and Future Outlook
The synthesis of 5-functionalized isoxazoles has evolved significantly from its classical roots. While the 1,3-dipolar cycloaddition remains a valid and powerful tool, modern methodologies offer compelling advantages. Copper catalysis provides a mild and highly efficient route, while enabling technologies like ultrasound, microwave, and especially continuous flow are setting new benchmarks for sustainability, safety, and scalability.[18][24]
For researchers and drug development professionals, the selection of a synthetic method is no longer a singular choice but a strategic decision. For rapid library synthesis on a small scale, microwave or ultrasound-assisted methods may be ideal. For process development and manufacturing, the inherent safety and scalability of continuous flow chemistry present a clear path forward. By understanding the causality and limitations of each approach, chemists can better navigate the synthetic landscape to efficiently produce these vital heterocyclic building blocks for the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. mdpi.com [mdpi.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metal-Catalyzed Isomerization of 5-Heteroatom-Substituted Isoxazoles as a New Route to 2-Halo-2H-azirines [organic-chemistry.org]
- 18. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Green Approaches for the Synthesis of Pharmacologically Enviable Isoxazole Analogues: a Comprehensive Review [ir.niist.res.in:8080]
- 21. ijpsonline.com [ijpsonline.com]
- 22. Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity | Bentham Science [eurekaselect.com]
- 23. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Bromoisoxazole
As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-Bromoisoxazole is critical for scientific advancement. However, our responsibility extends beyond the bench to ensure that every stage of the chemical lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
The core principle guiding the disposal of this compound is its classification as a halogenated organic compound .[1][2] The presence of the bromine atom necessitates a specific waste stream to prevent the formation of toxic byproducts and to comply with regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which restricts the land disposal of such chemicals.[1][3][4]
Hazard Assessment and Personal Protection
Before handling any waste, a thorough understanding of the compound's hazards is essential. While specific toxicological data for this compound may be limited, data from structurally similar brominated isoxazoles provides a strong basis for a conservative risk assessment.
Causality of Hazards: The isoxazole ring, while a common motif in pharmaceuticals, can undergo thermal decomposition.[5] When a halogen is present, this decomposition can release hazardous gases such as hydrogen bromide (HBr) and nitrogen oxides (NOx) upon combustion.[6][7] Furthermore, many small-molecule heterocyclic compounds present risks of being irritants or harmful upon ingestion or skin contact.[8][9]
Table 1: Hazard Profile of this compound and Analogues
| Hazard Classification | Description | Rationale & Supporting Sources |
|---|---|---|
| Acute Toxicity, Oral | Harmful or fatal if swallowed. | Based on data for similar compounds like 4-Bromoisoxazole and 5-(4-Bromophenyl)isoxazole-3-carboxylic acid.[7][8][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of functionalized heterocyclic compounds.[6][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with chemical dust or liquid can cause significant damage.[6][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract.[6][8] |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields. | Protects against splashes and airborne dust particles.[11] |
| Hand | Nitrile gloves (double-gloving recommended). | Provides a chemical-resistant barrier. Gloves must be changed immediately if contaminated.[12] |
| Body | Fully-buttoned laboratory coat. | Prevents contact with skin and personal clothing.[13] |
| Respiratory | Use within a certified chemical fume hood. | Ensures adequate ventilation and prevents inhalation of dust or vapors.[10] |
Waste Segregation: The Critical First Step
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs. This compound waste must never be mixed with other waste categories.
The Logic of Segregation: As a halogenated organic compound, this compound requires high-temperature incineration at a specialized hazardous waste facility.[2] Mixing it with non-halogenated solvents complicates this process. Mixing with aqueous or acidic waste can lead to corrosion of storage containers or unwanted reactions.[13][14]
The following decision tree illustrates the correct segregation workflow.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocol
Follow this validated procedure for the safe accumulation and disposal of this compound waste.
Step 3.1: Waste Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, threaded cap.[13] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[13]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any solvents used. Do not use abbreviations.[15]
-
Keep the Container Closed: The container must remain tightly sealed at all times except when actively adding waste.[14][15] This prevents the release of vapors.
Step 3.2: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container at or near the point of generation in a designated SAA, such as a secondary containment tub within a fume hood or a ventilated cabinet.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 3.3: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[16]
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for waste pickup requests, which may involve online forms or physical tags.[16]
-
Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[13][16]
Step 3.4: Decontamination of Empty Containers
-
Triple Rinse: The original, now-empty chemical container is still considered hazardous waste. To decontaminate it for regular disposal, you must triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[16]
-
Collect Rinsate: The rinsate from this procedure is considered hazardous waste.[16] It must be collected and added to your halogenated organic waste container.
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The clean, dry container may then be disposed of in the regular trash or glass recycling bin, per institutional policy.[16]
Emergency Procedures for Spills
Accidents happen, but a prepared response minimizes risk. The procedure differs significantly based on the spill's magnitude.
Caption: Emergency response workflow for a this compound spill.
Small Spill Cleanup Protocol (<100 mL, contained in a fume hood):
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Wear Appropriate PPE: Don your full PPE as listed in Table 2.
-
Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[17]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a compatible, sealable container (e.g., a heavy-duty plastic bag or a dedicated waste jar).[13]
-
Package and Label: Seal the container and label it clearly as "Spill Debris containing this compound." Dispose of it through the halogenated organic waste stream.
-
Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (like acetone), and dispose of the towel as hazardous waste.
For any spill that is large, occurs outside of a fume hood, or involves respiratory exposure, execute the Large Spill Protocol immediately by evacuating the area and contacting your institution's emergency response team.[15]
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. By understanding the specific hazards of this compound as a halogenated organic compound and adhering to these validated segregation, handling, and disposal protocols, you build a self-validating system of safety. This not only ensures the protection of yourself and your colleagues but also maintains regulatory compliance and safeguards our shared environment.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. bucknell.edu [bucknell.edu]
- 3. epa.gov [epa.gov]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. mdpi.com [mdpi.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.ca [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. uwyo.edu [uwyo.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromoisoxazole
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromoisoxazole. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of the protocols required to handle this chemical safely. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and field-proven insights.
Hazard Assessment: The 'Why' Behind the 'What'
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific risks that directly inform our choice of Personal Protective Equipment (PPE). The primary hazards are irritation to the skin, eyes, and respiratory system.[1] Handling this compound without adequate protection can lead to acute discomfort and potential injury.
Table 1: GHS Hazard Profile for this compound [1][2]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2][3] |
This profile dictates that our primary goal is to establish effective barriers to prevent contact, inhalation, and ingestion.
The Core PPE Ensemble: Your First Line of Defense
The selection of PPE is not merely a suggestion but a critical control measure. For this compound, a standard ensemble is required for all handling procedures, with potential enhancements based on the scale of the operation.
-
Eye and Face Protection : Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Standard Use : Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[2][4] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
High-Risk Operations : When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5][6]
-
-
Hand Protection : this compound is a skin irritant and can be harmful upon contact.[1][3] Therefore, gloves are essential.
-
Material : Chemical-resistant nitrile gloves are the preferred choice for incidental contact.[7][8] They offer good resistance to a range of chemicals and are a latex-free option to prevent allergic reactions.
-
Practice : Always inspect gloves for tears or punctures before use. For extended contact or during spill cleanup, consider double-gloving. Contaminated gloves should be removed promptly and disposed of as hazardous waste.
-
-
Body Protection : To prevent skin contact from spills or splashes, protective clothing is required.
-
Respiratory Protection : The primary method for controlling respiratory exposure is through engineering controls.
-
Engineering Controls : All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][9][10]
-
Respirator Use : In the rare event that engineering controls are insufficient or during a large-scale spill where dust or vapors may exceed exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][4][9] Respirator use must be part of a formal respiratory protection program.[7]
-
Operational Plan: Step-by-Step Safety Protocols
Procedural discipline is as crucial as the equipment itself. The following protocols for donning and doffing PPE are designed to prevent exposure and cross-contamination.
Protocol 1: PPE Donning Procedure (Putting On)
-
Hand Hygiene : Wash and dry hands thoroughly.
-
Body Protection : Don the laboratory coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.
-
Respiratory Protection : If a respirator is required, perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection : Put on chemical splash goggles. If required, add a face shield.
-
Hand Protection : Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Protocol 2: PPE Doffing Procedure (Removal)
This sequence is critical to avoid contaminating your skin with any chemical residue on the PPE.
-
Outer Gloves : If double-gloved, remove the outer pair first.
-
Body Protection : Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your skin. Hang it in a designated area or place it in a proper receptacle for laundering. Remove the apron, if used.
-
Face and Eye Protection : Remove the face shield (if used) from the back of the head. Then, remove the goggles. Place them in a designated area for decontamination.
-
Respiratory Protection : Remove the respirator (if used) from behind.
-
Inner Gloves : Remove the final pair of gloves by peeling one off from the cuff and turning it inside out, holding it in the gloved hand. Slide a clean finger under the cuff of the remaining glove and peel it off, enclosing the first glove inside.
-
Disposal : Dispose of all single-use items (gloves) in a designated hazardous waste container.[8]
-
Final Hand Hygiene : Wash hands thoroughly with soap and water.[1][11]
Integrated Safety Workflow for this compound
A holistic view of the handling process ensures safety at every stage. The following workflow diagram illustrates the key steps from preparation to disposal, emphasizing the continuous role of PPE.
Caption: Safe Handling Workflow for this compound.
Emergency Response and Disposal Plan
Immediate First-Aid Measures
In the event of accidental exposure, immediate and correct action is vital.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9][12]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[1][9][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Call a poison center or doctor if you feel unwell.[1][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][13]
Spill and Disposal Protocol
All waste materials, including the chemical itself and any contaminated consumables, must be treated as hazardous waste.
-
Spill Cleanup : For a small spill inside a fume hood, use an inert absorbent material (like vermiculite or sand), sweep it up carefully to avoid generating dust, and place it in a sealed, labeled container for hazardous waste.[1][8][14] Always wear your full PPE ensemble during cleanup.
-
Waste Disposal : Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[8] All waste must be collected in clearly labeled, sealed containers and disposed of through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[8][9][11][15] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[8]
By adhering to these rigorous standards and understanding the rationale behind them, you can ensure a safe laboratory environment for yourself and your colleagues when working with this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. echemi.com [echemi.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. research.arizona.edu [research.arizona.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
